Nojirimycin
Descripción
This compound is a natural product found in Streptomyces ficellus with data available.
Structure
3D Structure
Propiedades
Número CAS |
15218-38-9 |
|---|---|
Fórmula molecular |
C6H13NO5 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
(3R,4S,5R,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3-,4+,5-,6?/m1/s1 |
Clave InChI |
BGMYHTUCJVZIRP-GASJEMHNSA-N |
SMILES |
C(C1C(C(C(C(N1)O)O)O)O)O |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(N1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(N1)O)O)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5-amino-D-glucose nojirimycin nojirimycin sulfate (2:1) nojirimycin sulfite (1:1) nojirimycin, (alpha)-isome |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery of Nojirimycin from Streptomyces Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nojirimycin, a potent glycosidase inhibitor, represents a cornerstone in the study of carbohydrate-mimicking natural products. Its discovery from soil-dwelling bacteria of the genus Streptomyces marked a significant milestone in the field of glycobiology and drug development. This technical guide provides an in-depth exploration of the history of this compound's discovery, detailing the producing organisms, fermentation and isolation protocols, structural elucidation, and its inhibitory activity. Furthermore, this guide outlines the biosynthetic pathway of this compound and presents key quantitative data in a structured format for ease of reference.
Introduction: The Dawn of Iminosugars
The story of this compound begins in the mid-20th century, a period of intense screening for novel antibiotics from microbial sources. Researchers identified a unique bioactive compound from the fermentation broth of several Streptomyces species, initially noting its antimicrobial properties.[1] This compound, later named this compound, was the first natural product discovered to possess a sugar-like structure with a nitrogen atom replacing the endocyclic oxygen of the pyranose ring, establishing the class of molecules now known as iminosugars or azasugars.[2] This structural feature is the basis for its potent inhibitory activity against a wide range of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing.
Producing Microorganisms
This compound and its derivatives have been isolated from various Streptomyces species. The initial discoveries were associated with strains isolated from soil samples collected in Japan.[3] Over the years, several species have been identified as this compound producers, including:
-
Streptomyces lavendulae [3]
-
Streptomyces roseochromogenes [1]
-
Streptomyces nojiriensis [1]
-
Streptomyces ficellus [4]
Among these, Streptomyces lavendulae and Streptomyces ficellus have been subjects of fermentation optimization studies to enhance the production of this compound and its more stable derivative, 1-deoxythis compound (DNJ).[4][5]
Fermentation for this compound Production
The production of this compound is typically achieved through submerged fermentation of a producing Streptomyces strain. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of this secondary metabolite.
Fermentation Media Composition
Several media formulations have been developed to support the growth of Streptomyces and the production of this compound. Below are examples of media used for different species:
Table 1: Fermentation Media for this compound Production
| Component | Streptomyces lavendulae UN-8[5] | Streptomyces nojiriensis JCM 3382[6] | Streptomyces ficellus JCM 4946[4] |
| Carbon Source | Glucose (5 g/L) | Glucose (5 g/L) | Glucose (13.6 g/L), Soluble Starch (40 g/L) |
| Nitrogen Source | Yeast Extract (10 g/L), KNO₃ (0.5 g/L) | Yeast Extract (10 g/L), KNO₃ (0.5 g/L) | Marine Broth Components |
| Minerals | K₂HPO₄·3H₂O (0.5 g/L), NaCl (0.5 g/L), MgSO₄·7H₂O (0.5 g/L) | K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), NaCl (0.5 g/L) | - |
| pH | 7.3 ± 0.1 | Not specified | 7.3 |
Experimental Protocol: Fermentation of Streptomyces ficellus
This protocol is based on a study that reported significantly enhanced this compound production.[4]
-
Seed Culture Preparation: Inoculate a loopful of Streptomyces ficellus from a slant into a 100 mL flask containing 30 mL of seed medium (e.g., Yeast Malt Extract Broth). Incubate at 28°C for 2-3 days on a rotary shaker at 180-200 rpm.
-
Production Culture: Inoculate a 1 L flask containing 400 mL of production medium (Marine Broth supplemented with glucose and soluble starch) with a 1% (v/v) seed culture.
-
Incubation: Incubate the production culture for 4-7 days at 28°C on a rotary shaker at 200 rpm.
-
Monitoring: Monitor the production of this compound periodically by taking samples and analyzing them using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Extraction and Purification
The recovery of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components.
Experimental Protocol: Extraction and Purification
This generalized protocol is based on common techniques used for the isolation of polar microbial metabolites.
-
Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 12,000 rpm for 20 minutes) to pellet the mycelia.[6]
-
Clarification: Filter the supernatant through a membrane filter (e.g., 0.22 µm) to remove any remaining cells and solid particles.[4]
-
Ion-Exchange Chromatography:
-
Apply the clarified supernatant to a strong cation exchange resin column (e.g., Dowex 50W X8, H+ form).
-
Wash the column extensively with deionized water to remove unbound impurities.
-
Elute the bound this compound using a gradient of aqueous ammonia (e.g., 0 to 2 M).
-
-
Further Purification:
-
Concentrate the this compound-containing fractions under reduced pressure.
-
For higher purity, subject the concentrated sample to further chromatographic steps, such as silica gel chromatography or preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18 or a polar column like HILIC).
-
Structural Elucidation
The determination of this compound's unique structure was a critical step in its discovery. A combination of spectroscopic techniques was employed to establish its identity as 5-amino-5-deoxy-D-glucopyranose.[3]
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition. Tandem MS (MS/MS) is used to fragment the molecule and gain further structural insights.[2]
-
X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule in its crystalline form.[3]
Table 2: Key Spectroscopic Data for this compound
| Technique | Observation | Reference |
| ¹³C NMR (D₂O) | δ (ppm): 74.06, 71.39, 68.25, 61.04, 57.66 | [7] |
| Mass Spec (ESI-MS) | m/z: 180 [M+H]⁺ | [5] |
Glycosidase Inhibitory Activity
This compound is a broad-spectrum inhibitor of glycosidases, with activity against both α- and β-glucosidases, as well as other glycosidases. Its inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀).
Table 3: Glycosidase Inhibitory Activity of this compound and its Derivatives
| Compound | Enzyme | Source | IC₅₀ (µM) | Reference |
| This compound | α-Glucosidase | Yeast | - | |
| β-Glucosidase | Almonds | - | ||
| α-Mannosidase | Rat Epididymal | - | [3] | |
| 1-Deoxythis compound (DNJ) | α-Glucosidase | Yeast | 222.4 ± 0.50 | [8] |
| α-Glucosidase | Human | 0.04 | [9] | |
| This compound B | α-Mannosidase | Rat Epididymal | Potent Inhibition | [3] |
| β-Glucosidase | Apricot | Potent Inhibition | [3] |
Biosynthesis of this compound in Streptomyces
The biosynthesis of this compound in Streptomyces lavendulae starts from a key intermediate of the glycolysis pathway, fructose-6-phosphate. The proposed pathway involves a series of enzymatic transformations to form the characteristic iminosugar ring.[5]
Proposed Biosynthetic Pathway
The key steps in the biosynthesis of this compound, leading to the formation of 1-deoxythis compound (DNJ), are outlined below.[5]
-
Isomerization: Glucose is converted to fructose-6-phosphate.
-
Amination: An amino group is introduced at the C-2 position of fructose-6-phosphate.
-
Dephosphorylation: The phosphate group at the C-6 position is removed.
-
Oxidation/Reduction and Cyclization: A series of oxidation and reduction steps, followed by an intramolecular cyclization (C2-N-C6), forms the piperidine ring of this compound.
-
Dehydration and Reduction: this compound can be further converted to 1-deoxythis compound (DNJ) through dehydration and reduction steps.
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; F6P [label="Fructose-6-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Aminated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNJ [label="1-Deoxythis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Glucose -> F6P [label="Glycolysis"]; F6P -> Intermediate1 [label="Amination &\nDephosphorylation"]; Intermediate1 -> this compound [label="Oxidation/Reduction\n& Cyclization"]; this compound -> DNJ [label="Dehydration &\nReduction"]; } .dot *Caption: Proposed biosynthetic pathway of this compound and 1-deoxythis compound in Streptomyces.
Experimental Workflows and Logical Relationships
The discovery and characterization of this compound follow a logical workflow common in natural product research.
// Nodes Screening [label="Screening of Streptomyces Strains", fillcolor="#FBBC05", fontcolor="#202124"]; Fermentation [label="Fermentation & Production", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction & Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Structural Elucidation\n(NMR, MS, X-ray)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activity [label="Biological Activity Testing\n(Glycosidase Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Compound for\nDrug Development", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Screening -> Fermentation; Fermentation -> Extraction; Extraction -> Structure; Extraction -> Activity; Structure -> Activity; Activity -> Lead; } .dot *Caption: General workflow for the discovery and development of this compound.
Conclusion
The discovery of this compound from Streptomyces species opened up a new field of research into iminosugars and their therapeutic potential. As a potent glycosidase inhibitor, this compound and its derivatives continue to be valuable tools for studying carbohydrate-related biological processes and serve as lead compounds for the development of drugs for various diseases, including diabetes and viral infections. The methodologies outlined in this guide provide a comprehensive overview for researchers aiming to work with this fascinating and important class of natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel glycosidase inhibitors, this compound B and D-mannonic-delta-lactam. Isolation, structure determination and biological property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced production of this compound via Streptomyces ficellus cultivation using marine broth and inhibitory activity of the culture for seeds of parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Strategy to Regulate 1-Deoxythis compound Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. EP0423099A1 - Synthesis of this compound derivatives - Google Patents [patents.google.com]
- 8. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-deoxythis compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Nojirimycin: A Technical Guide to a Natural Iminosugar and Glucose Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nojirimycin, a naturally occurring iminosugar, stands as a pivotal molecule in the field of glycoscience and therapeutic development. As a potent inhibitor of α- and β-glucosidases, its structural resemblance to D-glucose allows it to interfere with a wide range of biological processes involving carbohydrate metabolism. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, biological activity, and the molecular pathways it modulates. Detailed experimental protocols for its isolation, synthesis, and enzymatic assays are presented, alongside quantitative data on its inhibitory efficacy. Furthermore, this document elucidates the signaling cascades affected by this compound and its derivatives, with a particular focus on their therapeutic implications in diabetes and lysosomal storage diseases.
Introduction
This compound is a polyhydroxylated piperidine alkaloid, structurally analogous to D-glucose, where the endocyclic oxygen is replaced by a nitrogen atom.[1] This substitution is the basis for its potent inhibitory activity against a broad spectrum of glucosidases. First isolated from Streptomyces species, this compound and its more stable derivative, 1-deoxythis compound (DNJ), have garnered significant attention for their therapeutic potential.[2] Their ability to competitively inhibit enzymes that process carbohydrates makes them valuable tools for studying cellular processes and promising candidates for drug development.
Chemical and Physical Properties
This compound's structure as a glucose analog is central to its biological function. The presence of the nitrogen atom in the ring allows it to mimic the transition state of the glycosidic bond cleavage, leading to tight binding to the active site of glucosidases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | [3] |
| Molecular Formula | C6H13NO4 | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| Appearance | White solid | |
| Solubility | Soluble in water | |
| Synonyms | 5-amino-5-deoxy-D-glucopyranose, Moranoline | [2][3] |
Mechanism of Action and Biological Activity
This compound and its derivatives are competitive inhibitors of α- and β-glucosidases.[4] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine, thereby reducing postprandial hyperglycemia.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values vary depending on the specific enzyme and the assay conditions.
Table 2: Inhibitory Activity of this compound and its Derivatives against α-Glucosidase
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound | Apricot emulsin (β-glucosidase) | 7.9 | 5.5 | Competitive | [4] |
| This compound | Trichoderma viride (β-glucosidase) | 5.0 | - | Competitive | [4] |
| 1-Deoxythis compound (DNJ) | Saccharomyces cerevisiae | 8.15 ± 0.12 | - | - | [5] |
| 1-Deoxythis compound (DNJ) | Saccharomyces cerevisiae | 222.4 ± 0.50 | - | - | [6] |
| N-Nonyl-deoxythis compound (NN-DNJ) | Acid α-glucosidase | 0.42 | - | - | [7] |
| N-Alkyl-DNJ Derivative 43 | Saccharomyces cerevisiae | 30.0 ± 0.6 | 10 | Competitive | [6][8] |
| N-Alkyl-DNJ Derivative 40 | Saccharomyces cerevisiae | 160.5 ± 0.60 | 52 | Competitive | [6][8] |
| N-Alkyl-DNJ Derivative 34 | Saccharomyces cerevisiae | - | 150 | Competitive | [6][8] |
| DNJ-Chrysin Derivative 6 | Saccharomyces cerevisiae | 0.51 ± 0.02 | 0.21 | Mixed | [5] |
Signaling Pathways Modulated by this compound Derivatives
The biological effects of this compound and its derivatives extend to the modulation of key cellular signaling pathways, with significant therapeutic implications.
Insulin Signaling Pathway
1-Deoxythis compound (DNJ) has been shown to improve insulin sensitivity by activating the PI3K/AKT signaling pathway in skeletal muscle.[9] This leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake from the bloodstream.[9]
Lysosomal Storage Disorders: Substrate Reduction Therapy
In lysosomal storage diseases such as Tay-Sachs and Gaucher disease, genetic defects lead to the accumulation of specific substrates within lysosomes.[10][11] N-butyldeoxythis compound (NB-DNJ), a derivative of DNJ, is used as a substrate reduction therapy.[12] It inhibits glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[12] By reducing the production of these substrates, NB-DNJ helps to alleviate their accumulation in lysosomes.[10][11]
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces species is believed to start from glucose.[13][14] The proposed pathway involves a series of enzymatic reactions including transamination, dephosphorylation, oxidation, and cyclization.[13]
Experimental Protocols
Isolation of this compound from Streptomyces Culture
This protocol is a general guideline for the isolation of this compound from a culture of a producing Streptomyces strain, such as S. nojiriensis.[2][15]
-
Culture and Harvest: Culture the Streptomyces strain in a suitable medium (e.g., YM medium) for several days.[13] Harvest the culture broth by centrifugation to separate the mycelia from the supernatant.
-
Cation-Exchange Chromatography: Apply the supernatant to a cation-exchange resin column (e.g., Dowex 50W, H+ form). Wash the column with deionized water to remove unbound components.
-
Elution: Elute the bound this compound from the column using a gradient of aqueous ammonia.
-
Concentration and Purification: Concentrate the fractions containing this compound under reduced pressure. Further purify the crude this compound by column chromatography on silica gel or cellulose.
-
Characterization: Confirm the identity and purity of the isolated this compound using techniques such as NMR spectroscopy and mass spectrometry.
Chemical Synthesis of this compound
The chemical synthesis of this compound often starts from readily available carbohydrates like D-glucose. One common strategy involves the introduction of a nitrogen atom at the C-5 position and subsequent cyclization. The following is a generalized multi-step synthetic route.[16][17]
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups of the starting carbohydrate, for example, 2,3,4,6-tetra-O-benzyl-D-glucopyranose.[17]
-
Introduction of a Leaving Group at C-5: Introduce a good leaving group, such as a triflate, at the C-5 position.
-
Nucleophilic Substitution with Azide: Displace the leaving group with an azide ion (N3-) to introduce the nitrogen functionality with inversion of stereochemistry.[16]
-
Reduction of the Azide: Reduce the azide group to a primary amine.
-
Deprotection and Cyclization: Remove the protecting groups, which can be followed by spontaneous or induced cyclization to form the piperidine ring of this compound.
-
Purification: Purify the final product using chromatographic techniques.
In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay is commonly used to determine the inhibitory activity of compounds like this compound against α-glucosidase.[5]
-
Reagents and Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in the phosphate buffer.
-
In a 96-well plate, add a defined volume of the α-glucosidase solution to each well containing the test compound or a control (buffer only).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at the same temperature for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a basic solution, such as 0.1 M sodium carbonate.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound and its derivatives represent a fascinating class of natural products with significant therapeutic potential. Their ability to act as glucose analogs and inhibit key enzymes in carbohydrate metabolism has paved the way for their investigation in the management of type 2 diabetes and certain lysosomal storage diseases. The detailed understanding of their mechanism of action, biosynthetic pathways, and the signaling cascades they modulate, as outlined in this guide, provides a solid foundation for further research and development in this promising area of medicinal chemistry and pharmacology. The experimental protocols provided herein offer practical guidance for researchers aiming to explore the properties and applications of these remarkable iminosugars.
References
- 1. Effects of the glucosidase inhibitors this compound and deoxythis compound on the biosynthesis of membrane and secretory glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces nojiriensis - Wikipedia [en.wikipedia.org]
- 3. Effect of 1-Deoxythis compound on insulin resistance in prediabetic mice based on next-generation sequencing and intestinal microbiota study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxythis compound–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxythis compound derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Deoxythis compound Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of lysosomal storage in Tay-Sachs mice treated with N-butyldeoxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Substrate reduction therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genome Analysis of Streptomyces nojiriensis JCM 3382 and Distribution of Gene Clusters for Three Antibiotics and an Azasugar across the Genus Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. EP0423099A1 - Synthesis of this compound derivatives - Google Patents [patents.google.com]
- 17. Synthesis of (+)-nojirimycin from 2,3,4,6-tetra-O-benzyl-D-glucopyranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Nojirimycin Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers
December 14, 2025
Introduction
Nojirimycin and its derivative, 1-deoxythis compound (DNJ), are potent alpha-glucosidase inhibitors with significant therapeutic potential in the management of diabetes, viral infections, and certain cancers.[1][2][3] These iminosugars are naturally produced by various bacteria, primarily from the genera Streptomyces and Bacillus.[4][5][6] Understanding the biosynthetic pathway of this compound in these microorganisms is crucial for the metabolic engineering of high-yielding strains and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in bacteria, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the pathway for enhanced comprehension.
The Core Biosynthetic Pathway
The biosynthesis of this compound in bacteria commences with a sugar phosphate from the central carbon metabolism, typically fructose-6-phosphate, derived from glucose.[4][5] The pathway proceeds through a series of enzymatic reactions including transamination, dephosphorylation, oxidation, cyclization, dehydration, and reduction to yield this compound and its derivatives.[4][5][7] While the general steps are conserved, the specific enzymes and intermediates can vary between different bacterial species.
A key intermediate in the pathway is 2-amino-2-deoxy-D-mannitol (ADM).[4][8][9] The biosynthesis of DNJ, a more stable and well-studied derivative, is thought to proceed through this compound as an intermediate.[8][9] The conversion of this compound to 1-deoxythis compound involves dehydration and reduction steps.[7]
Key Genes and Enzymes
Several key genes and the enzymes they encode have been identified as being central to the this compound biosynthesis pathway, particularly in Bacillus subtilis and Streptomyces species. A putative operon consisting of gabT1, yktc1, and gutB1 has been identified in Bacillus subtilis and is directly involved in DNJ biosynthesis.[1] Homologous genes have been found in various Streptomyces species.[8][9][10][11][12]
The primary enzymes and their functions are:
-
Transaminase (GabT1/AspC): Catalyzes the initial amination step, converting a sugar phosphate into an amino sugar derivative.[1][7][13]
-
Phosphatase (YktC1/MJ0374): Removes the phosphate group from the amino sugar phosphate intermediate.[1][7][13]
-
Oxidoreductase/Dehydrogenase (GutB1/FrmA/AdhD): Involved in the oxidation and cyclization steps leading to the formation of the iminosugar ring structure.[1][7][13]
Quantitative Data on this compound Biosynthesis
The production of this compound and its derivatives can be significantly influenced by fermentation conditions and the genetic background of the producing strain. The following tables summarize some of the reported quantitative data on the enhancement of DNJ production.
| Producing Strain | Supplement/Condition | DNJ Titer | Fold Increase | Reference |
| Streptomyces lavendulae | Sodium citrate (5 g/L), sorbose (1 g/L), iodoacetic acid (50 mg/L), and glucose (7 g/L) | 296.56 mg/L | 3.3 | [4][5][14] |
| Streptomyces lavendulae | 3.00 mg/mL mulberry seed polysaccharide extract | 27.19 µg/mL | 8.55 | [13] |
| Bacillus amyloliquefaciens AS385 | Sorbitol supplementation | 460 mg/L | Not specified | [6] |
Experimental Protocols
This section details the methodologies for key experiments used in the study of the this compound biosynthesis pathway.
Fermentation for this compound Production
Objective: To cultivate bacterial strains for the production of this compound and its derivatives.
Protocol:
-
Prepare the appropriate fermentation medium. For Streptomyces lavendulae, a suitable medium consists of (per liter): 10 g yeast extract, 5 g glucose, 1 g sorbose, 5 g sodium citrate, 0.5 g NaCl, 0.5 g KNO₃, 0.5 g K₂HPO₄·3H₂O, and 0.5 g MgSO₄·7H₂O.[4][5] The initial pH should be adjusted to 7.30 ± 0.10.[4][5]
-
Inoculate the fermentation medium with a fresh culture of the producing strain.
-
Incubate the culture under aerobic conditions at an appropriate temperature (e.g., 28-30°C for Streptomyces) with shaking for a specified period (e.g., 3-5 days).[5]
-
For enhanced production in S. lavendulae, add supplements at specific time points during fermentation: 5 g/L sodium citrate and 1 g/L sorbose at 0 hours, 50 mg/L iodoacetic acid at 20 hours, and 7 g/L glucose at 26 hours.[4][5][14]
-
Harvest the culture broth for the extraction and analysis of this compound and its derivatives.
Extraction and Quantification of this compound and Intermediates by HILIC-MS/MS
Objective: To extract and quantify polar metabolites like this compound and its biosynthetic intermediates from the fermentation broth.
Protocol:
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant from the bacterial cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
-
Chromatographic Separation:
-
Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the separation of polar compounds.
-
The mobile phase typically consists of a gradient of acetonitrile and water with a small amount of an additive like ammonium formate to improve peak shape and ionization.
-
-
Mass Spectrometry Detection:
-
Couple the HILIC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor for the specific mass-to-charge ratios (m/z) of the target compounds:
-
-
Quantification:
-
Generate a standard curve using commercially available standards of the target compounds.
-
Quantify the concentration of each compound in the samples by comparing their peak areas to the standard curve.
-
Visualizing the this compound Biosynthesis Pathway
The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway of this compound and the experimental workflow for its analysis.
Caption: The core biosynthetic pathway of this compound in bacteria.
Caption: Experimental workflow for this compound analysis.
Conclusion
The biosynthesis of this compound in bacteria is a complex and fascinating pathway with significant implications for biotechnology and medicine. While the core steps have been elucidated, further research is needed to fully understand the regulatory mechanisms and the diversity of enzymes involved across different bacterial species. The information and protocols provided in this guide offer a solid foundation for researchers aiming to explore and engineer this important metabolic pathway. The continued investigation into this compound biosynthesis will undoubtedly pave the way for the development of improved production strains and novel therapeutic applications.
References
- 1. Identification of the genes involved in 1-deoxythis compound synthesis in Bacillus subtilis MORI 3K-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the glucosidase inhibitors this compound and deoxythis compound on the biosynthesis of membrane and secretory glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Deoxythis compound: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Strategy to Regulate 1-Deoxythis compound Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae [frontiersin.org]
- 5. A Novel Strategy to Regulate 1-Deoxythis compound Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of the α-glycosidase inhibitor 1-deoxythis compound from Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Deoxythis compound: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Genome Analysis of Streptomyces nojiriensis JCM 3382 and Distribution of Gene Clusters for Three Antibiotics and an Azasugar across the Genus Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Genome Analysis of Streptomyces nojiriensis JCM 3382 and Distribution of Gene Clusters for Three Antibiotics and an Azasugar across the Genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. ejbiotechnology.info [ejbiotechnology.info]
- 14. A Novel Strategy to Regulate 1-Deoxythis compound Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Nojirimycin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nojirimycin, a potent glycosidase inhibitor, and its derivatives represent a significant class of compounds with a broad spectrum of biological activities. As structural mimics of monosaccharides, these iminosugars interfere with carbohydrate-processing enzymes, leading to the modulation of various physiological and pathological processes. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their core mechanism as glycosidase inhibitors. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for activity assessment, and visualizations of key signaling pathways affected by these compounds. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the this compound scaffold.
Introduction
This compound is a naturally occurring iminosugar, first isolated from Streptomyces species, in which the ring oxygen of glucose is replaced by a nitrogen atom. This structural modification is key to its biological activity, allowing it to mimic the transition state of glycosidic bond cleavage and thereby inhibit glycosidases. The inherent instability of this compound led to the development of more stable derivatives, most notably 1-deoxythis compound (DNJ), which lacks the hydroxyl group at the anomeric carbon. DNJ and its various N-substituted derivatives have since become the focus of extensive research due to their therapeutic potential in a range of diseases, including diabetes, viral infections, lysosomal storage disorders, and cancer.
This guide will delve into the multifaceted biological activities of this compound and its derivatives, with a primary focus on their well-established role as α-glucosidase inhibitors. We will also explore their impact on other cellular processes and signaling pathways, providing a comprehensive view of their therapeutic promise.
Mechanism of Action: Glycosidase Inhibition
The primary mechanism of action of this compound and its derivatives is the competitive inhibition of glycosidases. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By binding to the active site of these enzymes, this compound and its analogs prevent the hydrolysis of their natural substrates.
The protonated nitrogen atom within the iminosugar ring plays a critical role in this inhibition by mimicking the positively charged oxocarbenium-ion-like transition state that forms during the enzymatic cleavage of a glycosidic bond. This mimicry results in a high-affinity interaction with the enzyme's active site, effectively blocking it from processing its natural carbohydrate substrates.
Quantitative Data on Biological Activity
The inhibitory potency of this compound and its derivatives against various glycosidases is a key determinant of their biological activity. This potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The following tables summarize the reported inhibitory activities of selected this compound derivatives against α-glucosidase.
Table 1: α-Glucosidase Inhibitory Activity of N-Alkyl-1-deoxythis compound Derivatives
| Compound | N-Alkyl Substituent | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| Acarbose (Standard) | - | 822.0 ± 1.5 | - | - |
| 1-Deoxythis compound (DNJ) | H | 222.4 ± 0.5 | - | - |
| Compound 34 | -(CH₂)₂-Ph | 280.0 ± 0.8 | 150 | Competitive |
| Compound 40 | -(CH₂)₂-Ph(3-OMe, 4-OH) | 160.5 ± 0.6 | 52 | Competitive |
| Compound 43 | -(CH₂)₄-Ph(3-OMe, 4-OH) | 30.0 ± 0.6 | 10 | Competitive |
Table 2: α-Glucosidase Inhibitory Activity of 1-Deoxythis compound-Chrysin Derivatives
| Compound | Linker | IC₅₀ (µM) | Inhibition Type |
| 1-Deoxythis compound (DNJ) | - | 8.15 ± 0.12 | Competitive |
| Compound 4 | -(CH₂)₅- | 2.37 ± 0.05 | Mixed |
| Compound 5 | -(CH₂)₇- | 1.29 ± 0.03 | Mixed |
| Compound 6 | -(CH₂)₁₁- | 0.51 ± 0.02 | Mixed |
Key Signaling Pathways Modulated by this compound Derivatives
Beyond direct enzyme inhibition, this compound derivatives have been shown to modulate critical cellular signaling pathways, contributing to their diverse biological effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. This compound has been reported to suppress inflammation by inhibiting the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is thought to occur through the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.
Unfolded Protein Response (UPR) Pathway
The Unfolded Protein Response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Inhibition of α-glucosidases I and II by deoxythis compound and its derivatives disrupts the proper folding of glycoproteins, leading to ER stress and activation of the UPR. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound and its derivatives.
In Vitro α-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (this compound derivatives)
-
Acarbose (positive control)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in potassium phosphate buffer.
-
Prepare a stock solution of pNPG in potassium phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in potassium phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of potassium phosphate buffer to the blank wells.
-
Add 50 µL of the test compound or acarbose solutions at various concentrations to the sample wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution to all wells.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Plaque Reduction Assay for Antiviral Activity
This protocol outlines a method to determine the antiviral efficacy of this compound derivatives by quantifying the reduction in viral plaques.
Materials:
-
Susceptible host cell line
-
Lytic virus stock
-
Test compounds (this compound derivatives)
-
Cell culture medium (with and without serum)
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Preparation:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Dilute the virus stock to a concentration that produces a countable number of plaques.
-
-
Infection:
-
Wash the cell monolayer with PBS.
-
In separate tubes, mix the diluted virus with each concentration of the test compound and incubate for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixtures.
-
-
Overlay and Incubation:
-
After a 1-2 hour adsorption period, remove the inoculum and add the semi-solid overlay medium.
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-10 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with Crystal Violet.
-
Wash the wells to remove excess stain and allow to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC₅₀ value, the concentration that reduces the plaque number by 50%.
-
Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound derivatives)
-
Cell culture medium (e.g., DMEM)
-
Griess reagent
-
MTT or similar cell viability assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production.
-
-
Cell Viability Assay:
-
Perform an MTT assay on the remaining cells to assess the cytotoxicity of the test compounds.
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.
-
Ensure that the observed inhibition is not due to cytotoxicity by analyzing the cell viability data.
-
Conclusion
This compound and its derivatives stand out as a versatile class of bioactive compounds with significant therapeutic potential. Their primary mechanism of action, the inhibition of glycosidases, has been well-established and provides a strong foundation for their application in managing diseases characterized by aberrant carbohydrate metabolism, such as type 2 diabetes. Furthermore, their ability to modulate key cellular signaling pathways, including the NF-κB and UPR pathways, opens up exciting avenues for their use in treating inflammatory diseases, viral infections, and certain cancers. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this compound-based therapeutics. Continued investigation into the structure-activity relationships and in vivo efficacy of these compounds will be crucial in translating their promising biological activities into clinically effective treatments.
An In-depth Technical Guide to Nojirimycin and its Relationship with 1-Deoxynojirimycin (DNJ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of nojirimycin and its more stable derivative, 1-deoxythis compound (DNJ). Both are potent iminosugar inhibitors of α-glucosidases, with significant therapeutic potential. This document details their chemical relationship, biosynthetic pathways, and mechanisms of action. Quantitative data on their inhibitory activities are presented in tabular format for comparative analysis. Detailed experimental protocols for their synthesis, extraction, and biological evaluation are provided to facilitate further research. Additionally, key signaling pathways modulated by these compounds, including the NF-κB and Unfolded Protein Response (UPR) pathways, are visualized using Graphviz diagrams to elucidate their cellular effects.
Introduction
This compound and 1-deoxythis compound (DNJ) are members of the iminosugar class of compounds, which are carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural modification allows them to mimic the transition state of glycoside hydrolysis, leading to potent inhibition of glycosidase enzymes.[1] this compound was the first of this class to be discovered, isolated from Streptomyces species.[2] However, its inherent instability due to a hemiaminal group at the C-1 position has limited its direct therapeutic application.[1] The reduction of this compound yields the more stable and clinically relevant compound, 1-deoxythis compound (DNJ).[3] DNJ is a potent α-glucosidase inhibitor and is found naturally in mulberry leaves (Morus alba) and is also produced by various microorganisms.[3][4] This guide explores the intricate relationship between these two molecules, their biological activities, and the experimental methodologies used to study them.
Chemical Structures and Relationship
This compound is 5-amino-5-deoxy-D-glucopyranose. The presence of a hydroxyl group at the anomeric carbon (C-1) makes it a hemiaminal, which is unstable in aqueous solutions.[1] 1-Deoxythis compound is the reduced and more stable form of this compound, lacking the hydroxyl group at the C-1 position.[3] This seemingly minor structural difference significantly enhances the stability of DNJ, making it a more viable candidate for therapeutic development.[1]
Biosynthesis
The biosynthesis of this compound and subsequently DNJ has been studied in both plants and microorganisms, with glucose being a primary precursor.
In Microorganisms (e.g., Bacillus, Streptomyces):
The biosynthesis of DNJ in microbes like Bacillus subtilis and Streptomyces lavendulae begins with D-glucose.[5] The pathway involves the following key steps:
-
Conversion of D-glucose to fructose-6-phosphate.
-
Transamination, dephosphorylation, and other modifications to form 2-amino-2-deoxy-D-mannitol (ADM).
-
Oxidation and cyclization of ADM to yield this compound.
-
Dehydration and reduction of this compound to produce 1-deoxythis compound.[5][6]
In Plants (e.g., Morus alba):
The biosynthetic pathway in plants is less understood but is also believed to start from glucose. The proposed pathway involves the formation of 2-amino-2-deoxy-D-mannitol (ADM) as a key intermediate, which is then converted to DNJ.[7]
Mechanism of Action: α-Glucosidase Inhibition
The primary mechanism of action for both this compound and DNJ is the competitive inhibition of α-glucosidases.[8] These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound and DNJ delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[8]
The protonated nitrogen atom in the iminosugar ring mimics the positively charged oxocarbenium-ion-like transition state of the glycosidic bond cleavage.[8] This allows for high-affinity binding to the active site of the enzyme, effectively blocking access to the natural substrate.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound and DNJ against various glucosidases is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize some of the reported IC50 values. It is important to note that these values can vary depending on the enzyme source and assay conditions.
Table 1: IC50 Values of this compound against Glucosidases
| Enzyme Source | Glucosidase Type | IC50 | Reference |
| Calf Liver Microsomes | Oligosaccharide-glucosidase | 0.16 mM | [9] |
Table 2: IC50 Values of 1-Deoxythis compound (DNJ) against Glucosidases
| Enzyme Source | Glucosidase Type | IC50 | Reference |
| Yeast | α-Glucosidase | 0.297 µg/mL | [8] |
| Not Specified | α-Glucosidase | 222.4 ± 0.5 µM | [10] |
| Not Specified | α-Glucosidase | 8.15 ± 0.12 µM | [7] |
| Calf Liver Microsomes | Oligosaccharide-glucosidase | 2 µM | [9] |
| ER | α-Glucosidase I | 20 µM | [11] |
| ER | α-Glucosidase II | 2 µM | [11] |
Experimental Protocols
Synthesis of 1-Deoxythis compound from this compound (Reduction)
This protocol outlines the conceptual steps for the chemical reduction of this compound to 1-deoxythis compound, a method historically used for its synthesis.[3]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or other appropriate solvent
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for neutralization
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
Dissolve this compound in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the solution while stirring. The reaction is typically exothermic.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add HCl to quench the excess NaBH₄ and adjust the pH to acidic.
-
Neutralize the solution with NaOH.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue using silica gel column chromatography to obtain pure 1-deoxythis compound.
Extraction of this compound from Streptomyces Culture
This protocol provides a general procedure for the extraction and purification of this compound from a Streptomyces fermentation broth.[2][12]
Materials:
-
Fermentation broth of a this compound-producing Streptomyces strain (e.g., S. nojiriensis)
-
Acetone (70% v/v)
-
Filter paper
-
Rotary evaporator
-
Cation exchange resin
-
Ammonia solution for elution
-
Lyophilizer
Procedure:
-
Grow the Streptomyces strain in a suitable liquid medium to allow for this compound production.
-
Separate the mycelia from the culture broth by centrifugation.
-
Extract the mycelial pellet with 70% acetone.
-
Filter the extract to remove cell debris.
-
Concentrate the filtrate using a rotary evaporator.
-
Apply the concentrated extract to a cation exchange resin column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound this compound from the resin using a dilute ammonia solution.
-
Collect the fractions containing this compound, as determined by a suitable analytical method (e.g., bioassay or chromatography).
-
Lyophilize the pooled fractions to obtain purified this compound.
Extraction of 1-Deoxythis compound from Mulberry Leaves
This protocol describes a common method for extracting DNJ from dried mulberry leaves.
Materials:
-
Dried mulberry leaf powder
-
0.05 M Hydrochloric acid (HCl)
-
Centrifuge
-
pH meter
-
Potassium borate buffer (0.4 M, pH 8.5)
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (5 mM in acetonitrile)
-
Glycine solution (0.1 M)
-
Acetic acid solution (0.1% v/v)
-
Syringe filter (0.45 µm)
-
HPLC system with a fluorescence detector
Procedure:
-
Mix the dried mulberry leaf powder with 0.05 M HCl.
-
Incubate the mixture in a warm water bath (e.g., 70-80°C) for several hours with occasional shaking.
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant and adjust the pH to 8.0.
-
For derivatization, mix a sample of the extract with potassium borate buffer.
-
Add FMOC-Cl solution, mix, and allow the reaction to proceed at room temperature.
-
Quench the reaction by adding glycine solution.
-
Dilute the mixture with 0.1% acetic acid.
-
Filter the derivatized sample through a syringe filter before analysis by HPLC with fluorescence detection.[13]
α-Glucosidase Inhibition Assay
This is a standard in vitro assay to determine the inhibitory activity of compounds like this compound and DNJ against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[7][14]
Materials:
-
α-glucosidase enzyme solution
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) solution
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound or DNJ) at various concentrations
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add the α-glucosidase solution to each well.
-
Add different concentrations of the test compound to the respective wells. A control well should contain buffer instead of the inhibitor.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding Na₂CO₃ solution.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways
Beyond their primary role as α-glucosidase inhibitors in the gut, this compound and DNJ can be absorbed and exert systemic effects by modulating intracellular signaling pathways.
This compound and the NF-κB Signaling Pathway
Recent studies have shown that this compound possesses anti-inflammatory properties. It has been demonstrated to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[15] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the release and nuclear translocation of the p65 subunit of NF-κB. This, in turn, reduces the expression of pro-inflammatory mediators such as iNOS and COX-2, as well as inflammatory cytokines like IL-6, IL-1β, and TNF-α.[15]
1-Deoxythis compound and the Unfolded Protein Response (UPR)
Inhibition of ER-resident α-glucosidases I and II by DNJ disrupts the proper folding of N-linked glycoproteins, leading to an accumulation of misfolded proteins in the endoplasmic reticulum. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR).[14] The UPR is a cellular stress response that aims to restore ER homeostasis. It is mediated by three main ER membrane-resident sensors: PERK, IRE1α, and ATF6. Activation of these sensors initiates signaling cascades that upregulate the expression of chaperone proteins to assist in protein folding, enhance ER-associated degradation (ERAD) of misfolded proteins, and, if the stress is prolonged, can lead to apoptosis.[14]
Conclusion
This compound and its stable derivative, 1-deoxythis compound, are powerful tools for researchers in the fields of glycobiology, metabolic diseases, and virology. Their ability to potently and competitively inhibit α-glucosidases has led to the development of therapeutic strategies for type 2 diabetes and has shown promise in antiviral applications. The deeper understanding of their modulation of intracellular signaling pathways, such as NF-κB and the UPR, opens new avenues for their potential use in inflammatory diseases and conditions associated with ER stress. This technical guide provides a foundational resource for scientists and professionals engaged in the study and development of these fascinating iminosugars.
References
- 1. Effects of the glucosidase inhibitors this compound and deoxythis compound on the biosynthesis of membrane and secretory glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Deoxythis compound: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of the α-glycosidase inhibitor 1-deoxythis compound from Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-deoxythis compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxythis compound–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. Inhibition by this compound and 1-deoxythis compound of microsomal glucosidases from calf liver acting on the glycoprotein oligosaccharides Glc1-3Man9GlcNAc2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound suppresses inflammation via regulation of NF-κ B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Nojirimycin's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research into nojirimycin and its derivatives, potent glucosidase inhibitors with significant therapeutic potential. This document outlines their core mechanism of action, summarizes key quantitative data on their inhibitory activities, provides detailed experimental methodologies, and visualizes the critical biological pathways they modulate.
Introduction and Core Mechanism of Action
This compound, a polyhydroxylated piperidine alkaloid first isolated from Streptomyces species, is a powerful inhibitor of both α- and β-glucosidases.[1] Structurally, it is an iminosugar, a carbohydrate analog where the endocyclic oxygen is replaced by a nitrogen atom. This substitution allows this compound and its derivatives to mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glucosidases. The protonated nitrogen atom in the iminosugar ring electrostatically stabilizes the negatively charged active site residues of the enzyme, leading to potent, competitive inhibition.
However, the inherent instability of this compound, due to its hemiaminal functionality, has led to a greater focus on its more stable reduced form, 1-deoxythis compound (DNJ). DNJ and its N-alkylated derivatives, such as N-butyl-deoxythis compound (NB-DNJ, Miglustat) and N-hydroxyethyl-DNJ (Miglitol), form the basis of most of the therapeutic research and development in this area.[2]
Quantitative Inhibitory Activity
The therapeutic potential of this compound and its derivatives is directly linked to their ability to inhibit specific glucosidases. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of key compounds against a range of target enzymes.
| Compound | Enzyme | Source | IC50 (µM) | Reference(s) |
| This compound | Microsomal Glucosidases (Glc3-oligosaccharide hydrolysis) | Calf Liver | 160 | |
| 1-Deoxythis compound (DNJ) | α-Glucosidase | Saccharomyces cerevisiae | 8.15 - 222.4 | [3][4] |
| α-Glucosidase II | Endoplasmic Reticulum | 13 | [2] | |
| Lysosomal Acid α-Glucosidase (GAA) | Human Recombinant | 0.15 | [5] | |
| Maltase | Mouse | - | [6] | |
| Sucrase | - | - | ||
| N-Butyl-DNJ (Miglustat) | α-Glucosidase II | Endoplasmic Reticulum | 16 | [2] |
| Lysosomal β-Glucosidase 1 (GBA1) | Human Recombinant | 74 | [7] | |
| Miglitol | Maltase-Glucoamylase (MGAM) | - | 6 | [8] |
| Compound | Enzyme | Source | Ki (µM) | Inhibition Type | Reference(s) |
| 1-Deoxythis compound Derivative (Compound 43) | α-Glucosidase | Saccharomyces cerevisiae | 10 | Competitive | [4] |
| 1-Deoxythis compound Derivative (Compound 6) | α-Glucosidase | Saccharomyces cerevisiae | 0.21 (Ki), 0.76 (Kis) | Mixed | [3] |
| N-Butyl-DNJ (Miglustat) | Lysosomal β-Glucosidase 1 (GBA1) | Human Recombinant | 34 | Competitive | [7] |
| Miglitol | Maltase-Glucoamylase (MGAM) | - | 1 | - | [8] |
Key Therapeutic Applications and Signaling Pathways
The inhibition of glucosidases by this compound derivatives has pleiotropic effects, leading to therapeutic potential in diverse areas, including viral infections, metabolic diseases, and genetic disorders.
Antiviral Activity: Disruption of Glycoprotein Folding
Many enveloped viruses, including HIV and influenza, rely on the host cell's machinery for the proper folding and maturation of their surface glycoproteins, which are essential for viral entry and budding. This process occurs in the endoplasmic reticulum (ER) and is mediated by the calnexin/calreticulin cycle. This compound derivatives, by inhibiting ER α-glucosidases I and II, prevent the trimming of glucose residues from newly synthesized viral glycoproteins. This leads to improper folding, retention in the ER, and subsequent degradation, thereby reducing the production of infectious viral particles.
Anti-Inflammatory Effects: Regulation of NF-κB Signaling
Recent studies have revealed that this compound can suppress inflammatory responses. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), iNOS, COX-2, and various cytokines (PGE₂, IL-6, IL-1β, TNF-α). This anti-inflammatory effect is mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Pharmacological Chaperone Therapy for Lysosomal Storage Diseases
In certain lysosomal storage diseases, such as Pompe disease, mutations in the gene for acid α-glucosidase (GAA) lead to misfolding of the enzyme in the ER and its premature degradation.[7] 1-Deoxythis compound and its derivatives can act as pharmacological chaperones. At sub-inhibitory concentrations, these small molecules bind to the active site of the misfolded GAA, stabilizing its conformation. This allows the mutant enzyme to escape ER-associated degradation and be trafficked correctly to the lysosome, where it can exert some residual catalytic activity.
References
- 1. 1-Deoxythis compound: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential in Cancer and Viral Infection [mdpi.com]
- 3. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxythis compound–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dietary 5,6,7-Trihydroxy-flavonoid Aglycones and 1-Deoxythis compound Synergistically Inhibit the Recombinant Maltase-Glucoamylase Subunit of α-Glucosidase and Lower Postprandial Blood Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Studies of N‐Butyl‐1‐deoxythis compound (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Mulberry: A Technical Guide to Alternative Natural Sources of Nojirimycin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural production of nojirimycin and its derivatives, powerful alpha-glucosidase inhibitors, from sources other than the common mulberry plant. As interest in these compounds for therapeutic applications in diabetes, viral infections, and rare genetic diseases continues to grow, identifying and optimizing production from alternative, and potentially more efficient, natural sources is of paramount importance. This document provides a consolidated overview of microbial and plant sources, quantitative production data, detailed experimental protocols, and visual representations of the biosynthetic pathway and experimental workflows.
Quantitative Yields of this compound and its Derivatives from Non-Mulberry Sources
The following table summarizes the reported yields of this compound (NJ) and its more stable derivative, 1-deoxythis compound (DNJ), from various microbial and plant sources. This data allows for a comparative analysis of production capabilities, highlighting promising candidates for further research and development.
| Source Organism/Plant | Compound | Yield | Reference |
| Microbial Sources | |||
| Streptomyces ficellus | This compound (NJ) | 710 mg/L | [1] |
| Streptomyces lavendulae | 1-Deoxythis compound (DNJ) | 296.56 mg/L | |
| Streptomyces sp. SID9135 | 1-Deoxythis compound (DNJ) | 640 mg/L | |
| Bacillus amyloliquefaciens AS385 | 1-Deoxythis compound (DNJ) | 460 mg/L | [2] |
| Bacillus subtilis I.247 (mutant) | 1-Deoxythis compound (DNJ) | 773 mg/L | [3] |
| Bacillus spp. | 1-Deoxythis compound (DNJ) | 460–800 mg/L | |
| Plant Sources | |||
| Commelina communis var. hortensis | 1-Deoxythis compound (DNJ) | 0.020 - 0.054% (dry weight) | [4] |
| Commelina communis | 1-Deoxythis compound (DNJ) | 0.019 - 0.069% (dry weight) | [4] |
Experimental Protocols
This section details methodologies for the cultivation of this compound-producing microorganisms, enhancement of production, and subsequent extraction and quantification of the target compounds.
Cultivation of Streptomyces ficellus for Enhanced this compound Production
This protocol is based on the findings of enhanced this compound production using a modified marine broth.
1. Media Preparation:
-
Seed Culture Medium (YM Broth):
-
Yeast Extract: 5 g/L
-
Malt Extract: 30 g/L
-
Dissolve in distilled water and adjust pH to 7.3.
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
-
Production Medium (Modified Marine Broth):
-
Marine Broth: 37.4 g/L (commercial formulation)
-
Soluble Starch: Depleted (or 10 g/L for initial growth phase)
-
Adjust pH to 7.3 with NaOH.
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
2. Inoculation and Fermentation:
-
Inoculate a 100 mL flask containing 30 mL of YM broth with a loopful of Streptomyces ficellus from a mature agar plate.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 3 days to generate a seed culture.
-
Transfer the seed culture (1% v/v) to a 1 L flask containing 400 mL of the production medium.
-
Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 4-7 days.
3. Monitoring Production:
-
Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (optical density at 600 nm) and this compound concentration by HPLC or LC-MS/MS.
Extraction and Purification of this compound from Streptomyces Culture
This protocol outlines a general procedure for the extraction and purification of this compound from a fermentation broth.
1. Harvesting:
-
After the fermentation period, centrifuge the culture broth at 12,000 rpm for 20 minutes to separate the mycelium from the supernatant.
2. Extraction:
-
The supernatant contains the secreted this compound. Due to its high polarity, direct extraction with common organic solvents is inefficient. An ion-exchange chromatography approach is recommended.
-
Pass the supernatant through a column packed with a strong cation exchange resin (e.g., Dowex 50W-X8, H+ form).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound this compound with a gradient of ammonium hydroxide (e.g., 0.1 M to 2 M).
-
Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).
3. Purification:
-
Pool the this compound-containing fractions and concentrate them under reduced pressure.
-
For further purification, employ preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a C18 or HILIC column).
Quantification of 1-Deoxythis compound by HPLC-MS/MS
This protocol provides a sensitive and specific method for the quantification of DNJ.
1. Sample Preparation:
-
Filter the crude extract or purified fractions through a 0.22 µm syringe filter.
-
Derivatization (optional but can improve chromatographic performance): Mix the sample with 9-fluorenylmethyl chloroformate (FMOC-Cl) in a borate buffer (pH 8.5) to derivatize the amino group of DNJ. Quench the reaction with glycine.
2. HPLC Conditions:
-
Column: TSKgel Amide-80 or a similar HILIC column.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for DNJ: m/z 164.1 -> 146.1, 128.1, 110.1, 92.1, 74.1, 60.1.
-
Optimize collision energy and other source parameters for maximum sensitivity.
4. Quantification:
-
Prepare a standard curve using a certified reference standard of 1-deoxythis compound.
-
Calculate the concentration of DNJ in the samples by comparing their peak areas to the standard curve.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of 1-deoxythis compound in bacteria and a general experimental workflow for its production and analysis.
References
- 1. Enhanced production of this compound via Streptomyces ficellus cultivation using marine broth and inhibitory activity of the culture for seeds of parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of the α-glycosidase inhibitor 1-deoxythis compound from Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of Nojirimycin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nojirimycin and its analogues are a class of iminosugars that have garnered significant attention in medicinal chemistry and drug development due to their potent glycosidase inhibitory activities.[1][2] These compounds are structural mimics of monosaccharides where the endocyclic oxygen atom is replaced by a nitrogen atom.[3] This structural modification leads to their ability to competitively inhibit various glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing.[1][4] Consequently, this compound and its derivatives have been explored for the treatment of various diseases, including diabetes, viral infections, and lysosomal storage disorders.[1][3] One notable analogue, N-butyl-1-deoxythis compound (Miglustat), is an approved drug for Gaucher's disease.[5][6]
The therapeutic potential of these iminosugars is intrinsically linked to their stereochemistry. The precise spatial arrangement of the hydroxyl groups on the piperidine ring dictates their binding affinity and selectivity for target glycosidases. Therefore, the development of stereoselective synthetic routes to access enantiomerically pure this compound and its analogues is of paramount importance. This document provides an overview of key stereoselective synthetic strategies, detailed experimental protocols for selected reactions, and a summary of quantitative data from representative syntheses.
Synthetic Strategies Overview
The stereoselective synthesis of this compound and its analogues has been approached through various strategies, broadly categorized into two main routes: those starting from carbohydrate precursors and those employing non-carbohydrate chiral pool starting materials.
-
Carbohydrate-Based Syntheses: These routes leverage the pre-existing stereocenters of readily available sugars like D-glucose or D-mannitol.[7][8] Key transformations often involve the introduction of a nitrogen atom and subsequent cyclization to form the piperidine ring. Common methods include reductive amination of sugar-derived keto-aldehydes or intramolecular nucleophilic substitution of appropriately functionalized carbohydrate derivatives.[9]
-
Non-Carbohydrate-Based Syntheses: These approaches build the chiral piperidine core from acyclic, non-carbohydrate starting materials. Asymmetric reactions, such as Sharpless asymmetric epoxidation or dihydroxylation, are often employed to install the required stereocenters.[7][10] This strategy offers flexibility in accessing a wider range of stereoisomers and analogues.
Recent advancements have focused on improving the efficiency and stereocontrol of these syntheses. For instance, the use of bicyclic acyliminium intermediates has been shown to provide excellent stereoselectivity in the synthesis of this compound C-glycosides.[11][12]
Quantitative Data Summary
The following table summarizes quantitative data from selected stereoselective syntheses of this compound and its analogues, highlighting the efficiency and stereocontrol achieved in key steps.
| Starting Material | Target Compound | Key Reaction | Yield (%) | Stereoselectivity | Reference |
| Bicyclic sp2-iminosugar | This compound α-C-allyl-glycoside | C-allylation | 91 | Total α-anomer selectivity | [11][12] |
| L-sorbose-derived imine | α- and β-1-C-substituted 1-deoxythis compound | Addition of organometallic reagents | 27-52 (overall) | Highly diastereoselective | [13] |
| 2,3,4,6-tetra-O-benzyl-D-glucopyranose | (+)-Nojirimycin | Diastereoselective reduction of oxime | Not specified | D-gluco-amine separated from L-ido-isomer | [8] |
| Sugar-derived lactams | ADMDP and this compound derivatives | Tandem reduction and nucleophilic addition | Not specified | Stereoselective | [14] |
| Bishomoallylic amines | (-)-1-Deoxymanthis compound | Ring-closing iodoamination and in situ ring-expansion | 7.4 (overall) | >99:1 dr | [15] |
Experimental Protocols
Protocol 1: Stereoselective C-Allylation for the Synthesis of a this compound α-C-Glycoside Precursor[11][12]
This protocol describes the highly stereoselective C-allylation of a tri-O-benzyl protected bicyclic sp2-iminosugar O-glycoside to furnish the corresponding allyl α-C-glycoside, a key intermediate for this compound analogues.
Materials:
-
Tri-O-benzyl protected bicyclic sp2-iminosugar O-glycoside (starting material)
-
Allyltrimethylsilane (AllTMS)
-
Boron trifluoride etherate (BF3·OEt2)
-
Acetonitrile (anhydrous)
-
Standard work-up and purification reagents (e.g., saturated aqueous NaHCO3, brine, anhydrous MgSO4, silica gel for column chromatography)
Procedure:
-
Dissolve the tri-O-benzyl protected bicyclic sp2-iminosugar O-glycoside in anhydrous acetonitrile in a flame-dried flask under an argon atmosphere.
-
Add allyltrimethylsilane (AllTMS) to the solution.
-
Add boron trifluoride etherate (BF3·OEt2) as a promoter.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the addition of saturated aqueous NaHCO3.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure allyl α-C-glycoside.
Expected Outcome: This reaction proceeds with high yield (typically around 91%) and excellent α-stereoselectivity.[12]
Protocol 2: Synthesis of (1R)-1-C-Allyl-2,3,4-tri-O-benzyl-N-benzyloxycarbonyl-1-deoxythis compound[11]
This protocol details the N-protection of an intermediate in the synthesis of this compound analogues.
Materials:
-
(1R)-1-C-Allyl-2,3,4-tri-O-benzyl-1-deoxythis compound intermediate
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzyl chloroformate
-
Water
-
Magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Cyclohexane
Procedure:
-
To a solution of the starting intermediate (0.68 mmol) in anhydrous DCM (13.8 mL) under an argon atmosphere at room temperature, add DIPEA (2.72 mmol) and benzyl chloroformate (3.74 mmol).
-
Stir the mixture for 3 hours.
-
Dilute the reaction mixture with DCM (10 mL) and wash with water (10 mL).
-
Dry the organic extracts over MgSO4, concentrate, and chromatograph using 1/5 EtOAc/cyclohexane as the eluent.
Expected Outcome: The desired N-protected product is obtained as a colorless oil in high yield (93%).[11]
Visualizations
Signaling Pathway
This compound and its derivatives are known to exert anti-inflammatory effects by modulating signaling pathways. One key pathway affected is the NF-κB signaling cascade.[16] this compound has been shown to suppress the activation of NF-κB induced by lipopolysaccharides (LPS).[16] This leads to a downstream reduction in the production of pro-inflammatory mediators.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis of a this compound analogue, starting from a protected iminosugar.
Caption: General workflow for this compound analogue synthesis.
Conclusion
The stereoselective synthesis of this compound and its analogues remains an active and important area of research. The development of efficient and highly stereocontrolled synthetic routes is crucial for accessing these therapeutically relevant molecules. The protocols and data presented here provide a snapshot of the current state of the art and serve as a valuable resource for researchers in the field. Further innovations in catalytic asymmetric methods and the exploration of novel synthetic strategies will undoubtedly lead to even more efficient and versatile approaches for the synthesis of this important class of iminosugars.
References
- 1. Insights into the Activities and Usefulness of Deoxythis compound and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential in Cancer and Viral Infection [mdpi.com]
- 3. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition by this compound and 1-deoxythis compound of microsomal glucosidases from calf liver acting on the glycoprotein oligosaccharides Glc1-3Man9GlcNAc2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Synthetic Method for N-Butyl-1-Deoxythis compound | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of (+)-nojirimycin from 2,3,4,6-tetra-O-benzyl-D-glucopyranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective Synthesis of this compound α-C-Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N,C-Biantennary Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Asymmetric syntheses of (-)-1-deoxymanthis compound and (+)-1-deoxyallothis compound via a ring-expansion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound suppresses inflammation via regulation of NF-κ B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Nojirimycin from Streptomyces lavendulae Culture
Abstract
Nojirimycin (NJ) is a potent glycosidase inhibitor and a member of the iminosugar class of compounds, first discovered in species of Streptomyces.[1][2] Due to its biological activities, it serves as a valuable precursor for the synthesis of more stable derivatives like 1-deoxythis compound (DNJ), which has applications in treating diabetes and other conditions.[3] This document provides a detailed protocol for the cultivation of Streptomyces lavendulae, a known producer of this compound, and the subsequent isolation, purification, and quantification of the target compound from the fermentation broth.[4][5] The protocols are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Materials and Reagents
-
Streptomyces lavendulae strain (e.g., UN-8, CCTCC M 2015512)[6]
-
Yeast Extract
-
Glucose
-
Soluble Starch
-
Potassium Phosphate Dibasic Trihydrate (K₂HPO₄·3H₂O)
-
Potassium Nitrate (KNO₃)
-
Sodium Chloride (NaCl)
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)
-
Sodium Citrate
-
Sorbose
-
Iodoacetic Acid
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Cation Exchange Resin (e.g., Bio-Rad AG 50W)[7]
-
Ammonium Hydroxide (NH₄OH) for elution
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Milli-Q or equivalent purified water
Experimental Protocols
Part 1: Fermentation of Streptomyces lavendulae
This protocol details the preparation of media and culture conditions for optimal this compound production. An enhanced production strategy is presented based on the elucidation of its biosynthetic pathway.[6][8]
2.1.1 Media Preparation
Two types of media are required: a seed medium for initial culture growth and a fermentation medium for secondary metabolite production. All media should be adjusted to pH 7.30 ± 0.10 using 1 M NaOH or 1 M HCl and sterilized by autoclaving at 115°C for 30 minutes.[6]
Table 1: Fermentation Media Composition
| Component | Seed Medium (per Liter) | Basal Fermentation Medium (BFM) (per Liter) |
|---|---|---|
| Yeast Extract | 10 g | 10 g |
| Soluble Starch | 20 g | - |
| Glucose | - | 5 g |
| K₂HPO₄·3H₂O | 0.5 g | 0.5 g |
| KNO₃ | 0.5 g | 0.5 g |
| NaCl | 0.5 g | 0.5 g |
| MgSO₄·7H₂O | 0.5 g | 0.5 g |
2.1.2 Culture and Fermentation Protocol
-
Inoculation: Inoculate a loopful of S. lavendulae spores or a vegetative mycelial suspension into a flask containing 50 mL of sterile Seed Medium.
-
Seed Culture: Incubate the seed culture at 30°C on a rotary shaker at 180 rpm until sufficient growth is achieved (typically 24-48 hours).[6]
-
Production Culture (Standard): Transfer the seed culture (e.g., 1 mL) into a larger flask containing 50 mL of Basal Fermentation Medium (BFM).[6]
-
Production Culture (Enhanced Strategy): For significantly higher yields, use the following optimized protocol[6][8]:
-
Prepare the BFM and supplement it at the start of the fermentation (0 h) with 5 g/L of sodium citrate and 1 g/L of sorbose.
-
Inoculate the supplemented BFM with the seed culture.
-
Incubate at 30°C and 180 rpm.
-
At 20 hours post-inoculation, add a sterile solution of iodoacetic acid to a final concentration of 50 mg/L.
-
At 26 hours post-inoculation, feed the culture with a sterile glucose solution to a final concentration of 7 g/L.
-
-
Incubation: Continue the fermentation for a total of 3-5 days. The highest yields in the enhanced protocol were observed after 3 days.[6][8]
Table 2: Optimized Fermentation Conditions and this compound Yields
| Fermentation Strategy | Key Supplements & Timing | Temperature | Agitation | Final Yield (mg/L) | Reference |
|---|---|---|---|---|---|
| Basal Fermentation | None | 30°C | 180 rpm | ~90 | [8] |
| Enhanced Production | Sodium Citrate (0h, 5g/L), Sorbose (0h, 1g/L), Iodoacetic Acid (20h, 50mg/L), Glucose (26h, 7g/L) | 30°C | 180 rpm | 296.56 | [6][8] |
| RSM Optimization* | 8% Soluble Starch, pH 7.5 | 27°C | N/A | 42.875 | [9] |
Note: This optimization was performed on a different mutant strain and over a longer period (11 days).
Part 2: Isolation and Purification of this compound
This compound is a water-soluble compound found in the fermentation broth. The following protocol uses cation exchange chromatography, a standard method for purifying iminosugars.[7]
-
Harvesting: After fermentation, centrifuge the culture broth at high speed (e.g., 13,000 x g for 15 minutes) to pellet the bacterial cells.[10]
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the dissolved this compound.
-
Acidification: Adjust the pH of the supernatant to ~3.0 with 1 M HCl. This step prepares the sample for binding to the cation exchange resin.
-
Cation Exchange Chromatography:
-
Prepare a column with a suitable cation exchange resin (e.g., Bio-Rad AG 50W) and equilibrate it with acidified water (pH 3.0).
-
Load the acidified supernatant onto the column. The positively charged this compound (at acidic pH) will bind to the negatively charged resin.
-
Wash the column with several volumes of acidified water to remove unbound impurities.
-
-
Elution: Elute the bound this compound from the column using a basic solution, such as 2 M ammonium hydroxide (NH₄OH).
-
Concentration: Collect the fractions containing this compound and concentrate them using a rotary evaporator under reduced pressure to remove the ammonia and water. The resulting residue contains the purified this compound.
Part 3: Identification and Quantification
This compound lacks a strong chromophore, making direct UV detection difficult. Therefore, derivatization or mass spectrometry-based methods are required for quantification.[3][11]
2.3.1 Method A: HPLC with Fluorescence Detection (via Derivatization)
-
Derivatization: React the purified sample with 9-fluorenylmethyl chloroformate (FMOC-Cl) under mild alkaline conditions to form a stable, fluorescent derivative.[11]
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid).
-
Detection: Fluorescence detector.
-
Quantification: Compare the peak area of the derivatized sample to a standard curve prepared with known concentrations of derivatized this compound standard.
-
2.3.2 Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and does not require derivatization.[12]
-
LC Separation:
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitoring: Use Multiple Reaction Monitoring (MRM) for high selectivity. The transition for this compound is typically from its protonated molecular ion [M+H]⁺ (m/z 180) to a specific fragment ion. Note: The related compound DNJ has a transition of m/z 164 to its fragments.[6][12]
-
Quantification: Calculate the concentration based on a standard curve of pure this compound. The detection limit for similar compounds can be as low as 75 pg.[12]
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the biosynthetic pathway of this compound.
Caption: Overall workflow for this compound isolation.
References
- 1. Enhanced production of this compound via Streptomyces ficellus cultivation using marine broth and inhibitory activity of the culture for seeds of parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 1-Deoxythis compound: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel glycosidase inhibitors, this compound B and D-mannonic-delta-lactam. Isolation, structure determination and biological property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptomyces lavendulae - Wikipedia [en.wikipedia.org]
- 6. A Novel Strategy to Regulate 1-Deoxythis compound Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. A Novel Strategy to Regulate 1-Deoxythis compound Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ejbiotechnology.info [ejbiotechnology.info]
- 11. phytojournal.com [phytojournal.com]
- 12. Quantitative determination of 1-deoxythis compound in mulberry leaves using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nojirimycin and its Derivatives in Viral Replication Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nojirimycin and its derivatives, a class of iminosugars, have emerged as potent inhibitors of viral replication for a broad spectrum of enveloped viruses. These compounds function as competitive inhibitors of host endoplasmic reticulum (ER) α-glucosidases I and II, crucial enzymes in the N-linked glycosylation pathway.[1] By disrupting the proper folding of viral envelope glycoproteins, this compound and its analogs can lead to reduced virion secretion, decreased infectivity of progeny viruses, and inhibition of virus-mediated cell fusion.[2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in studying viral replication, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
The primary antiviral mechanism of this compound and its derivatives stems from their ability to mimic the transition state of the glucose substrate of ER α-glucosidases I and II.[3] These enzymes are responsible for the sequential removal of three terminal glucose residues from N-linked oligosaccharides on nascent glycoproteins.[4] This trimming process is a critical step in the calnexin/calreticulin cycle, a major chaperone system in the ER that ensures the correct folding of glycoproteins.[1]
Inhibition of α-glucosidases by this compound leads to the accumulation of misfolded viral envelope glycoproteins with unprocessed glucose residues.[2] This can have several downstream consequences for the viral life cycle:
-
ER-Associated Degradation (ERAD): Misfolded glycoproteins are retained in the ER and targeted for degradation by the proteasome.[1]
-
Reduced Virion Assembly and Secretion: The improper folding of envelope glycoproteins can impair their transport to the site of viral budding, thereby reducing the production of new virions.[5][6]
-
Decreased Infectivity: Virions that are released may incorporate misfolded or improperly glycosylated envelope proteins, leading to a significant reduction in their ability to infect new cells.[5][6]
-
Inhibition of Cell-to-Cell Fusion: For viruses like HIV, this compound treatment can inhibit syncytium formation, a process of cell-to-cell fusion mediated by viral envelope glycoproteins.[2][7]
While α-glucosidase inhibition is the primary mechanism, some studies suggest that this compound derivatives with long alkyl chains may possess additional antiviral activities independent of glucosidase inhibition.[5][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in viral replication.
Quantitative Data Summary
The antiviral activity of this compound and its derivatives can be quantified using various in vitro assays. The following table summarizes key quantitative data from studies on different viruses.
| Compound | Virus | Assay | Cell Line | IC50 / Ki | Reference |
| N-butyl-deoxythis compound (NB-DNJ) | Bovine Viral Diarrhea Virus (BVDV) | Plaque Reduction | MDBK | 115 µM | [8] |
| N-nonyl-deoxythis compound (NN-DNJ) | Bovine Viral Diarrhea Virus (BVDV) | Plaque Reduction | MDBK | 2.5 µM | [8] |
| N-methyl-homothis compound (MHNJ) | - | Glucosidase I Inhibition | Purified Enzyme | Ki = 1 x 10⁻⁶ M | [9] |
| Homothis compound (HNJ) | - | Glucosidase II Inhibition | Purified Enzyme | Ki = 1 x 10⁻⁶ M | [9] |
| ToP-DNJ | - | ER Glucosidase II Inhibition | - | IC50 = 9 µM | [3] |
| Deoxythis compound (DNJ) | - | ER Glucosidase II Inhibition | - | IC50 = 13 µM | [3] |
| N-butyl-deoxythis compound (NB-DNJ) | - | ER Glucosidase II Inhibition | - | IC50 = 16 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral effects of this compound and its derivatives.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% - IC50).
Materials:
-
Susceptible host cell line (e.g., MDBK cells for BVDV)
-
Virus stock of known titer
-
Culture medium (e.g., RPMI 1640 with 10% fetal calf serum)
-
This compound or its derivative
-
Overlay medium (e.g., culture medium with 0.5% agarose)
-
Crystal violet staining solution
Protocol:
-
Seed host cells in 6-well plates and grow to 90% confluency.
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.[8]
-
Remove the inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add culture medium containing various concentrations of the this compound derivative to the wells.
-
Incubate the plates for 2-3 days at 37°C.
-
Remove the medium and overlay the cells with overlay medium.
-
Incubate until plaques are visible.
-
Fix the cells with 10% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the IC50 value.
Analysis of Viral RNA Synthesis
This protocol is used to determine if the antiviral compound affects viral genome replication.
Materials:
-
Host cell line
-
Virus
-
This compound or its derivative
-
Actinomycin D
-
[5,6-³H]uridine
-
RNA extraction kit
-
RT-qPCR reagents and instrument
Protocol:
-
Infect confluent cell monolayers in 25-cm² flasks with the virus at a high MOI (>5).[5]
-
After 1 hour, remove the inoculum, wash the cells, and add fresh medium containing the inhibitor.[5]
-
At 6 hours post-infection (h p.i.), add actinomycin D (5 µg/ml) to inhibit host cell RNA synthesis.[5]
-
At 8 h p.i., label the viral RNA by adding 100 µCi of [5,6-³H]uridine per ml to the medium.[5]
-
Harvest the cells at a designated time point (e.g., 24 h p.i.).
-
Extract total RNA from the cells.
-
Quantify the amount of viral RNA using RT-qPCR.
-
Compare the levels of viral RNA in treated and untreated cells.
Western Blot Analysis of Viral Glycoproteins
This method is used to assess the effect of this compound on the processing and expression of viral envelope glycoproteins.
Materials:
-
Infected cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Primary antibody specific for the viral glycoprotein (e.g., anti-HIV gp120)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Chemiluminescent substrate
Protocol:
-
Infect cells with the virus in the presence or absence of the this compound derivative.
-
At a specific time post-infection, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the molecular weight and expression levels of the viral glycoproteins. An increase in the molecular weight of the glycoprotein in treated samples suggests inhibition of glycan trimming.[2]
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
Conclusion
This compound and its derivatives represent a valuable class of host-targeting antiviral agents with a broad spectrum of activity against enveloped viruses. Their mechanism of action, primarily through the inhibition of ER α-glucosidases, disrupts a fundamental host process that is co-opted by many viruses for the proper folding of their envelope glycoproteins. The experimental protocols and data presented in these application notes provide a framework for researchers to investigate the antiviral potential of these compounds and to further elucidate their mechanisms of action in various viral systems. The development of more potent and specific this compound derivatives continues to be a promising avenue for the discovery of novel antiviral therapies.
References
- 1. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Processing and secretion of envelope glycoproteins of human immunodeficiency virus type 1 in the presence of trimming glucosidase inhibitor deoxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. Imino sugars inhibit the formation and secretion of bovine viral diarrhea virus, a pestivirus model of hepatitis C virus: Implications for the development of broad spectrum anti-hepatitis virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homothis compound and N-methyl-homothis compound inhibit N-linked oligosaccharide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Assay for Measuring Nojirimycin's Inhibitory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nojirimycin and its more stable derivative, 1-deoxythis compound (DNJ), are potent inhibitors of α-glucosidase enzymes.[1] These enzymes are critical in the digestive process, breaking down complex carbohydrates into absorbable monosaccharides like glucose.[2][3] By inhibiting these enzymes, this compound and its analogs can delay carbohydrate digestion and absorption, a mechanism that is therapeutically valuable for managing postprandial hyperglycemia in type 2 diabetes.[4][5][6] Accurate and reproducible methods for quantifying the inhibitory activity of these compounds are essential for drug discovery and development.
This document provides a detailed protocol for an in vitro enzymatic assay to measure the inhibitory activity of this compound against α-glucosidase.
Principle of the Assay
The α-glucosidase inhibition assay is a colorimetric method that relies on the enzymatic hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase cleaves pNPG to produce α-D-glucose and p-nitrophenol. The product, p-nitrophenol, is a chromophore with a distinct yellow color that absorbs light maximally at 405 nm.[1] The intensity of the yellow color is directly proportional to the amount of p-nitrophenol formed and, therefore, reflects the enzyme's activity. In the presence of an inhibitor like this compound, the rate of pNPG hydrolysis is reduced, leading to a decrease in absorbance.[2] The percentage of enzyme inhibition can be calculated by comparing the absorbance of a sample containing the inhibitor to a control without the inhibitor.
Experimental Protocols
This protocol is optimized for a 96-well microplate format, which is ideal for screening multiple compounds and concentrations simultaneously.
3.1. Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
1-Deoxythis compound (DNJ) or other this compound analogs
-
Acarbose (positive control)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
3.2. Preparation of Solutions
-
0.1 M Potassium Phosphate Buffer (pH 6.8): Prepare by mixing appropriate volumes of 0.1 M potassium phosphate monobasic (KH₂PO₄) and 0.1 M potassium phosphate dibasic (K₂HPO₄) solutions until the pH reaches 6.8.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in cold (4°C) 0.1 M potassium phosphate buffer to a final concentration of 0.5 units/mL. This solution should be prepared fresh before each experiment.[1]
-
pNPG Solution (5 mM): Dissolve pNPG in 0.1 M potassium phosphate buffer (pH 6.8) to a final concentration of 5 mM. Prepare this solution fresh.[1][2]
-
Inhibitor Stock Solutions:
-
1-Deoxythis compound (DNJ): Prepare a stock solution (e.g., 1 mg/mL) in DMSO. Further dilute with potassium phosphate buffer to create a series of concentrations for the assay.[1]
-
Test Compounds: Dissolve test compounds in DMSO to an appropriate stock concentration and prepare serial dilutions in potassium phosphate buffer. The final concentration of DMSO in the reaction wells should not exceed 1% to avoid affecting enzyme activity.
-
-
0.1 M Sodium Carbonate Solution: Dissolve sodium carbonate in deionized water to a final concentration of 0.1 M. This solution will be used to stop the enzymatic reaction.[1]
3.3. Assay Procedure
-
Plate Setup: Add the following to the wells of a 96-well plate:
-
Blank (B): 50 µL of potassium phosphate buffer.
-
Control (C): 25 µL of potassium phosphate buffer.
-
Sample (S): 25 µL of the test compound solution at various concentrations.
-
Positive Control (PC): 25 µL of a known inhibitor solution (e.g., acarbose or DNJ).
-
-
Add Enzyme: Add 25 µL of the α-glucosidase solution (0.5 U/mL) to the control, sample, and positive control wells. Do not add enzyme to the blank wells.
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 50 µL of the 5 mM pNPG solution to all wells (including the blank) to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[1]
-
Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
3.4. Data Analysis
-
Corrected Absorbance: Subtract the absorbance of the blank from the absorbance of all other wells.
-
Percentage Inhibition: Calculate the percentage of α-glucosidase inhibition using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value can then be calculated from the dose-response curve using non-linear regression analysis.
Data Presentation
The inhibitory activity of this compound and its derivatives is typically reported as IC₅₀ values. The table below summarizes the IC₅₀ values for several this compound analogs against α-glucosidase.
| Compound | Enzyme Source | IC₅₀ (µM) | Reference |
| 1-Deoxythis compound (DNJ) | Not Specified | 8.15 ± 0.12 | [5] |
| 1-Deoxythis compound (DNJ) | Not Specified | 222.4 ± 0.5 | [7] |
| 1-Deoxythis compound (DNJ) | Not Specified | 155 ± 15 | [8] |
| DNJ-Chrysin Derivative 6 | Not Specified | 0.51 ± 0.02 | [5] |
| N-Alkyl-DNJ Derivative 43 | Not Specified | 30.0 ± 0.60 | [7] |
| N-Nonyl-deoxythis compound (NN-DNJ) | Acid α-glucosidase | 0.42 | [9] |
| N-Nonyl-deoxythis compound (NN-DNJ) | α-1,6-glucosidase | 8.4 | [9] |
| Phenyltriazole-DNJ Hybrid 19 | Yeast | 11 ± 1 | [8] |
| Acarbose (Reference) | Not Specified | 822.0 ± 1.5 | [7] |
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
5.2. Mechanism of Competitive Inhibition
Caption: Competitive inhibition of α-glucosidase by this compound.
5.3. Carbohydrate Digestion and Inhibition Pathway
Caption: Inhibition of carbohydrate digestion by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alpha glucosidase: Significance and symbolism [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxythis compound–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alpha glucosidase [pdb101.rcsb.org]
- 7. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Phenyltriazole-Deoxythis compound Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Creation of Nojirimycin Derivatives with Enhanced Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nojirimycin and its deoxy derivative, 1-deoxythis compound (DNJ), are potent iminosugar inhibitors of glycosidases, enzymes that play crucial roles in various biological processes, including carbohydrate metabolism, glycoprotein folding, and viral entry.[1][2] Due to their therapeutic potential in managing diseases like diabetes, viral infections, and lysosomal storage disorders, there is significant interest in developing this compound derivatives with enhanced potency and selectivity.[2][3] These application notes provide detailed methodologies for the synthesis and evaluation of such derivatives, along with insights into their mechanisms of action.
Methods for Enhancing Potency
Several strategies have proven effective in increasing the inhibitory potency of the this compound scaffold. These primarily involve modifications at the ring nitrogen or the primary hydroxyl group, aiming to improve interaction with the target enzyme's active site or enhance bioavailability.
Key strategies include:
-
N-Alkylation: Introduction of alkyl chains of varying lengths to the piperidine nitrogen can significantly impact inhibitory activity and selectivity.[4][5] Longer alkyl chains often lead to increased potency against certain glycosidases.[5]
-
Glycosylation: Attaching sugar moieties to the this compound core can create derivatives that mimic natural disaccharides or oligosaccharides, potentially leading to enhanced and more selective inhibition of specific glycosidases.
-
Hybrid Molecule Synthesis: Conjugating this compound with other bioactive molecules, such as flavonoids like chrysin, can result in hybrid compounds with significantly improved inhibitory activity, potentially through synergistic binding at the enzyme's active site.[6]
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activities of various this compound derivatives against α-glucosidase, providing a clear comparison of their potencies.
Table 1: α-Glucosidase Inhibitory Activity of N-Alkylated Deoxythis compound Derivatives
| Compound | N-Substituent | IC50 (µM) | Fold Improvement vs. DNJ | Reference |
| 1-Deoxythis compound (DNJ) | H | 8.15 ± 0.12 | - | [6] |
| N-Butyl-DNJ | Butyl | 515 | (Decrease) | [7] |
| N-Nonyl-DNJ | Nonyl | 0.42 | ~19 | [7] |
| Compound 7d | Terminal tertiary amine | 52 | ~0.15 | [8] |
Table 2: α-Glucosidase Inhibitory Activity of this compound-Chrysin Hybrids
| Compound | Linker Chain Length | IC50 (µM) | Fold Improvement vs. DNJ | Reference |
| 1-Deoxythis compound (DNJ) | - | 8.15 ± 0.12 | - | [6] |
| Compound 4 | Pentane | > 50 | (Decrease) | [6] |
| Compound 5 | Octane | 1.25 ± 0.05 | ~6.5 | [6] |
| Compound 6 | Undecane | 0.51 ± 0.02 | ~16 | [6] |
Experimental Protocols
Protocol 1: Synthesis of N-Alkylated Deoxythis compound Derivatives via Reductive Amination
This protocol describes a general method for the N-alkylation of 1-deoxythis compound using an aldehyde and a reducing agent.[9]
Materials:
-
1-Deoxythis compound (DNJ)
-
Aldehyde (e.g., butyraldehyde, nonyl aldehyde)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-deoxythis compound (1.0 eq) in methanol.
-
Add the corresponding aldehyde (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired N-alkylated deoxythis compound derivative.
Protocol 2: Synthesis of this compound-Chrysin Hybrids
This protocol outlines the synthesis of this compound-chrysin hybrids by linking the two molecules with an alkyl chain.[6]
Step 1: Synthesis of Bromoalkylated Chrysin Intermediate
-
To a solution of chrysin (1.0 eq) in acetone, add potassium carbonate (K2CO3, 2.0 eq) and a dibromoalkane (e.g., 1,8-dibromooctane, 5.0 eq).
-
Stir the mixture at 60 °C overnight and monitor by TLC.
-
After completion, concentrate the mixture under vacuum.
-
Purify the crude product by silica gel column chromatography to obtain the bromoalkylated chrysin.
Step 2: Coupling of Bromoalkylated Chrysin with 1-Deoxythis compound
-
To a solution of the bromoalkylated chrysin (1.1 eq) in anhydrous dimethylformamide (DMF), add K2CO3 (2.0 eq) and 1-deoxythis compound (1.0 eq).
-
Stir the reaction mixture at 80 °C overnight.
-
Remove the solvent by vacuum filtration.
-
Purify the crude compound by silica gel column chromatography to obtain the final this compound-chrysin hybrid.[6]
Protocol 3: α-Glucosidase Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of this compound derivatives against α-glucosidase.[10][11]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compounds (this compound derivatives)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3, 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution (or buffer for control).
-
Add 20 µL of α-glucosidase solution (2 U/mL) to each well and incubate at 37 °C for 5 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM).
-
Incubate the mixture at 37 °C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
This compound derivatives primarily exert their effects by inhibiting glycosidases, which can impact various cellular signaling pathways.
Inhibition of ER α-Glucosidases and Protein Folding
In the endoplasmic reticulum (ER), α-glucosidases I and II are essential for the proper folding of N-linked glycoproteins. Inhibition of these enzymes by this compound derivatives leads to the accumulation of misfolded glycoproteins, which can trigger the unfolded protein response (UPR) and ER-associated degradation (ERAD). This mechanism is particularly relevant for the antiviral activity of these compounds, as many viruses rely on host cell glycosylation machinery for the proper folding of their envelope proteins.
Caption: Inhibition of ER α-glucosidases by this compound derivatives.
Regulation of NF-κB Signaling
Recent studies have shown that this compound can suppress inflammation by regulating the NF-κB signaling pathway.[12] Lipopolysaccharide (LPS) activation of Toll-like receptors (TLRs) typically leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Team:Imperial College London/Wetlab/Protocols/Trehalose - 2009.igem.org [2009.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Stereoselective Synthesis of this compound α-C-Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N,C-Biantennary Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxythis compound (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Large-Scale Production and Purification of Nojirimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nojirimycin (NJ) and its more stable derivative, 1-deoxythis compound (DNJ), are potent alpha-glucosidase inhibitors with significant therapeutic potential for managing type 2 diabetes, viral infections, and certain genetic disorders.[1] These iminosugars are naturally produced by various microorganisms, most notably species of Streptomyces and Bacillus.[1][2] This document provides detailed application notes and protocols for the large-scale production through microbial fermentation and subsequent purification of this compound, with a primary focus on DNJ due to its greater stability and extensive research.
The methodologies outlined below are compiled from various studies to provide a comprehensive guide for researchers and professionals in drug development. The protocols are intended to be scalable and adaptable to specific laboratory and industrial settings.
Part 1: Large-Scale Production via Fermentation
The microbial fermentation of this compound and its derivatives offers a controllable and scalable method for production. Species such as Streptomyces ficellus, Streptomyces lavendulae, and various Bacillus strains are effective producers.[2][3][4] Optimization of fermentation conditions, including media composition and process parameters, is critical for achieving high yields.
Quantitative Data Summary: Microbial Production of this compound and Derivatives
| Microorganism | Key Media Components | Fermentation Conditions | Titer (mg/L) | Reference |
| Streptomyces ficellus | Marine Broth, Soluble Starch (depleted) | 4-day batch culture | 710 (NJ) | [3][5] |
| Streptomyces lavendulae | Yeast Extract, Glucose, Sorbose, Sodium Citrate | 3-day fed-batch with precursor/inhibitor feeding | 296.56 (DNJ) | [6] |
| Streptomyces lavendulae TB-412 | Soluble Starch (8%), Yeast Extract | 11 days, 27°C, pH 7.5 | 42.875 (DNJ) | [4] |
| Bacillus amyloliquefaciens AS385 | Soybean Peptone (40 g/L), Sorbitol (50 g/L) | 5 days, 37°C, shaking at 90 rpm | 460 (DNJ) | [7] |
Experimental Protocol: Large-Scale Fermentation of Streptomyces ficellus
This protocol is adapted for a 10-liter bioreactor, based on high-yield reported conditions.[3][5]
1. Inoculum Preparation (Seed Culture): a. Prepare the seed medium containing: 2.0 g/L yeast extract and 10 g/L soluble starch. Adjust pH to 7.3. b. Inoculate a 500 mL flask containing 100 mL of seed medium with a glycerol stock of Streptomyces ficellus. c. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 150-200 rpm until dense mycelial growth is observed.
2. Bioreactor Preparation and Inoculation: a. Prepare 9 L of the production medium in a 10 L bioreactor. The optimized medium consists of marine broth (commercially available formulation) with the soluble starch component depleted. b. Sterilize the bioreactor and medium at 121°C for 30 minutes. c. After cooling, aseptically inoculate the bioreactor with 1 L of the seed culture (10% v/v).
3. Fermentation Parameters: a. Temperature: Maintain at 28-30°C. b. pH: Control at 7.0-7.5. Automated addition of 1 M NaOH and 1 M HCl may be required. c. Agitation: Set to 200-400 rpm to ensure adequate mixing and suspension of mycelia.[7] d. Aeration: Supply filtered air at a rate of 1.0 volume of air per volume of medium per minute (vvm).[7] e. Dissolved Oxygen (DO): Monitor and maintain DO levels above 20% saturation by adjusting agitation and/or aeration rate. f. Fermentation Duration: 4-5 days.
4. Monitoring: a. Withdraw samples aseptically at regular intervals (e.g., every 12 hours) to monitor cell growth (dry cell weight), pH, substrate consumption, and this compound concentration by a suitable analytical method such as GC/FID or LC-MS.[3]
Workflow for this compound Production
Caption: Workflow for large-scale production of this compound.
Part 2: Downstream Processing and Purification
The purification of this compound from the fermentation broth is a multi-step process designed to remove cells, proteins, salts, and other impurities.[8][9] Given the hydrophilic nature of this compound, ion-exchange chromatography is a particularly effective step.
Experimental Protocol: Purification of this compound
This protocol outlines a scalable downstream process for purifying this compound from the harvested fermentation broth.
1. Biomass Removal and Clarification: a. Centrifuge the entire culture broth at 8,000-10,000 x g for 20-30 minutes to pellet the microbial cells. b. Decant the supernatant containing the dissolved this compound. c. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter. This is the clarified broth.
2. Initial Purification and Concentration: a. Activated Charcoal Treatment: Add activated charcoal to the clarified broth (e.g., 1-2% w/v) and stir for 1-2 hours at room temperature to remove pigments and other hydrophobic impurities. b. Remove the charcoal by filtration. c. (Optional) Concentration: The volume of the clarified broth can be reduced using tangential flow filtration (TFF) or rotary evaporation under reduced pressure.
3. Cation Exchange Chromatography (Capture Step): a. Resin: Use a strong cation exchange resin such as SP Sepharose or a similar resin with sulfopropyl functional groups.[10] b. Column Equilibration: Pack a column with the chosen resin and equilibrate with a low ionic strength buffer, for example, 20 mM sodium acetate, pH 4.5. c. Sample Loading: Adjust the pH of the clarified broth to match the equilibration buffer (pH 4.5). At this pH, the nitrogen in the this compound ring will be protonated, giving it a positive charge. Load the sample onto the column. d. Washing: Wash the column with 5-10 column volumes (CV) of the equilibration buffer to remove unbound impurities. e. Elution: Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer over 10-20 CV) or a step gradient with increasing concentrations of NaCl or ammonium hydroxide. Collect fractions and analyze for the presence of this compound.
4. Desalting and Final Polishing: a. Pool the this compound-containing fractions from the ion-exchange step. b. Desalting: Remove the salt using gel filtration chromatography (e.g., Sephadex G-25) or diafiltration. c. (Optional) Reversed-Phase Chromatography (Polishing): For higher purity, a final polishing step using reversed-phase HPLC on a C18 column can be employed, particularly if derivatives are present.[11] d. Final Product: Lyophilize the desalted, pure fractions to obtain this compound as a white powder.
Workflow for this compound Purification
Caption: Downstream processing workflow for this compound purification.
Part 3: Mechanism of Action and Signaling Pathway
This compound and its derivatives function by inhibiting alpha-glucosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing. In the context of cellular function, their most significant impact is on the glycoprotein quality control cycle within the endoplasmic reticulum (ER).[12][13]
ER Glycoprotein Quality Control Pathway and Inhibition by this compound
Newly synthesized glycoproteins in the ER undergo a quality control cycle involving chaperones like calnexin and calreticulin to ensure proper folding.[14] This process is mediated by the trimming of glucose residues from N-linked glycans by glucosidases I and II. This compound, by mimicking the glucose substrate, competitively inhibits these glucosidases.[1][15] This inhibition prevents the removal of glucose residues, causing the misfolded glycoproteins to be retained in the ER, which can lead to ER stress and the unfolded protein response (UPR).[16]
References
- 1. Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential in Cancer and Viral Infection | MDPI [mdpi.com]
- 2. Novel glycosidase inhibitors, this compound B and D-mannonic-delta-lactam. Isolation, structure determination and biological property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced production of this compound via Streptomyces ficellus cultivation using marine broth and inhibitory activity of the culture for seeds of parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Purification and identification of 1-deoxythis compound (DNJ) in okara fermented by Bacillus subtilis B2 from Chinese traditional food (Meitaoza) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 11. Large Scale Production and Downstream Processing of Labyrinthopeptins from the Actinobacterium Actinomadura namibiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ER glycoprotein quality control system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Uncovering Secretory Secrets: Inhibition of Endoplasmic Reticulum (ER) Glucosidases Suggests a Critical Role for ER Quality Control in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the glucosidase inhibitors this compound and deoxythis compound on the biosynthesis of membrane and secretory glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Employing Nojirimycin as a Tool in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nojirimycin and its more stable derivative, 1-deoxythis compound (DNJ), are potent iminosugar inhibitors of α-glucosidases.[1][2] These compounds serve as invaluable tools in glycobiology research to investigate the role of N-linked glycosylation in protein folding, quality control, and trafficking. By competitively inhibiting endoplasmic reticulum (ER) α-glucosidases I and II, this compound disrupts the trimming of glucose residues from newly synthesized glycoproteins, leading to alterations in their glycan structure and subsequent biological activity.[3] These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its application in cellular and biochemical assays.
Mechanism of Action
This compound, a glucose analog where the ring oxygen is replaced by a nitrogen atom, mimics the transition state of the glycosidic bond cleavage reaction catalyzed by α-glucosidases.[2][4] This allows it to bind with high affinity to the active site of ER α-glucosidases I and II, competitively inhibiting their function.[2][5] The inhibition of these enzymes prevents the sequential removal of glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor attached to nascent polypeptide chains in the ER.[3] This disruption of the N-linked glycan processing pathway leads to the accumulation of glycoproteins with monoglucosylated or triglucosylated high-mannose glycans.[6] The altered glycan structure can impair the interaction of glycoproteins with ER chaperones like calnexin and calreticulin, affecting proper protein folding and potentially leading to ER-associated degradation (ERAD).[5]
Data Presentation
The inhibitory potency of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for 1-deoxythis compound (DNJ), a commonly used and more stable analog of this compound.
| Compound | Enzyme | Substrate | IC50 Value (µM) | Reference |
| 1-Deoxythis compound (DNJ) | α-glucosidase | p-Nitrophenyl-α-D-glucopyranoside | 8.15 ± 0.12 | [5] |
| 1-Deoxythis compound (DNJ) | α-glucosidase | 222.4 ± 0.5 | [7] | |
| 1-Deoxythis compound (DNJ) | Glucosidase II | p-Nitrophenyl-α-D-glucopyranoside | 13 | [2] |
| 1-Deoxythis compound (DNJ) | Glucosidase I | 20 | [2] | |
| 1-Deoxythis compound (DNJ) | Glucosidase II | 2 | [2] |
Mandatory Visualization
Caption: Mechanism of this compound action on N-linked glycoprotein processing in the ER.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of α-glucosidase in potassium phosphate buffer.
-
Prepare a stock solution of pNPG in potassium phosphate buffer.
-
Prepare serial dilutions of this compound in potassium phosphate buffer to achieve a range of concentrations.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to the control wells and 50 µL of the this compound dilutions to the test wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[8]
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Analysis of Glycoprotein Processing in Cultured Cells
This protocol outlines the steps to analyze the effect of this compound on the processing of a specific glycoprotein in cultured cells.
Materials:
-
Cultured mammalian cells expressing the glycoprotein of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody specific to the glycoprotein of interest
-
Protein A/G agarose beads
-
Endoglycosidase H (Endo H) and appropriate buffer
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Lectin (e.g., Concanavalin A) conjugated to HRP or biotin
Procedure:
a. Cell Culture and this compound Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound (or a vehicle control) for a specified period (e.g., 24-48 hours).
b. Cell Lysis and Immunoprecipitation:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with the primary antibody against the glycoprotein of interest overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.[9]
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
c. Endoglycosidase H (Endo H) Digestion:
-
Elute the immunoprecipitated glycoprotein from the beads.
-
Denature the glycoprotein by heating at 100°C for 10 minutes in the presence of a denaturing buffer.[3]
-
Incubate the denatured glycoprotein with Endo H at 37°C for 1-3 hours.[4][10] Endo H cleaves high-mannose and hybrid N-linked glycans but not complex glycans.
d. SDS-PAGE and Western/Lectin Blotting:
-
Separate the untreated and Endo H-treated glycoprotein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
For Western blotting, probe the membrane with the primary antibody against the glycoprotein, followed by a secondary antibody conjugated to HRP.
-
For Lectin blotting, block the membrane and then probe with a biotinylated lectin (e.g., Concanavalin A, which binds to high-mannose glycans), followed by streptavidin-HRP.[11][12][13]
-
Develop the blots using a chemiluminescent substrate and visualize the results. An increased sensitivity to Endo H and increased lectin binding in this compound-treated samples indicates an accumulation of high-mannose glycans.
Caption: Workflow for analyzing glycoprotein processing in cells treated with this compound.
Applications in Research and Drug Development
-
Elucidating the Role of N-Glycans: this compound is a fundamental tool for studying the importance of N-linked glycan processing in protein folding, stability, and transport.[3]
-
Antiviral Research: Many enveloped viruses rely on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins.[10] this compound and its derivatives have shown broad-spectrum antiviral activity against viruses such as HIV, influenza virus, and hepatitis B and C viruses by disrupting this process.[10][12]
-
Diabetes Research: By inhibiting α-glucosidases in the intestine, 1-deoxythis compound can delay the absorption of carbohydrates and lower postprandial blood glucose levels, making it a therapeutic target for type 2 diabetes.[14][15]
-
Cancer Research: Altered glycosylation is a hallmark of cancer. This compound can be used to investigate the role of specific glycan structures in cancer cell proliferation, invasion, and metastasis.
Conclusion
This compound and its analogs are powerful chemical tools for the study of glycobiology. Their specific inhibition of α-glucosidases provides a means to dissect the intricate processes of N-linked glycoprotein synthesis and function. The protocols and data presented here offer a guide for researchers to effectively employ this compound in their investigations, contributing to a deeper understanding of the critical roles of glycans in health and disease.
References
- 1. 1-Deoxythis compound: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Endoglycosidase H digestion of GCase [protocols.io]
- 4. biocompare.com [biocompare.com]
- 5. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxythis compound–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 10. Endo H/ PNGase F Assay for JESS Automated Western Blot [protocols.io]
- 11. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 12. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. aspariaglycomics.com [aspariaglycomics.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting inconsistent results in nojirimycin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nojirimycin and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high variability between my experimental replicates?
High variability can undermine the statistical significance of your results. Several factors can contribute to this issue.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Variations in cell density across wells can lead to different responses to this compound treatment. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is recommended to avoid using the outer wells for critical experiments or to fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.[1] |
| Pipetting Errors | Inaccurate or inconsistent pipetting can introduce significant variability. Use calibrated pipettes and ensure consistent technique, especially when preparing serial dilutions of this compound.[1] |
Question 2: My results show unexpected cytotoxicity at concentrations where I expect to see specific inhibitory effects. What could be the cause?
Distinguishing between specific inhibition and general cytotoxicity is crucial for accurate data interpretation.
Possible Causes and Solutions:
| Cause | Solution |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic to the cells.[1] It is important to run a vehicle control (medium with the same concentration of solvent) to assess its effect. |
| Cell Culture Contamination | Mycoplasma or bacterial contamination can stress cells and increase their sensitivity to chemical compounds. Regularly test your cell cultures for contamination.[1] |
| Off-Target Effects | At high concentrations, this compound and its derivatives may have off-target effects. For example, they can inhibit ceramide glucosyltransferase, affecting glycosphingolipid biosynthesis and altering cell membrane composition.[1] It is essential to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and assay.[1] |
Question 3: The inhibitory effect of this compound in my enzyme assay is lower than expected or inconsistent.
Suboptimal assay conditions or reagent issues can lead to inaccurate measurements of enzyme inhibition.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Assay Buffer pH | The pH of the assay buffer can significantly impact enzyme activity and inhibitor binding. Ensure the buffer pH is optimal for the specific α-glucosidase being used. |
| Substrate or Enzyme Degradation | Prepare enzyme and substrate solutions fresh before each experiment.[2] Store stock solutions appropriately to prevent degradation. |
| Inhibitor Purity and Stability | Verify the purity of your this compound compound. Improper storage can lead to degradation. This compound hydrochloride, for instance, should be stored at -20°C, and stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
| Variability in Experimental Conditions | Inconsistent incubation times, temperatures, or substrate concentrations can lead to variable results.[3] Standardize your protocol and ensure all experimental parameters are consistent across assays. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound and its more stable derivative, 1-deoxythis compound (DNJ), are potent competitive inhibitors of α-glucosidases.[4] Their structure mimics the D-glucose moiety of the natural substrate, allowing them to bind to the active site of the enzyme.[4] The protonated nitrogen atom in the this compound ring mimics the positively charged transition state that forms during the normal enzymatic hydrolysis of the glycosidic bond, effectively blocking substrate access and inhibiting the enzyme.[4]
Q2: How does inhibition of α-glucosidases by this compound affect cellular processes?
By inhibiting α-glucosidases I and II in the endoplasmic reticulum (ER), this compound disrupts the trimming of glucose residues from newly synthesized N-linked glycoproteins.[1][5] This interference with glycoprotein processing can lead to misfolded proteins, triggering the Unfolded Protein Response (UPR) and ER stress.[4] This mechanism is central to its antiviral and potential anti-cancer activities.[1]
Q3: What are typical working concentrations for this compound in cell culture experiments?
The optimal working concentration of this compound and its derivatives can vary significantly depending on the cell line and the specific biological endpoint being measured.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental setup. A starting range of 1 µM to 100 µM is often suggested for N-alkylated DNJ compounds.[1]
Q4: Can this compound be used as a positive control in my experiments?
Yes, 1-deoxythis compound (DNJ) is a well-characterized α-glucosidase inhibitor and is often used as a positive control in screening assays for novel inhibitory compounds.[2]
Quantitative Data Summary
The inhibitory activity of this compound and its derivatives is typically reported as the half-maximal inhibitory concentration (IC₅₀). These values can vary depending on the enzyme source and assay conditions.
Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound | Substituent | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| N-Butyl-DNJ (NB-DNJ) | Butyl | 515 | Acarbose | 822.0 ± 1.5 |
| N-Nonyl-DNJ (NN-DNJ) | Nonyl | 0.42 | Acarbose | 822.0 ± 1.5 |
| Compound 43 | (CH₂)₄-linker derivative | 30.0 ± 0.6 | Acarbose | 822.0 ± 1.5 |
| Compound 40 | (CH₂)-linker derivative | 160.5 ± 0.6 | Acarbose | 822.0 ± 1.5 |
| 1-Deoxythis compound (DNJ) | - | 155 ± 15 | - | - |
| Compound 18 | Phenyltriazole-DNJ hybrid | 11 ± 1 | DNJ | 155 ± 15 |
| Compound 19 | Phenyltriazole-DNJ hybrid | 12 ± 1 | DNJ | 155 ± 15 |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol describes a colorimetric method to quantify the in vitro inhibition of α-glucosidase.[2]
-
Reagent Preparation:
-
Prepare a 0.1 M potassium phosphate buffer at the optimal pH for your enzyme.
-
Dissolve α-glucosidase in cold potassium phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh.[2]
-
Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the buffer to a final concentration of 5 mM.[2]
-
Prepare a stock solution of 1-deoxythis compound (DNJ) in DMSO (e.g., 1 mg/mL) and create serial dilutions in the phosphate buffer.[2]
-
-
Assay Procedure:
-
In a 96-well plate, add your test compounds and DNJ (positive control) to the respective wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blanks. To the blank wells, add 50 µL of buffer.[2]
-
Pre-incubate the plate at 37°C for 10 minutes.[2]
-
Initiate the reaction by adding 50 µL of the 5 mM pNPG solution to all wells.[2]
-
Incubate the plate at 37°C for 20 minutes.[2]
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution.[2]
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.[2]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[2]
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
-
Protocol 2: Cell-Based α-Glucosidase Activity Assay
This protocol measures α-glucosidase activity in cell lysates after treatment with this compound derivatives.[6]
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing a range of concentrations of your this compound compound. Include a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
Enzyme Assay:
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength for your substrate.
-
Calculate the α-glucosidase activity for each treatment condition relative to the vehicle control.
-
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound-induced Unfolded Protein Response.
Caption: Workflow for an in vitro α-glucosidase inhibition assay.
Caption: A logical flowchart for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of the glucosidase inhibitors this compound and deoxythis compound on the biosynthesis of membrane and secretory glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of Phenyltriazole-Deoxythis compound Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nojirimycin Concentration for Effective Glucosidase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing nojirimycin and its derivatives for effective glucosidase inhibition. Browse our frequently asked questions and troubleshooting guides to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its derivatives?
This compound and its analogs, such as N-alkylated deoxythis compound (DNJ), are competitive inhibitors of α-glucosidases.[1][2] Their iminosugar structure mimics the transition state of the natural substrate, allowing them to bind to the active site of the enzyme.[1] This binding is a strong but reversible interaction that prevents the natural substrate from binding and being hydrolyzed.[1]
Q2: What is a typical effective concentration range for this compound and its derivatives?
The optimal working concentration of this compound and its derivatives can vary significantly depending on the specific derivative, the target glucosidase, the cell line, and the experimental endpoint.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific setup.[3] However, based on published studies, a starting range of 1 µM to 100 µM is often recommended for cell culture experiments with N-alkylated DNJ compounds.[3] The half-maximal inhibitory concentration (IC50) values can range from the low micromolar to the millimolar range.[2][4]
Q3: How do structural modifications, like N-alkylation, affect the inhibitory activity of deoxythis compound (DNJ)?
N-alkylation is a key strategy to enhance the inhibitory potency and selectivity of DNJ.[1] The addition of an alkyl chain to the nitrogen atom can significantly impact the compound's interaction with the enzyme.[1] The length and hydrophobicity of the N-alkyl chain are critical factors. For instance, in some cases, more hydrophobic (lipophilic) N-alkylated DNJ analogs have shown higher potency compared to the hydrophilic DNJ, particularly in in vivo settings, which is attributed to better accessibility to the membrane-bound α-glucosidase in the midgut.[5][6]
Q4: What are the potential off-target effects of this compound derivatives?
The primary off-target effects of N-alkylated iminosugars stem from their cross-reactivity with other glycosidases due to structural similarities in the active sites.[7] Commonly reported off-targets include lysosomal acid α-glucosidase (GAA), which can interfere with glycogen metabolism, and glucosylceramidase (GBA1 and GBA2), which are involved in the breakdown of glucosylceramide.[7] Inhibition of intestinal digestive glycosidases like sucrase and isomaltase can also occur, potentially leading to gastrointestinal side effects.[7]
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| No observable effect of the inhibitor | - Incorrect concentration- Compound degradation- Insufficient incubation time- The cell line is not sensitive | - Perform a dose-response curve to determine the optimal concentration.- Ensure proper storage of the compound and prepare fresh solutions for each experiment.- Optimize the incubation time for your specific assay.- Verify the expression of the target glucosidases in your cell line.[3] |
| High cytotoxicity observed | - Inhibitor concentration is too high- Solvent toxicity- Contamination | - Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration.- Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells.- Check for mycoplasma or bacterial contamination in your cell cultures.[3] |
| Inconsistent results between experiments | - Variation in viral titer (for antiviral assays)- Critical timing of compound addition- Variability in cell culture conditions- Degradation of the compound | - Use a consistent and accurately titered viral stock.- Standardize the timing of compound addition relative to infection.- Standardize cell culture protocols, including cell density and passage number.- Aliquot and store the compound at the recommended temperature to avoid repeated freeze-thaw cycles.[3][7] |
| Unexpected cellular phenotype observed | - Inhibition of an off-target enzyme | - Conduct a literature search for known off-targets of N-alkylated iminosugars.- Perform biochemical assays to test the inhibitory activity against a panel of relevant glycosidases.- Use techniques like siRNA or CRISPR-Cas9 to knockdown the expression of suspected off-target enzymes and observe if the phenotype is rescued.[7] |
Quantitative Data Summary
Table 1: IC50 Values of this compound and its Derivatives Against α-Glucosidase
| Compound | Enzyme Source | IC50 (µM) | Reference |
| 1-Deoxythis compound (DNJ) | Saccharomyces cerevisiae | 155 ± 15 | [8] |
| 1-Deoxythis compound (DNJ) | Saccharomyces cerevisiae | 8.15 ± 0.12 | [9] |
| N-Butyl-DNJ (NB-DNJ) | α-glucosidase | 515 ± 19 | [10] |
| N-Nonyl-DNJ (NN-DNJ) | Myzus persicae α-glucosidase | More potent than DNJ | [1] |
| N-Nonyl-DNJ (NN-DNJ) | Aphis gossypii α-glucosidase | More potent than DNJ | [1] |
| Compound 43 (N-alkyl-1-DNJ derivative) | α-glucosidase | 30.0 ± 0.60 | [2][4] |
| Acarbose (standard) | α-glucosidase | 822.0 ± 1.5 | [2][4] |
Table 2: Kinetic Parameters of this compound Derivatives
| Compound | Inhibition Type | Ki (µM) | Reference |
| Compound 43 (N-alkyl-1-DNJ derivative) | Competitive | 10 | [2][4] |
| Compound 40 (N-alkyl-1-DNJ derivative) | Competitive | 52 | [2][4] |
| Compound 34 (N-alkyl-1-DNJ derivative) | Competitive | 150 | [2][4] |
| N-Butyl-DNJ (NB-DNJ) | Competitive | 34 | [10] |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a common method for evaluating the potency of this compound and its derivatives in a 96-well plate format.[1][11]
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound or its derivative (test compound)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
Incubator set to 37°C
Preparation of Solutions:
-
Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8 at 37°C.[11]
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in cold potassium phosphate buffer. Prepare this solution fresh before each experiment.[11]
-
pNPG Solution (5 mM): Dissolve pNPG in potassium phosphate buffer to a final concentration of 5 mM.[11]
-
Test Compound Stock Solution: Dissolve the this compound derivative in DMSO to a suitable concentration. Prepare serial dilutions using potassium phosphate buffer. The final DMSO concentration in the well should not exceed 1%.[11]
Assay Procedure:
-
Add 50 µL of potassium phosphate buffer (for the control) or 50 µL of varying concentrations of the test compound into the appropriate wells of the 96-well plate.
-
Add 50 µL of the α-glucosidase solution (0.5 U/mL) to all wells except for the blanks. To the blank wells, add 50 µL of potassium phosphate buffer.
-
Mix the contents gently and pre-incubate the plate at 37°C for 10 minutes.[11]
-
Initiate the enzymatic reaction by adding 50 µL of the pNPG solution (5 mM) to all wells.
-
Incubate the plate at 37°C for 20 minutes.[11]
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[11]
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.[1][11]
Data Analysis:
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (enzyme + buffer + pNPG).
-
Asample is the absorbance of the sample (enzyme + test compound + pNPG).[11]
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Visualizations
Caption: Workflow for in vitro α-glucosidase inhibition assay.
Caption: Inhibition of glycoprotein folding by N-alkylated deoxythis compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxythis compound derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of α-glucosidase activity by N-deoxythis compound analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Evaluation of Phenyltriazole-Deoxythis compound Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxythis compound–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Studies of N‐Butyl‐1‐deoxythis compound (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
challenges in the chemical synthesis of nojirimycin C-glycosides
Welcome to the technical support center for the chemical synthesis of nojirimycin C-glycosides. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of these synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing this compound C-glycosides?
The primary challenge is controlling the stereochemistry at the pseudoanomeric carbon (C-1). The formation of the C-C bond between the iminosugar ring and the aglycone mimic can result in a mixture of α and β diastereomers.[1] Achieving high diastereoselectivity is crucial and often dictates the overall synthetic strategy. Most synthetic protocols involve steps like intramolecular reductive amination or aza-Wittig cyclization, which can have variable stereoselectivity outcomes.[1]
Q2: How can I control the α- vs. β-stereoselectivity during the C-C bond formation step?
Several strategies have been developed to control stereoselectivity:
-
Lewis Acid Mediation: In syntheses starting from L-sorbose-derived imines, the addition of organometallic reagents is highly diastereoselective. This selectivity can be effectively inverted by using an external monodentate Lewis acid, allowing for the targeted synthesis of either the α- or β-anomer.[2][3]
-
Acyliminium Ion Intermediates: A highly effective method involves the use of a bicyclic carbamate-type sp2-iminosugar. This precursor forms a stable acyliminium cation that reacts with C-nucleophiles with total α-stereoselectivity, governed by stereoelectronic effects.[1][4][5] This approach avoids the formation of diastereomeric mixtures at the key C-glycosylation step.[1][4]
Q3: What are the common starting materials for these syntheses?
Common starting materials include:
-
2,3,4,6-tetra-O-benzyl-D-glucopyranose: A commercially available starting material that can be converted to this compound α-C-glycosides through a highly stereoselective procedure.[6][7]
-
2,3;4,6-di-O-isopropylidene-α-L-sorbofuranose: This is used in a versatile strategy that allows for the synthesis of both α- and β-1-C-substituted derivatives.[2][3]
-
Bicyclic carbamate sp2-iminosugars (e.g., ONJ): These advanced intermediates provide excellent stereocontrol for the synthesis of α-C-glycosides.[1][8]
Q4: My overall yield is low. Which steps are most critical for optimization?
Low overall yields in these multi-step syntheses are common.[9] Key steps to focus on for optimization include:
-
The C-C bond-forming reaction: Inefficient coupling or poor stereoselectivity here will detrimentally affect the entire synthesis.
-
Cyclization: The intramolecular reductive amination or aza-Wittig reaction to form the piperidine ring can be low-yielding if conditions are not optimal.
-
Protecting group manipulations: The addition and removal of protecting groups across multiple steps can lead to material loss. Choosing an efficient protecting group strategy is vital.[10] Syntheses can often require 10 or more steps, making the efficiency of each reaction critical.[2][3]
Troubleshooting Guide
Problem 1: Poor Diastereoselectivity in C-C Bond Formation
-
Symptom: NMR analysis of the crude product after adding the carbon nucleophile shows a mixture of α and β anomers.
-
Possible Cause 1: In strategies using organometallic additions to imines, the inherent facial selectivity of the substrate may not be high enough.
-
Solution 1: Introduce a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) to chelate the substrate and alter the facial selectivity of the nucleophilic attack. The choice of Lewis acid and solvent can be critical.[2]
-
Possible Cause 2: The nucleophile is too reactive or not bulky enough, leading to a loss of selectivity.
-
Solution 2: Switch to a different C-nucleophile, for example, using an organosilane reagent like allyltrimethylsilane (AllTMS) with a Lewis acid promoter (e.g., TMSOTf), which can offer higher stereocontrol.[4]
-
Solution 3: Consider redesigning the synthesis to proceed through a bicyclic acyliminium intermediate, which has been shown to provide total α-stereoselectivity.[1][5]
Problem 2: Low Yield in Intramolecular Reductive Amination for Ring Cyclization
-
Symptom: After the oxidation and subsequent reductive amination sequence, the desired cyclized this compound product is obtained in low yield, with significant amounts of starting material or side products.
-
Possible Cause 1: The intermediate aldehyde/ketone is unstable or undergoes side reactions before cyclization.
-
Solution 1: Perform the oxidation and reductive amination as a one-pot procedure without isolating the sensitive intermediate. Ensure anhydrous conditions during the oxidation step.
-
Possible Cause 2: The reducing agent is not effective or is too harsh.
-
Solution 2: Screen different reducing agents. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often effective for reductive aminations under mildly acidic conditions. Avoid stronger reducing agents like LiAlH₄ unless the functional groups are compatible.
-
Possible Cause 3: The pH of the reaction is not optimal for iminium ion formation.
-
Solution 3: The reaction should be run under weakly acidic conditions (pH ~4-6) to facilitate iminium ion formation without degrading the substrate. Acetic acid is often used as a catalyst.
Problem 3: Difficulty with Protecting Group Removal
-
Symptom: The final deprotection step (e.g., hydrogenolysis of benzyl ethers) results in a complex mixture or fails to go to completion.
-
Possible Cause 1: Catalyst poisoning. If sulfur-containing reagents were used in previous steps, trace amounts can poison palladium catalysts.
-
Solution 1: Purify the protected intermediate thoroughly before deprotection. Use a fresh, high-activity catalyst (e.g., Pd(OH)₂/C, Pearlman's catalyst). Sometimes adding a small amount of acid (e.g., HCl, AcOH) can reactivate the catalyst and facilitate the reaction.
-
Possible Cause 2: The substrate is insoluble in the reaction solvent.
-
Solution 2: Use a solvent mixture to improve solubility, such as MeOH/THF or EtOH/H₂O.
-
Possible Cause 3: Incomplete removal of base-labile groups like carbamates.
-
Solution 3: For carbamate hydrolysis (e.g., Fmoc, Cbz), ensure the reaction conditions are sufficiently strong. For example, hydrolysis of a cyclic carbamate has been successfully achieved using barium hydroxide in a methanol/water mixture at elevated temperatures.[4]
Quantitative Data Summary
Table 1: Comparison of Selected Synthetic Strategies for this compound C-Glycosides
| Starting Material | Key Steps | Stereoselectivity Control | Overall Steps | Overall Yield | Target Anomer(s) | Reference |
| 2,3;4,6-di-O-isopropylidene-α-L-sorbofuranose | Organometallic addition, internal reductive amination | Substrate control, invertible with Lewis acid | 10 | 27-52% | α and β | [2][3] |
| 2,3,4,6-tetra-O-benzyl-D-glucopyranose | Grignard addition, intramolecular reductive amination | High (reagent and substrate control) | ~6 | 59% (for key intermediate) | α | [6][7] |
| Bicyclic sp2-iminosugar (ONJ) | C-allylation via acyliminium ion, carbamate hydrolysis | Total (stereoelectronic control) | ~5 (from ONJ) | >80% (for key intermediate) | α | [1][4] |
Table 2: Representative Yields for Key Synthetic Steps
| Reaction Step | Substrate/Reagents | Product | Yield | Reference |
| C-Allylation | Bicyclic tri-O-benzyl ONJ + AllTMS/TMSOTf | Allyl tri-O-benzyl-NJ α-C-glycoside | Excellent | [4] |
| Carbamate Hydrolysis | Allyl tri-O-benzyl-ONJ α-C-glycoside + Ba(OH)₂ | Allyl tri-O-benzyl-NJ α-C-glycoside | 93% | [4] |
| Reductive Amination (N-alkylation) | Allyl tri-O-benzyl-NJ α-C-glycoside + Butanal/Octanal | N-alkylated C-glycoside | 70-90% | [1] |
Visualized Workflows and Logic Diagrams
Caption: General workflow for the chemical synthesis of this compound C-glycosides.
Caption: Logic diagram for controlling stereoselectivity using Lewis acids.
Caption: Troubleshooting workflow for low yield in the cyclization step.
Key Experimental Protocols
Protocol 1: Synthesis of this compound α-C-Glycoside Intermediate via Grignard Addition and Reductive Amination
Adapted from Cipolla, L. et al., J. Chem. Soc., Perkin Trans. 1, 2002.[6][7]
Step A: Glucosylamine Formation and Allylation
-
Dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1.0 eq) in benzylamine (10-15 eq) and heat at 90-100 °C for 2-3 hours under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture and remove excess benzylamine under high vacuum.
-
Dissolve the crude glucosylamine intermediate in anhydrous THF.
-
Cool the solution to 0 °C and add allylmagnesium bromide (2.0-3.0 eq, 1M solution in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting open-chain aminosugar by silica gel column chromatography.
Step B: Cyclization via Intramolecular Reductive Amination
-
Protect the secondary amine of the open-chain aminosugar with an Fmoc group using Fmoc-Cl or Fmoc-OSu.
-
Dissolve the Fmoc-protected intermediate in anhydrous CH₂Cl₂.
-
Add pyridinium chlorochromate (PCC) or another suitable oxidizing agent to oxidize the primary hydroxyl group to an aldehyde. Stir at room temperature until TLC indicates completion.
-
Filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant.
-
Concentrate the filtrate and then perform the reductive amination directly by dissolving the crude aldehyde in a suitable solvent (e.g., MeOH or THF), adding a reducing agent like NaBH₃CN and a catalytic amount of acetic acid.
-
Stir until the cyclized product is formed.
-
Work up the reaction and purify by column chromatography to yield the protected 1-α-allyl-nojirimycin C-glycoside.
Protocol 2: Stereoselective C-Allylation of a Bicyclic sp2-Iminosugar Precursor
Adapted from Herrera-González, I. et al., ACS Omega, 2022.[1][4][5][8]
-
Dissolve the tri-O-benzyl protected bicyclic carbamate sp2-iminosugar (ONJ derivative, 1.0 eq) in anhydrous acetonitrile under an inert atmosphere.
-
Add allyltrimethylsilane (AllTMS, 2.0-3.0 eq).
-
Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with CH₂Cl₂ or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography to obtain the ONJ allyl α-C-glycoside with high purity and stereoselectivity. Note: No β-diastereomer should be detectable by NMR.[4]
References
- 1. Stereoselective Synthesis of this compound α-C-Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N,C-Biantennary Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general strategy for the practical synthesis of this compound C-glycosides and analogues. Extension to the first reported example of an iminosugar 1-phosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Synthesis of this compound α- C-Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N, C-Biantennary Glycomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound C-glycosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of this compound C-glycosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Enhancing Nojirimycin (DNJ) Fermentation Yield from Bacillus Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield of 1-deoxynojirimycin (DNJ) from Bacillus species.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing DNJ yield in Bacillus fermentation?
A1: The primary strategies involve a multi-faceted approach focusing on strain improvement, media optimization, and process control. Key approaches include:
-
Strain Selection and Improvement: Screening for high-producing natural isolates like Bacillus amyloliquefaciens and Bacillus subtilis is a crucial first step.[1][2] Subsequently, random mutagenesis (e.g., using UV irradiation) or targeted metabolic engineering can significantly enhance production.[3][4]
-
Media Composition Optimization: The choice of carbon and nitrogen sources is critical. Supplementation with precursors or inducers like sorbitol has been shown to dramatically increase DNJ yield.[1][5]
-
Fermentation Parameter Control: Tightly controlling environmental conditions such as pH, temperature, aeration, and agitation is essential for optimal growth and secondary metabolite production.[6][7]
-
Metabolic Engineering: Advanced strategies involve modifying the genetic makeup of the Bacillus strain to channel more metabolic flux towards the DNJ biosynthesis pathway. This includes enhancing precursor supply (fructose-6-phosphate), optimizing the glucose transport system, and strengthening the expression of the DNJ synthetase gene cluster.[3][8]
Q2: Which Bacillus species are known to be effective DNJ producers?
A2: Several Bacillus species have been identified as potent DNJ producers. The most commonly cited high-yield species in research are Bacillus amyloliquefaciens and Bacillus subtilis.[1][9][10] Specific strains identified in studies include B. amyloliquefaciens HZ-12, B. amyloliquefaciens AS385, B. subtilis DSM704, and B. methylotrophicus K26.[1][3][11]
Q3: What is the role of sorbitol in increasing DNJ production?
A3: Sorbitol supplementation is a key strategy for boosting DNJ yield. It serves as a precursor for 2-amino-2-deoxy-D-mannitol, a direct precursor in the DNJ biosynthetic pathway. The addition of sorbitol to the culture medium has been shown to increase the expression of the biosynthetic gene gabT1, leading to a significant rise in DNJ concentration.[1][5] For example, culturing Bacillus amyloliquefaciens AS385 in a medium supplemented with sorbitol resulted in a maximum extracellular DNJ concentration of 460 mg/L.[1][5]
Q4: How does metabolic engineering improve DNJ yield?
A4: Metabolic engineering systematically modifies the bacterium's metabolic pathways to overproduce a target compound. For DNJ production in Bacillus amyloliquefaciens, strategies have included:
-
Optimizing Glucose Transport: Weakening the native phosphotransferase system (PTS) and strengthening a non-PTS pathway to improve glucose uptake without repression of other pathways.[3][8]
-
Increasing Precursor Supply: Engineering the central carbon metabolism to increase the pool of fructose-6-phosphate (F-6-P), the starting molecule for DNJ biosynthesis.[3][8][12]
-
Enhancing the DNJ Synthesis Pathway: Optimizing the promoter and the 5'-untranslated regions (5'-UTRs) of the genes in the DNJ synthetase cluster (gabT1, yktC1, gutB1) to increase their expression.[3][11] These combined modifications have resulted in strains capable of producing up to 1632.50 mg/L of DNJ in a controlled fermenter environment.[3][8]
Section 2: Troubleshooting Guide
Q: My DNJ yield is consistently low or undetectable. What should I investigate first?
A: Low DNJ yield can stem from several issues related to the strain, culture medium, or fermentation conditions. Follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for low DNJ yield.
Q: Cell growth is poor and biomass is low. How can I fix this?
A: Poor cell growth is often a result of suboptimal culture conditions.
-
Verify Medium Components: Ensure the medium contains appropriate carbon and nitrogen sources. For general Bacillus growth, a combination of glucose and a complex nitrogen source like yeast extract or soybean meal is effective.[6] Also, confirm the presence of essential minerals like magnesium sulfate, which is critical for many metabolic functions.[13]
-
Optimize Initial pH: The initial pH of the medium significantly impacts growth. For most Bacillus species, a starting pH between 6.4 and 7.5 is optimal.[13][14]
-
Control Temperature: Bacillus species typically grow well between 30°C and 37°C.[6][15] Deviations can inhibit growth. An optimal temperature for DNJ production by a mutant B. subtilis strain was found to be 32°C.[4]
-
Ensure Adequate Aeration: Bacillus fermentation is an aerobic process. Ensure sufficient oxygen supply by optimizing the agitation speed (e.g., 300 rpm) and aeration rate (e.g., 1.0 vvm) in a fermenter, or by using baffled flasks with an appropriate culture volume (e.g., 20% of flask volume) for shake flask experiments.[3][6]
Q: Cell growth is normal, but the final DNJ concentration is still low. What's the next step?
A: If biomass is good, the issue likely lies within the specific metabolic pathways for DNJ production.
-
Precursor Supplementation: As DNJ is a secondary metabolite, its production phase often begins as the primary growth phase slows. The biosynthesis of DNJ begins from fructose-6-phosphate.[3][12] Adding precursors can significantly enhance yield.
-
Optimize Carbon and Nitrogen Sources for Production: While some sources are good for growth, others are better for DNJ production. Studies have shown that galactose and soybean meal can be superior for producing DNJ in some strains.[16]
-
Strain Improvement: Your wild-type strain may have inherent limitations. Consider strain improvement techniques such as random mutagenesis followed by screening, or targeted overexpression of the gabT1, yktc1, and gutB1 biosynthetic genes.[4]
Section 3: Data Summaries
Table 1: Optimized Media and Fermentation Parameters for DNJ Production
| Strain | Key Media Components | Fermentation Parameters | Max DNJ Yield | Reference |
| B. amyloliquefaciens HZ-12 (Metabolically Engineered) | Production Medium + Glucose Feed | Temp: Not specified, Aeration: 1.0 vvm, Agitation: 300 rpm (variable to maintain DO 15-25%) | 1632.50 mg/L | [3][8] |
| B. amyloliquefaciens AS385 | Medium supplemented with sorbitol | Not specified | 460 mg/L | [1][5] |
| B. subtilis I.247 (Mutant + Engineered) | 3.4% Sorbitol, 2.4% Yeast Extract | Temp: 32°C, 5-day cultivation | 773 mg/L | [4] |
| B. amyloliquefaciens HZ-12 | Solid-state fermentation on soybean substrate | Optimized conditions | 870 mg/kg | [9] |
| B. methylotrophicus K26 | 4.61% Sucrose, 7.03% Yeast Extract | Temp: 34°C | Not specified (89.3% AGI activity) | [11] |
| Streptomyces lavendulae (for comparison) | Yeast extract, Glucose, Sorbose, Sodium Citrate + Fed-batch Glucose | pH: 7.3, 3-day cultivation | 296.56 mg/L | [17] |
Section 4: Experimental Protocols & Visual Guides
Protocol 1: General Shake Flask Fermentation for DNJ Production
This protocol is a synthesized methodology based on common practices for enhancing DNJ production in Bacillus species.
-
Inoculum Preparation:
-
Aseptically transfer a single colony of the Bacillus strain from an agar plate to a 50 mL tube containing 5-10 mL of a standard growth medium (e.g., LB Broth).
-
Incubate at 37°C with shaking at 200-250 rpm for 12-16 hours until the culture is turbid.
-
-
Fermentation:
-
Prepare the optimized production medium (refer to Table 1 for examples). A good starting point is a medium containing a preferred carbon source (e.g., 3.4% sorbitol) and a complex nitrogen source (e.g., 2.4% yeast extract).[4]
-
Autoclave the medium and allow it to cool.
-
Transfer the medium to sterile 250 mL baffled flasks, with a working volume of 50 mL.
-
Inoculate the production medium with the seed culture to a final concentration of 2-6% (v/v).[3][6]
-
Incubate the flasks at the optimal temperature (e.g., 32-37°C) with vigorous shaking (e.g., 200-300 rpm) for 3 to 5 days.[3][4]
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 12 or 24 hours).
-
Measure cell density by reading the optical density at 600 nm (OD600).
-
Prepare the supernatant for DNJ analysis by centrifuging the culture sample to pellet the cells.
-
Quantify DNJ concentration in the supernatant using an appropriate analytical method, such as UPLC-MS/MS or HILIC-MS/MS.[1][11]
-
Visual Guide 1: General Workflow for DNJ Yield Improvement
Caption: A stepwise workflow for enhancing DNJ production.
Visual Guide 2: Simplified DNJ Biosynthesis and Metabolic Engineering Targets
The biosynthesis of DNJ in Bacillus begins with fructose-6-phosphate (F-6-P), an intermediate of glycolysis. Metabolic engineering aims to increase the availability of F-6-P and enhance the efficiency of the subsequent conversion steps.
Caption: Metabolic engineering targets in Bacillus for enhanced DNJ yield.[3][8]
References
- 1. Production of the α-glycosidase inhibitor 1-deoxythis compound from Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering of Bacillus amyloliquefaciens for efficient production of α-glucosidase inhibitor1-deoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Study on Optimizing Nutrition and Fermentation Conditions for Compound Bacillus spp. [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic engineering of Bacillus amyloliquefaciens for efficient production of α-glucosidase inhibitor1-deoxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Bacillus amyloliquefaciens HZ-12 for High-Level Production of the Blood Glucose Lowering Compound, 1-Deoxythis compound (DNJ), and Nutraceutical Enriched Soybeans via Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and identification of 1-deoxythis compound (DNJ) in okara fermented by Bacillus subtilis B2 from Chinese traditional food (Meitaoza) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Strategy to Regulate 1-Deoxythis compound Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Production of α-Glucosidase Inhibitor and 1-Deoxythis compound by Bacillus subtilis MORI | Semantic Scholar [semanticscholar.org]
- 17. A Novel Strategy to Regulate 1-Deoxythis compound Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Nojirimycin in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of nojirimycin and its derivatives in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound and its more stable analogue, 1-deoxythis compound (DNJ), are iminosugars that act as potent competitive inhibitors of α-glucosidases.[1][2][3] They function as glucose analogues where a nitrogen atom replaces the oxygen in the pyranose ring, allowing them to bind to the active sites of these enzymes.[2][3] This inhibition of α-glucosidases, such as sucrase and maltase, is the basis for their use in managing type 2 diabetes by delaying carbohydrate digestion.[2] In a cellular context, they are known to inhibit endoplasmic reticulum (ER) α-glucosidases I and II, which are critical for the proper folding of N-linked glycoproteins.[2][4]
Q2: What are the known off-target effects of this compound and its derivatives?
Due to the structural similarity among active sites of various glycosidases, this compound and its derivatives can exhibit off-target effects by inhibiting other enzymes.[5] The most commonly reported off-targets include:
-
Lysosomal acid α-glucosidase (GAA): Inhibition of this enzyme can interfere with glycogen metabolism.[5] this compound has been shown to be a potent inhibitor of purified lysosomal alpha-glucosidase from human liver.[6][7]
-
Glucosylceramidase (GBA1 and GBA2): These enzymes are involved in the breakdown of glucosylceramide. Their inhibition can lead to the accumulation of this substrate.[5]
-
Intestinal digestive glycosidases: Enzymes like sucrase and isomaltase can also be inhibited.[5]
-
Glucosylceramide synthase (GCS): N-alkylated DNJ derivatives are also known to be potent inhibitors of this key enzyme in glycosphingolipid biosynthesis.[5]
Q3: My cells are showing unexpected phenotypes, like apoptosis or changes in lysosomal function, after this compound treatment. Could this be an off-target effect?
Yes, unexpected cellular phenotypes are often indicative of off-target effects. Here's why:
-
ER Stress and Apoptosis: Inhibition of ER α-glucosidases I and II by this compound can disrupt proper protein folding, leading to the accumulation of unfolded proteins in the endoplasmic reticulum.[2] This condition, known as ER stress, can trigger the Unfolded Protein Response (UPR).[1][2] If the stress is prolonged or severe, it can lead to apoptosis (programmed cell death).[8][9][10][11]
-
Lysosomal Dysfunction: Inhibition of lysosomal enzymes like GAA can lead to the accumulation of substrates within the lysosome, potentially causing lysosomal dysfunction.[5] Changes in lysosomal morphology or function can be a sign of off-target activity.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects requires a careful and multi-faceted approach:[5]
-
Conduct Dose-Response Studies: Use the lowest effective concentration of this compound that achieves the desired on-target effect. A thorough dose-response curve for both on-target and potential off-target effects is crucial.[5]
-
Use More Selective Analogs: If available, consider using derivatives of this compound that have been engineered for higher selectivity. The structure of N-alkyl chains, for instance, can be modified to improve affinity for the target enzyme.[5][12]
-
Careful Cell Line Selection: Use cell lines with well-characterized expression profiles of both the target and potential off-target enzymes to aid in the interpretation of results.[5]
-
Implement Robust Control Experiments:
-
Positive and Negative Controls: Include appropriate controls in your assays. This could involve using a less potent or a more selective inhibitor as a comparator.[5]
-
Genetic Controls: Use techniques like siRNA or CRISPR-Cas9 to knock down the expression of suspected off-target enzymes and observe if the unexpected phenotype is rescued.[5]
-
-
Biochemical Validation: Confirm your in-cellulo findings with in-vitro biochemical assays using purified enzymes to directly measure the inhibitory activity against your target and a panel of potential off-target enzymes.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or irreproducible results between experiments. | - Variability in cell culture conditions (e.g., cell density, passage number).- Degradation of the this compound compound.- Inconsistent dosage. | - Standardize cell culture protocols.[5]- Aliquot and store the compound at the recommended temperature to avoid repeated freeze-thaw cycles.[5][13]- Prepare fresh dilutions of the compound for each experiment.[5] |
| High cytotoxicity observed at expected effective concentrations. | - The concentration of this compound is too high for your specific cell line.- Solvent toxicity (e.g., DMSO).- Contamination of cell cultures. | - Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration range for your cells.[14]- Ensure the final concentration of the solvent is non-toxic to the cells.[14]- Regularly check for mycoplasma or bacterial contamination.[14] |
| No observable on-target effect. | - Incorrect concentration used.- Compound has degraded.- Insufficient incubation time.- The cell line is not sensitive or does not express the target enzyme at sufficient levels. | - Perform a broad dose-response curve to determine the optimal concentration.[14]- Ensure proper storage and handling of the compound.[14]- Optimize the incubation time for your specific assay.[14]- Verify the expression of the target glucosidases in your cell line via qPCR or Western blot.[14] |
| Difficulty distinguishing between on-target and off-target effects. | The observed phenotype could be a result of inhibiting multiple enzymes. | - Biochemical Assays: Test the inhibitory activity of your compound against a panel of purified glycosidases to determine the IC50 for each.[5]- Genetic Knockdown: Use siRNA or CRISPR to specifically silence the suspected off-target enzyme and see if the phenotype is reversed or mitigated.[5]- Selective Analogs: If possible, use a more selective analog of this compound as a control to see if the phenotype persists.[5] |
Quantitative Data: Inhibitory Activity of this compound and Derivatives
The inhibitory concentration (IC50) values for this compound and its derivatives can vary depending on the specific enzyme, substrate, and assay conditions. The following tables provide a summary of reported IC50 values.
Table 1: IC50 Values of N-Nonyldeoxythis compound (NN-DNJ)
| Enzyme/Target | IC50 Value | Cell Line/System |
| Acid α-glucosidase | 0.42 µM | N/A |
| α-1,6-glucosidase | 8.4 µM | N/A |
| Glucosylceramide synthase | 4 µM | Mouse RAW cells |
| Glucosylceramide synthase | 0.003 µM | SH-SY5Y cells |
| Bovine viral diarrhea virus (BVDV) secretion | 2.5 µM | MDBK cells |
| Data sourced from MedChemExpress.[13] |
Table 2: IC50 Values of Various 1-Deoxythis compound (DNJ) Derivatives against α-Glucosidase
| Compound | IC50 Value (µM) |
| Acarbose (standard) | 822.0 ± 1.5 |
| Compound 43 (a novel N-alkyl-DNJ derivative) | 30.0 ± 0.6 |
| Compound 40 (a novel N-alkyl-DNJ derivative) | 160.5 ± 0.6 |
| 1-Deoxythis compound (DNJ) | 8.15 ± 0.12 |
| DNJ-chrysin derivative 6 | 0.51 ± 0.02 |
| Data compiled from various studies.[15][16] |
Experimental Protocols
1. General Protocol for α-Glucosidase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of this compound or its derivatives against α-glucosidase using a chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Materials:
-
α-glucosidase enzyme solution
-
This compound compound stock solution (e.g., in DMSO)
-
pNPG substrate solution
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (to stop the reaction)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the this compound compound in phosphate buffer.
-
In a 96-well plate, add the different concentrations of the inhibitor. Include a control with no inhibitor.[5]
-
Add the α-glucosidase solution to each well.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.[5]
-
Initiate the reaction by adding the pNPG substrate to each well.[5]
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.[2]
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
2. Cell Viability Assay (MTS Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound.
-
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound compound
-
MTS reagent
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours, depending on the desired exposure time.[14]
-
Add MTS reagent to each well.[14]
-
Incubate for 1-4 hours at 37°C.[14]
-
Read the absorbance at 490 nm using a microplate reader.[14]
-
Express the results as a percentage of the vehicle control to determine cell viability.[14]
-
3. Western Blot for ER Stress Markers
This protocol can be used to detect the upregulation of ER stress markers, such as GRP78 (BiP) and CHOP, following this compound treatment.
-
Materials:
-
Cells and culture reagents
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against ER stress markers (e.g., anti-GRP78, anti-CHOP) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and for the desired time. Include an untreated control.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. An upregulation of GRP78 and CHOP in treated cells would indicate the induction of ER stress.
-
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.
Caption: Signaling pathway of this compound-induced ER stress and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Deoxythis compound: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the glucosidase inhibitors this compound and deoxythis compound on the biosynthesis of membrane and secretory glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound-a potent inhibitor of purified lysosomal alpha-glucosidase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-A potent inhibitor of purified lysosomal alpha-glucosidase from human liver – ScienceOpen [scienceopen.com]
- 8. Gene expression during ER stress–induced apoptosis in neurons: induction of the BH3-only protein Bbc3/PUMA and activation of the mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endoplasmic reticulum stress response is involved in nonsteroidal anti-inflammatory drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Studies of N‐Butyl‐1‐deoxythis compound (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxythis compound–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols to Remove Nojirimycin Byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the purification of nojirimycin and the effective removal of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during this compound synthesis and purification?
A1: Common byproducts include stereoisomers, particularly C-2 epimers like manthis compound, which are often formed during synthesis. Degradation products can also arise due to the inherent instability of the hemiaminal functionality in this compound. These can include oxidized forms like this compound B and D-mannonic-delta-lactam.[1][2] Additionally, the more stable derivative, 1-deoxythis compound (DNJ), may be present as either a starting material for some synthetic routes or a related impurity.[3]
Q2: My final product shows a second peak with a similar mass spectrometry profile to this compound. What could it be?
A2: This is likely a stereoisomer, such as an epimer.[4] Epimers of this compound have the same mass but differ in the spatial arrangement of hydroxyl groups. These can be notoriously difficult to separate due to their similar physical and chemical properties. Analytical techniques such as high-performance liquid chromatography (HPLC) with specialized columns are often required to resolve these isomers.
Q3: Why is my this compound sample degrading over time, and how can I prevent it?
A3: this compound is known to be unstable due to its hemiaminal group.[5] This instability can lead to degradation, especially in certain solvent systems or at non-neutral pH. To minimize degradation, it is advisable to handle purified this compound in neutral, aqueous buffers and store it at low temperatures. Lyophilization can also be an effective method for long-term storage.
Q4: What analytical methods are best for assessing the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying impurities.[6][7][8] Due to the lack of a strong chromophore in this compound, detection methods such as Evaporative Light Scattering Detection (ELSD) or derivatization with a UV-active or fluorescent tag are often employed.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable separation mode for these polar compounds.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Co-elution of Impurity with this compound | The impurity is likely a stereoisomer with very similar properties to this compound. | Employ a higher resolution chromatography technique. Consider using a different stationary phase, such as a specialized chiral column or a mixed-mode resin that offers alternative selectivity.[1][10][11] |
| Low Yield After Purification | The purification protocol may not be optimized, leading to product loss at various stages. This compound may also be degrading during the purification process. | Review each step of the protocol for potential sources of loss. Ensure that the pH and temperature are maintained within a stable range for this compound. Consider using a more efficient purification method like mixed-mode chromatography to reduce the number of steps.[3][12] |
| Presence of Multiple Peaks in HPLC Analysis | This could indicate the presence of several byproducts, including isomers and degradation products. | Utilize HPLC-MS to identify the mass of each impurity and deduce their potential structures. This will help in selecting the most appropriate purification strategy. |
| Difficulty in Removing a Specific Known Impurity | The chosen purification method may not have sufficient selectivity for that particular impurity. | If the impurity is a known compound, research its chemical properties to devise a targeted removal strategy. For example, if it is a non-basic impurity, ion exchange chromatography should provide good separation. |
Quantitative Data on Purification Methods
The following table summarizes typical performance data for common this compound purification techniques. Please note that actual results may vary depending on the specific experimental conditions and the nature of the crude mixture.
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Notes |
| Cation Exchange Chromatography | >95% | 70-85% | Effective for separating this compound from neutral or acidic impurities. Elution is typically achieved by increasing the salt concentration or pH.[7] |
| Mixed-Mode Chromatography | >98% | 80-95% | Offers enhanced selectivity by combining ion exchange and hydrophobic interactions, which can be effective for separating closely related isomers.[3][10][11][12] |
| Preparative HPLC | >99% | 50-70% | Can provide very high purity but may result in lower yields due to the dilution of the sample and the need for multiple runs for large quantities. |
Experimental Protocols
Protocol 1: Purification of this compound using Cation Exchange Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture or extract using a strong cation exchange resin.
Materials:
-
Crude this compound sample
-
Strong cation exchange resin (e.g., Dowex 50WX8)
-
Equilibration/Wash Buffer: 20 mM Sodium Phosphate, pH 7.0
-
Elution Buffer: 0.5 M Ammonium Hydroxide or a linear gradient of NaCl (e.g., 0-1 M) in Equilibration Buffer
-
Chromatography column
-
Fraction collector
-
HPLC system for purity analysis
Procedure:
-
Resin Preparation: Prepare a slurry of the cation exchange resin in the Equilibration Buffer and pack it into the chromatography column.
-
Equilibration: Equilibrate the column by washing with at least 5 column volumes of Equilibration Buffer until the pH and conductivity of the eluate are the same as the buffer.
-
Sample Loading: Dissolve the crude this compound sample in the Equilibration Buffer and adjust the pH to 7.0. Filter the sample to remove any particulate matter. Load the filtered sample onto the equilibrated column at a low flow rate.
-
Washing: Wash the column with 5-10 column volumes of Equilibration Buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound from the column using the Elution Buffer. This can be done in a stepwise manner or with a linear gradient to improve separation.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical method such as HPLC-ELSD.
-
Pooling and Desalting: Pool the fractions containing pure this compound. If a salt gradient was used for elution, the pooled fractions will need to be desalted, for example, by dialysis or size-exclusion chromatography.
Visualizations
Caption: Workflow for this compound Purification by Cation Exchange Chromatography.
Caption: Troubleshooting Logic for this compound Purification.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Novel glycosidase inhibitors, this compound B and D-mannonic-delta-lactam. Isolation, structure determination and biological property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 5. EP0423099A1 - Synthesis of this compound derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enrichment of deoxythis compound in mulberry using cation exchange resin: Adsorption/desorption characteristics and process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of this compound α-C-Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N,C-Biantennary Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 10. Mixed-Mode Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. Mixed Mode Chromatography | Sartorius [sartorius.com]
Technical Support Center: Enhancing the Bioavailability of Nojirimycin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the bioavailability of nojirimycin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound and its derivatives?
A1: The low oral bioavailability of this compound and its derivatives primarily stems from their high hydrophilicity and polarity. This characteristic leads to poor absorption across the lipid-rich intestinal membrane. While some derivatives are designed to be more lipophilic, challenges related to solubility, membrane permeability, and potential enzymatic degradation in the gastrointestinal tract can still limit their systemic absorption.
Q2: Which chemical modification strategies are most effective for improving the bioavailability of this compound derivatives?
A2: N-alkylation is a widely explored and effective strategy. Adding an alkyl chain to the nitrogen atom of the piperidine ring increases the lipophilicity of the molecule, which can significantly improve its ability to cross the intestinal membrane.[1] Prodrug approaches, such as esterification or conjugation with amino acids or peptides, are also promising as they can mask the polar functional groups of the parent drug, facilitating absorption before being cleaved to release the active compound in vivo.[][3][4][5][6]
Q3: What formulation strategies can be employed to enhance the oral bioavailability of these compounds?
A3: Several formulation strategies can be utilized. Encapsulation in liposomes or nanoparticles can protect the drug from degradation in the gut and facilitate its transport across the intestinal epithelium.[7][8][9][10][11] The use of adjuvants, such as carboxymethylcellulose sodium (CMCNa), has been shown to modify the pharmacokinetic profile of 1-deoxythis compound (DNJ) by slowing its absorption rate, which can lead to an improved therapeutic effect.[12][13][14] Solid dispersions and self-emulsifying drug delivery systems (SEDDS) are other viable options for improving the dissolution and absorption of poorly soluble derivatives.[15][16][17][18]
Q4: Are there any clinically approved this compound derivatives with enhanced bioavailability?
A4: Yes, Miglitol (N-hydroxyethyl-DNJ) and Miglustat (N-butyl-DNJ) are two clinically approved N-alkylated derivatives of 1-deoxythis compound.[13][19] Their enhanced lipophilicity compared to the parent compound contributes to their improved oral bioavailability and therapeutic efficacy in treating type 2 diabetes and Gaucher's disease, respectively.[20][21][22][23][24]
Data Presentation: Comparative Bioavailability of this compound Derivatives
The following table summarizes the oral bioavailability of 1-deoxythis compound (DNJ) and several of its derivatives, highlighting the impact of different enhancement strategies.
| Derivative Name | Chemical Modification | Formulation | Species | Oral Bioavailability (%) | Reference |
| 1-Deoxythis compound (DNJ) | None | Purified Compound | Rat | 50 ± 9 | [25] |
| 1-Deoxythis compound (DNJ) | None | Mulberry Leaf Extract | Rat | Lower than purified DNJ | [25] |
| N-methyl-1-deoxythis compound | N-methylation | Purified Compound | Rat | 62 ± 24 | [25] |
| Miglitol (N-hydroxyethyl-DNJ) | N-hydroxyethylation | Standard Oral Dosage | Human | ~100 (at low doses) | [20][21] |
| Miglustat (N-butyl-DNJ) | N-butylation | Standard Oral Dosage | Rat | 40 - 60 | [6] |
| N-benzyl-1-deoxythis compound | N-benzylation | Not Specified | Mouse | ~82 |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a general procedure for determining the oral bioavailability of a this compound derivative in a rat model.
1. Animal Preparation:
- Use male Sprague-Dawley rats (200-250 g).
- House the animals in a controlled environment with a 12-hour light/dark cycle.
- Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
2. Drug Administration:
- Intravenous (IV) Group: Administer the this compound derivative dissolved in a suitable vehicle (e.g., sterile saline) via the tail vein at a specific dose (e.g., 10 mg/kg).
- Oral (PO) Group: Administer the this compound derivative suspended or dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage at a higher dose (e.g., 80 mg/kg).
3. Blood Sampling:
- Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Collect blood into heparinized tubes.
4. Plasma Preparation:
- Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
- Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
5. Sample Analysis:
- Quantify the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method (see Protocol 2).
6. Pharmacokinetic Analysis:
- Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis software.
- Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2: UPLC-MS/MS Method for Quantification of this compound Derivatives in Plasma
This protocol is adapted from a validated method for the simultaneous determination of DNJ and N-CH3-DNJ in rat plasma.[25]
1. Sample Preparation:
- Thaw the plasma samples on ice.
- To 50 µL of plasma, add 150 µL of a protein precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., Miglitol).
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions:
- UPLC System: Waters ACQUITY UPLC or equivalent.
- Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
- Mobile Phase: A mixture of acetonitrile and aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) in an isocratic or gradient elution.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and internal standard.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Determine the concentration of the this compound derivative in the plasma samples from the calibration curve.
Troubleshooting Guides
Issue 1: Low or Variable Oral Bioavailability in Preclinical Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of the derivative. | - Characterize the solubility of the compound at different pH values. - Consider formulation strategies such as solid dispersions, nanosuspensions, or lipid-based formulations to enhance dissolution.[15][16][17][18] |
| Low intestinal permeability. | - Conduct in vitro permeability assays (e.g., Caco-2 cell model) to assess intestinal permeability. - If permeability is low, consider prodrug strategies to increase lipophilicity.[][3][4][5] - Investigate the involvement of efflux transporters (e.g., P-glycoprotein) and consider co-administration with an inhibitor. |
| Degradation in the gastrointestinal tract. | - Assess the stability of the compound in simulated gastric and intestinal fluids. - If degradation is observed, consider encapsulation in protective carriers like liposomes or nanoparticles.[7][8][9] |
| Issues with the in vivo experimental procedure. | - Ensure accurate dosing and proper gavage technique. - Verify the stability of the compound in the dosing vehicle. - Increase the number of animals per group to improve statistical power. |
Issue 2: Challenges with the Caco-2 Permeability Assay
| Potential Cause | Troubleshooting Steps |
| Low compound recovery. | - Assess the binding of the compound to the assay plates and filters. - Evaluate the stability of the compound in the assay buffer. - Check for metabolism by Caco-2 cells. |
| Inconsistent monolayer integrity. | - Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. - Use a fluorescent marker (e.g., Lucifer yellow) to confirm monolayer integrity. |
| High efflux ratio suggesting active transport. | - Confirm efflux by performing the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). - If efflux is confirmed, this may be a contributing factor to low oral bioavailability in vivo. |
| Poor correlation with in vivo data for hydrophilic compounds. | - Be aware that the Caco-2 model may not accurately predict the absorption of some hydrophilic compounds that are absorbed paracellularly or via transporters not expressed at high levels in Caco-2 cells.[26] |
Visualizations
References
- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic 1-deoxythis compound N-substituted peptides offer prolonged disruption to N-linked glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Versatile Oral Insulin Delivery Nanosystems: From Materials to Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticulate drug delivery systems for the oral administration of macromolecular drugs [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. 1-Deoxythis compound: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. 1-Deoxythis compound: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Deoxythis compound: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing [mdpi.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Challenges and Strategies in Developing Oral Pharmaceutical Formulations [wisdomlib.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. pharm-int.com [pharm-int.com]
- 19. Insights into the Activities and Usefulness of Deoxythis compound and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. - MedCrave online [medcraveonline.com]
- 21. Miglitol: a review of its therapeutic potential in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Miglitol: assessment of its role in the treatment of patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of miglitol, an alpha-glucosidase inhibitor, on glycaemic status and histopathological changes in islets in non-obese, non-insulin-dependent diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
managing cytotoxicity of nojirimycin in long-term cell culture
Technical Support Center: Nojirimycin & Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (NJ) and its derivatives, such as 1-deoxythis compound (1-DNJ). The focus is on understanding and managing cytotoxicity, particularly in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (NJ) is a potent glucosidase inhibitor.[1] Chemically, it is an iminosugar, a structural analog of D-glucose where the ring oxygen is replaced by a nitrogen atom.[1][2] Its primary mechanism of action is the inhibition of α-glucosidases I and II, which are critical enzymes in the endoplasmic reticulum (ER) responsible for the initial trimming of glucose residues from newly synthesized N-linked glycans on glycoproteins.[3][4][5] By inhibiting these enzymes, this compound and its derivatives disrupt the proper folding and maturation of many glycoproteins.[3][6]
Q2: Why am I observing significant cytotoxicity in my long-term cell cultures treated with this compound?
A2: Significant cytotoxicity in long-term cultures can stem from several factors related to this compound's mechanism of action:
-
ER Stress and Unfolded Protein Response (UPR): The inhibition of α-glucosidases leads to the accumulation of misfolded glycoproteins in the ER.[4][7] This triggers the Unfolded Protein Response (UPR), a cellular stress pathway that, if prolonged, can activate apoptotic cell death pathways.
-
Disruption of Essential Glycoproteins: Long-term interference with N-linked glycosylation can affect the function of numerous essential membrane and secretory proteins, leading to cumulative cellular damage and reduced viability.[3][6]
-
Cell Line Sensitivity: Cytotoxicity is highly dependent on the cell line. For instance, some cancer cell lines, like glioblastoma (A172), show high sensitivity to 1-deoxythis compound, while certain non-neoplastic cell lines are more resistant at similar concentrations.[8][9]
-
Off-Target Effects or Compound Derivatives: Some derivatives, particularly those with long N-alkyl chains, can induce cytotoxicity through mechanisms independent of glycosylation inhibition, such as direct membrane disruption.[10]
Q3: What are typical working concentrations for this compound and its derivatives?
A3: Effective concentrations are highly variable and depend on the specific derivative, cell line, and experimental goal. For anti-viral studies, concentrations around 0.5 mM of N-butyldeoxythis compound (NB-DNJ) have been shown to inhibit glucosidase I in intact cells.[11] In cancer cell studies, 1-DNJ has shown selective cytotoxicity with IC50 values ranging from 5.3 mM in glioblastoma cells to 19.3 mM in gastric adenocarcinoma cells after 72 hours of treatment.[9] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal, non-lethal concentration for long-term studies.
Q4: Are there less cytotoxic alternatives to this compound?
A4: Yes, medicinal chemistry efforts have focused on creating derivatives with improved therapeutic windows. Modifying the N-alkyl side chain of deoxythis compound can alter its activity and toxicity.[4][7] For example, derivatives with cycloalkyl side chains have been shown to reduce cytotoxicity while maintaining antiviral activity compared to straight-chain analogues like N-nonyl-DNJ.[12] Clinically approved drugs like Miglustat (N-butyl-DNJ) and Miglitol (N-hydroxyethyl-DNJ) are derivatives designed for specific therapeutic applications with established safety profiles.[5]
Troubleshooting Guide
Problem: Excessive cell death observed shortly after initiating long-term culture with this compound.
| Possible Cause | Recommended Solution |
| Concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT, Neutral Red Uptake) to determine the IC25 or a non-lethal dose for your specific cell line.[9][13] Start with a wide range of concentrations (e.g., 1 µM to 32 mM) based on literature values.[8][9] |
| High cell line sensitivity. | Some cell lines are inherently more sensitive to disruptions in glycoprotein processing.[8] Consider using a different, more robust cell line if your experimental design allows. Alternatively, screen several cell lines to find one with a suitable therapeutic window. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.1%).[14] Always include a vehicle-only control in your experiments. |
| Contamination. | The stress induced by the drug may make cells more susceptible to contamination. Ensure strict aseptic technique and regularly test for mycoplasma. |
Problem: Cells initially tolerate the drug but viability declines significantly after several days or passages.
| Possible Cause | Recommended Solution |
| Cumulative cytotoxicity. | The continuous inhibition of glycosylation can lead to a gradual accumulation of cellular stress and damage.[4] Try a pulsed-dosing regimen where the drug is washed out for a period to allow cells to recover. A 10-day exposure to a low, non-lethal dose can be a good starting point to emulate therapeutic practices.[15] |
| Nutrient depletion or waste accumulation. | Long-term cultures require diligent maintenance. Change the medium frequently (e.g., every 2-3 days) to replenish nutrients and remove metabolic waste, which can exacerbate drug-induced stress. |
| Selection of a resistant population. | Over time, a small sub-population of cells resistant to the drug may overtake the culture, leading to inconsistent results. Monitor key cellular markers or functional readouts over time to check for phenotypic drift. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of 1-deoxythis compound (1-DNJ) on various human cell lines after 72 hours of exposure.
| Compound | Cell Line | Cell Type | IC50 Value | IC25 Value |
| 1-DNJ | A172 | Glioblastoma (Cancer) | 5.3 mM | 2.6 mM |
| 1-DNJ | ACP02 | Gastric Adenocarcinoma (Cancer) | 19.3 mM | 9.6 mM |
| 1-DNJ | MRC5 | Normal Lung Fibroblast | > 18 mM (No significant viability reduction from 0.5-18 mM) | Not Determined |
| Data sourced from Fonseca SSSd, et al. (2024).[8][9] |
Visualized Workflows and Pathways
Caption: Mechanism of this compound-induced ER stress.
Caption: Troubleshooting workflow for this compound cytotoxicity.
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound or its derivatives on a given cell line.[14]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (or derivative) stock solution (e.g., in DMSO or water)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%) via trypan blue exclusion.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well for suspension cells, or a density that results in 70-80% confluency at the end of the assay for adherent cells) in 100 µL of complete medium.[14]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to adhere and recover.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve 2x the desired final concentrations. A suggested range is 0.01 µM to 100 µM, but this may need to be adjusted to the millimolar range based on the compound's known potency.[9][14]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the diluted compound solutions to the respective wells. For suspension cells, add 100 µL directly to the existing 100 µL of cell suspension. The final volume should be 200 µL.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will metabolize the yellow MTT into purple formazan crystals.[14]
-
-
Solubilization of Formazan:
-
Carefully aspirate the supernatant without disturbing the formazan crystals (for adherent cells). For suspension cells, centrifuge the plate at 1000 x g for 5 minutes first.[14]
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Pipette gently to ensure complete solubilization of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100[14]
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Establishing a Long-Term Culture with this compound
This protocol provides a framework for maintaining cell cultures with continuous, low-dose exposure to this compound to study long-term effects.[15]
Procedure:
-
Determine Non-Lethal Dose:
-
Using the MTT protocol above, determine the IC25 or a concentration that results in >90% viability after 72 hours. This will be your working concentration for the long-term culture.
-
-
Initiating the Culture:
-
Seed cells in a T25 flask at their normal seeding density in complete medium.
-
After 24 hours, replace the medium with fresh complete medium containing the predetermined non-lethal concentration of this compound or the vehicle control.
-
-
Maintenance:
-
Maintain the cultures under standard conditions (37°C, 5% CO2).
-
Change the medium every 2-3 days with fresh, drug-containing medium to ensure a consistent drug concentration and to replenish nutrients.
-
Monitor the cells daily for changes in morphology, growth rate, and signs of stress.
-
-
Subculturing (Passaging):
-
When the cells reach 70-80% confluency, they need to be passaged.
-
Harvest the cells using your standard protocol (e.g., trypsinization).
-
Seed new T25 flasks at the appropriate seeding density using fresh, drug-containing medium.
-
Keep a detailed log of passage numbers, cell counts, and viability at each passage to track the long-term effects of the compound.
-
-
Experimental Time Points:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month), harvest a subset of cells from both the treated and vehicle control groups for downstream analysis (e.g., Western blot for ER stress markers, flow cytometry for apoptosis, functional assays).
-
References
- 1. This compound suppresses inflammation via regulation of NF-κ B signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of the glucosidase inhibitors this compound and deoxythis compound on the biosynthesis of membrane and secretory glycoproteins. | The EMBO Journal [link.springer.com]
- 4. Cellular effects of deoxythis compound analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Activities and Usefulness of Deoxythis compound and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the glucosidase inhibitors this compound and deoxythis compound on the biosynthesis of membrane and secretory glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular effects of deoxythis compound analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The effect of 1-deoxythis compound isolated from logging residue of Bagassa guianensis on an in vitro cancer model [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Membrane disruption and cytotoxicity of hydrophobic N-alkylated imino sugars is independent of the inhibition of protein and lipid glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the imino sugar N-butyldeoxythis compound on the N-glycosylation of recombinant gp120. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for Nojirimycin
Welcome to the technical support center for nojirimycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions to prevent the degradation of this compound during experimental use. Due to its inherent chemical instability, proper handling and storage are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What makes this compound unstable?
A1: this compound's instability stems from its chemical structure, specifically the presence of a hemiaminal functional group.[1] This group, where a hydroxyl group and a nitrogen atom are attached to the same carbon, is inherently unstable and can readily participate in degradation reactions. In contrast, its derivative, 1-deoxythis compound (DNJ), lacks this anomeric hydroxyl group, rendering it chemically more stable.[2]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is believed to involve the opening of the piperidine ring at the unstable hemiaminal position. This can be followed by a series of reactions, including oxidation and rearrangement, leading to a loss of its biological activity. The specific degradation products can vary depending on the environmental conditions such as pH and the presence of oxidizing agents.
Q3: What are the ideal storage conditions for solid this compound?
A3: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture. It is advisable to date the container upon receipt and opening to track its age.
Q4: How should I prepare and store this compound solutions?
A4: Aqueous solutions of this compound are particularly prone to degradation. It is highly recommended to prepare fresh solutions for each experiment. If short-term storage is unavoidable, prepare the stock solution in a buffer at a slightly acidic to neutral pH (around 6-7), aliquot it into small volumes in tightly sealed vials, and store at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q5: How can I detect this compound degradation in my experiments?
A5: Degradation can be detected by a loss of biological activity or by analytical techniques such as High-Performance Liquid Chromatography (HPLC). An HPLC analysis of a degraded sample will show a decrease in the area of the this compound peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide: this compound Degradation
This guide provides solutions to common problems encountered during experiments involving this compound that may be related to its degradation.
| Problem | Probable Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound stock solution or in the experimental setup. | Prepare a fresh stock solution of this compound for each experiment. Minimize the incubation time of this compound in aqueous solutions, especially at elevated temperatures or non-neutral pH. Run a control with a freshly prepared standard to confirm activity. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound during sample preparation or storage. | Analyze samples immediately after preparation. If storage is necessary, keep samples at low temperatures (2-8°C) for a short period. Ensure the mobile phase and sample diluent are at a pH that minimizes degradation. |
| Precipitate formation in the stock solution upon thawing | Poor solubility at low temperatures or potential degradation and aggregation. | Allow the solution to come to room temperature and vortex gently to redissolve. If the precipitate persists, it may indicate degradation. Prepare a fresh solution. Consider using a co-solvent if solubility is a persistent issue, but verify its compatibility with your experimental system. |
| Discoloration of the this compound solution | Oxidation or other chemical degradation pathways. | Discard the solution. Prepare a fresh solution using deoxygenated buffers and protect it from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to help researchers assess the stability of their this compound samples under various stress conditions.
Objective: To determine the degradation profile of this compound under acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound sample
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water and methanol
-
Phosphate buffer, pH 7.0
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., ELSD or derivatization with UV/fluorescence detection)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in HPLC grade water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at room temperature.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp or photostability chamber).
-
-
Time Points: Take aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for HPLC: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples by a validated HPLC method to quantify the remaining this compound and observe the formation of degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Data Presentation
Table 1: Expected Impact of Storage Parameters on this compound Stability
Since specific quantitative degradation data for this compound is scarce in the literature, this table provides a qualitative summary based on the chemical principles of hemiaminal instability. Researchers are encouraged to perform forced degradation studies to obtain quantitative data for their specific experimental conditions.
| Parameter | Condition | Expected Impact on Stability | Recommendation |
| Temperature | -20°C (Solid) | High stability | Recommended for long-term storage of solid this compound. |
| 4°C (Solution) | Moderate degradation over time | Suitable for short-term storage of solutions (hours to a few days). | |
| Room Temp (Solution) | Rapid degradation | Avoid storing solutions at room temperature for extended periods. | |
| > 40°C (Solution) | Very rapid degradation | Minimize exposure of this compound solutions to elevated temperatures. | |
| pH (Aqueous Solution) | Acidic (< 6) | Increased degradation | Buffer solutions to a pH between 6 and 7. |
| Neutral (6-7) | Optimal stability in solution | Prepare and use this compound in neutral buffers. | |
| Basic (> 8) | Increased degradation | Avoid basic conditions. | |
| Light Exposure | Dark | Minimal impact | Store solid and solutions protected from light. |
| Ambient Light | Potential for photolytic degradation | Use amber vials or cover containers with aluminum foil. | |
| UV Light | Accelerated degradation | Avoid exposure to direct sunlight or UV lamps. | |
| Atmosphere | Inert (e.g., N₂, Ar) | Reduced oxidative degradation | For highly sensitive experiments, consider using deoxygenated solvents and storing under an inert atmosphere. |
| Air | Potential for oxidative degradation | Minimize headspace in vials and keep containers tightly sealed. |
Visualizations
Caption: Hypothesized degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: Factors influencing this compound stability and degradation.
References
Validation & Comparative
Nojirimycin vs. Deoxynojirimycin: A Comparative Analysis of Glucosidase Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between glycosidase inhibitors is paramount for advancing therapeutic strategies against a spectrum of diseases, including diabetes, viral infections, and certain cancers. This guide provides an objective comparison of the inhibitory potency of two closely related iminosugars, nojirimycin (NJ) and its deoxy derivative, 1-deoxythis compound (DNJ), supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
This compound and deoxythis compound are potent inhibitors of glucosidases, enzymes that play crucial roles in carbohydrate metabolism and glycoprotein processing. Their structural similarity to the natural substrate, D-glucose, allows them to bind to the active site of these enzymes, thereby blocking their function. However, subtle structural distinctions between the two molecules lead to significant differences in their stability and inhibitory potency against various glucosidases.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and deoxythis compound is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the inhibitory activities of both compounds against various glucosidases as reported in the scientific literature.
| Compound | Enzyme | Enzyme Source | IC50 | Ki | Reference(s) |
| This compound | Microsomal oligosaccharide-glucosidases | Calf liver | 0.16 mM | - | [1] |
| Deoxythis compound | Microsomal oligosaccharide-glucosidases | Calf liver | 2 µM | - | [1] |
| Deoxythis compound | α-Glucosidase | Saccharomyces cerevisiae | 8.15 ± 0.12 µM | - | [2] |
| Deoxythis compound | α-Glucosidase | Yeast | 155 ± 15 µM | - | [3] |
| Deoxythis compound | Glucosidase II (GluII) | ER | - | Lower than for Glucosidase I | [4][5] |
| Deoxythis compound | Glucosidase I (GluI) | ER | - | Higher than for Glucosidase II | [4][5] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, pH, and temperature. Direct comparison of values from different studies should be made with caution.
Deoxythis compound consistently demonstrates a significantly higher inhibitory potency against microsomal oligosaccharide-glucosidases compared to this compound, with an IC50 value in the micromolar range, while this compound's is in the millimolar range[1]. This enhanced potency is largely attributed to the greater chemical stability of deoxythis compound, which lacks the hydroxyl group at the anomeric carbon, making it less prone to degradation[4].
Mechanism of Action and Affected Signaling Pathways
Both this compound and deoxythis compound are competitive inhibitors of α-glucosidases. Their structure, with a nitrogen atom replacing the endocyclic oxygen of glucose, mimics the transition state of the glycosidic bond cleavage, allowing for high-affinity binding to the enzyme's active site.
The inhibition of α-glucosidases I and II in the endoplasmic reticulum (ER) by these compounds disrupts the trimming of glucose residues from newly synthesized N-linked glycans on glycoproteins. This interference with glycoprotein folding and quality control leads to an accumulation of misfolded proteins in the ER, a condition known as ER stress. To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR).
The UPR is mediated by three main ER-resident transmembrane proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6). Upon ER stress, these sensors initiate signaling cascades that aim to restore proteostasis by:
-
Attenuating global protein translation to reduce the influx of new proteins into the ER.
-
Upregulating the expression of ER chaperones to enhance the protein folding capacity.
-
Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
If ER stress is prolonged and cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
A widely used method to determine the inhibitory potency of compounds like this compound and deoxythis compound against α-glucosidase involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Principle:
α-Glucosidase catalyzes the hydrolysis of the colorless substrate pNPG to p-nitrophenol and D-glucose. The product, p-nitrophenol, is a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The inhibitory activity of a test compound is determined by measuring the decrease in the rate of p-nitrophenol formation in its presence.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (this compound, Deoxythis compound) dissolved in a suitable solvent (e.g., buffer or DMSO)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds at desired concentrations in the phosphate buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
A specific volume of phosphate buffer.
-
A volume of the test compound solution at various concentrations.
-
A volume of the α-glucosidase solution.
-
For the control (100% enzyme activity), add the same volume of buffer or solvent used for the test compounds.
-
For the blank, add buffer in place of the enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add a specific volume of the pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a volume of the sodium carbonate solution to each well. The basic pH enhances the yellow color of p-nitrophenol.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the following formula:
% Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and deoxythis compound are valuable tools for studying the role of glucosidases in various biological processes. However, deoxythis compound exhibits significantly greater inhibitory potency, particularly against ER α-glucosidases, due to its enhanced chemical stability. This makes DNJ and its derivatives, such as miglitol and miglustat, more suitable candidates for therapeutic development. The inhibition of these enzymes triggers the Unfolded Protein Response, a complex signaling pathway that can have profound effects on cell fate. A thorough understanding of the comparative potency and mechanisms of action of these inhibitors is crucial for the rational design of novel therapeutic agents targeting glycosylation pathways.
References
- 1. Structure–Activity Studies of N‐Butyl‐1‐deoxythis compound (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxythis compound–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Phenyltriazole-Deoxythis compound Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Nojirimycin: A Selective α-Glucosidase Inhibitor Validated and Compared
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of nojirimycin and its derivatives as selective α-glucosidase inhibitors, with a comparative analysis against other market alternatives.
This guide provides an in-depth comparison of this compound and its more stable derivative, 1-deoxythis compound (DNJ), with other prominent α-glucosidase inhibitors such as acarbose, voglibose, and miglitol. Through a detailed presentation of experimental data, protocols, and mechanistic pathways, this document serves as a critical resource for the evaluation and selection of α-glucosidase inhibitors for research and therapeutic development.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of this compound and its analogues against α-glucosidase is a key determinant of their therapeutic efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound, 1-deoxythis compound (DNJ), and commercially available α-glucosidase inhibitors. These values have been compiled from various studies to provide a comparative overview. It is important to note that variations in experimental conditions, such as enzyme and substrate sources, can influence these values.
Table 1: Comparative Inhibitory Potency (IC50) of α-Glucosidase Inhibitors
| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound | Not Specified | Not Specified | Not Widely Reported | [1] |
| 1-Deoxythis compound (DNJ) | Saccharomyces cerevisiae | pNPG | 222.4 ± 0.5 | [2] |
| Rat Intestinal Acetone Powder | Sucrose | 0.15 | Not Specified | |
| ER α-glucosidase II | pNPG | 13 | [1] | |
| Acarbose | Saccharomyces cerevisiae | pNPG | 822.0 ± 1.5 | [2] |
| Rat Intestinal α-glucosidase | Maltose | 7.4 | Not Specified | |
| Porcine Pancreatic α-amylase | Starch | 228.23 ± 22.34 | Not Specified | |
| Voglibose | Rat Intestinal α-glucosidase | Maltose | 0.038 | Not Specified |
| Rat Intestinal α-glucosidase | Sucrose | 0.012 | [3] | |
| Miglitol | Rat Intestinal α-glucosidase | Sucrose | 0.07 | Not Specified |
| ER α-glucosidase II | pNPG | 16 | [1] |
Table 2: Comparative Inhibition Constant (Ki) of α-Glucosidase Inhibitors
| Inhibitor | Enzyme Source | Inhibition Type | Ki (µM) | Reference |
| 1-Deoxythis compound (DNJ) Derivative (Compound 43) | Saccharomyces cerevisiae | Competitive | 10 | [2] |
| 1-Deoxythis compound (DNJ) Derivative (Compound 40) | Saccharomyces cerevisiae | Competitive | 52 | [2] |
| 1-Deoxythis compound (DNJ) Derivative (Compound 34) | Saccharomyces cerevisiae | Competitive | 150 | [2] |
| Acarbose | Porcine Pancreatic α-amylase | Competitive | 0.08 | Not Specified |
Selectivity Profile: α-Glucosidase vs. β-Glucosidase
A critical aspect of a successful α-glucosidase inhibitor is its selectivity for α-glucosidases over β-glucosidases to minimize off-target effects. This compound and its derivatives have demonstrated a favorable selectivity profile.
Table 3: Comparative Selectivity of Glucosidase Inhibitors
| Inhibitor | α-Glucosidase Inhibition (IC50/Ki) | β-Glucosidase Inhibition | Selectivity (β/α) | Reference |
| 1-Deoxythis compound (DNJ) | Ki: 40 µM (α-glucosidase) | Ki: >1000 µM (β-glucosidase) | >25 | [4] |
| N-butyl-DNJ (Miglustat) | Ki: 515 µM (α-glucosidase) | Ki: 34 µM (GBA1, a β-glucosidase) | 0.066 | [4] |
| Acarbose | Effective α-glucosidase inhibitor | No significant inhibition of lactase (a β-galactosidase) | High | [5] |
| Voglibose | Potent α-glucosidase inhibitor | Weak inhibitor of other disaccharidases | High | [3] |
| Miglitol | Potent α-glucosidase inhibitor | Not specified | Not specified | [5] |
Experimental Protocols
Standardized experimental protocols are essential for the accurate assessment and comparison of α-glucosidase inhibitors.
In Vitro α-Glucosidase Inhibition Assay
This assay quantifies the inhibitory activity of a compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (e.g., this compound, acarbose) at various concentrations
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add a defined volume of the enzyme solution to each well.
-
Add various concentrations of the test compound to the wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control (without the inhibitor).
-
The IC50 value is determined from a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of Inhibition Type and Ki
To understand the mechanism of inhibition, kinetic studies are performed.
Procedure:
-
Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the plot indicates the type of inhibition (competitive, non-competitive, or uncompetitive).
-
The inhibition constant (Ki) can be calculated from the intercepts and slopes of the lines in the Lineweaver-Burk plot.
Selectivity Profiling
To assess the selectivity of an inhibitor, its activity is tested against a panel of different glycosidases.
Procedure:
-
Obtain a panel of α- and β-glucosidases from various sources (e.g., yeast, mammalian, bacterial).
-
Perform the inhibition assay as described above for each enzyme in the panel using the test compound.
-
Determine the IC50 or Ki value for the inhibitor against each enzyme.
-
The selectivity is determined by comparing the inhibitory potency of the compound against the target α-glucosidase to its potency against other glycosidases, particularly β-glucosidases.
Mechanistic Insights and Signaling Pathways
α-Glucosidase inhibitors exert their therapeutic effect by delaying the digestion and absorption of carbohydrates in the small intestine.
Caption: Mechanism of α-glucosidase inhibition in carbohydrate digestion.
The diagram above illustrates the breakdown of complex carbohydrates into absorbable monosaccharides, a process catalyzed by enzymes including pancreatic α-amylase and brush border α-glucosidases. α-Glucosidase inhibitors, such as this compound, competitively bind to α-glucosidase, thereby preventing the hydrolysis of disaccharides and delaying the absorption of glucose into the bloodstream. This mechanism helps to manage postprandial hyperglycemia.
Experimental Workflow for Inhibitor Validation
The validation of a selective α-glucosidase inhibitor involves a systematic experimental workflow.
Caption: Experimental workflow for validating a selective α-glucosidase inhibitor.
This workflow outlines the key stages in the validation of a potential α-glucosidase inhibitor, from initial synthesis and screening to in vivo efficacy and safety assessment. This systematic approach ensures a thorough evaluation of the inhibitor's performance and selectivity.
Conclusion
This compound and its stable derivative, 1-deoxythis compound, have been validated as potent and selective inhibitors of α-glucosidase. Comparative data indicates that DNJ exhibits a strong inhibitory effect, often comparable to or exceeding that of clinically used drugs like acarbose, with a favorable selectivity profile against β-glucosidases. The detailed experimental protocols and mechanistic insights provided in this guide offer a robust framework for the continued research and development of this compound-based and other novel α-glucosidase inhibitors for the management of type 2 diabetes and other related metabolic disorders. The presented data underscores the potential of this compound and its analogues as valuable tools for both basic research and clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Studies of N‐Butyl‐1‐deoxythis compound (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
A Comparative Analysis of Nojirimycin and Other Iminosugar Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of nojirimycin and other prominent iminosugar inhibitors. By examining their mechanisms of action, inhibitory potency, and impact on cellular pathways, this document provides a comprehensive resource supported by experimental data and detailed protocols.
Iminosugars are a class of carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural modification allows them to mimic the natural monosaccharide substrates of glycosidase enzymes, leading to competitive inhibition.[2][3] This inhibitory action disrupts critical biological processes, making iminosugars valuable therapeutic agents for a range of conditions, including viral infections, metabolic disorders, and lysosomal storage diseases.[1][4]
Mechanism of Action: Targeting Glycosidase Enzymes
The primary mechanism of action for iminosugars is the competitive inhibition of glycosidases, enzymes that catalyze the cleavage of glycosidic bonds.[5] By binding to the active site of these enzymes with high affinity, iminosugars prevent the processing of carbohydrate chains on glycoproteins and glycolipids.[1][2]
This compound and its derivatives, such as deoxythis compound (DNJ), are potent inhibitors of α-glucosidases I and II, which are key enzymes in the N-glycan processing pathway within the endoplasmic reticulum (ER).[2][6] Inhibition of these enzymes leads to the accumulation of improperly folded glycoproteins, which can trigger the unfolded protein response (UPR) and ER-associated degradation (ERAD).[1] This mechanism is particularly effective against enveloped viruses that rely on host cell machinery for the proper folding of their surface glycoproteins.[2][5]
Other iminosugar inhibitors have different target specificities. For instance, Miglustat (N-butyldeoxythis compound) primarily inhibits glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids, making it a therapeutic for Gaucher disease.[4][7] Miglitol, on the other hand, is a potent inhibitor of intestinal α-glucosidases, which delays carbohydrate digestion and is used in the management of type 2 diabetes.[1][4]
Quantitative Comparison of Inhibitory Potency
The efficacy of iminosugar inhibitors is determined by their inhibitory constants, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values indicate the concentration of the inhibitor required to reduce enzyme activity by 50% and are crucial for comparing the potency and selectivity of different compounds.[1] It is important to note that IC50 and Ki values can vary depending on the specific enzyme, substrate, and assay conditions.[1][8][9][10][11][12]
| Compound | Target Enzyme | IC50 Value (µM) | Therapeutic Area |
| This compound Analogs | |||
| N-nonyldeoxythis compound (NN-DNJ) | α-glucosidase | 0.42[4] | Antiviral, Glycogen Storage Diseases |
| α-1,6-glucosidase | 8.4[4] | Glycogen Storage Diseases | |
| Clinically Approved Inhibitors | |||
| N-butyldeoxythis compound (Miglustat) | Glucosylceramide Synthase | Not specified, but effective in vivo[4] | Gaucher Disease, Niemann-Pick Type C |
| α-glucosidases | Weak inhibitor[4] | - | |
| N-hydroxyethyldeoxythis compound (Miglitol) | α-glucosidases (intestinal) | Potent inhibitor[4] | Type 2 Diabetes |
| Other Iminosugars | |||
| 1-Deoxymanthis compound (DMJ) | α-1,2-mannosidase | Potent inhibitor[1] | Antiviral, Anticancer (investigational) |
Signaling Pathways and Experimental Workflows
The inhibition of glycosidases by iminosugars can have significant effects on various cellular signaling pathways. The disruption of N-glycan processing in the ER is a key mechanism underlying the antiviral activity of many iminosugars.
Caption: N-glycan processing pathway in the ER and the site of action for this compound.
A typical workflow for evaluating the inhibitory activity of iminosugars against a specific glycosidase involves a colorimetric assay.
Caption: General experimental workflow for an in vitro glycosidase inhibition assay.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of iminosugar activity.[1] The following is a representative protocol for an in vitro α-glucosidase inhibition assay.
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against α-glucosidase.
Principle: This colorimetric assay is based on the ability of α-glucosidase to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP).[13] The amount of pNP produced, which is yellow, is directly proportional to the enzyme activity and can be quantified by measuring the absorbance at 405 nm.[13][14] The presence of an inhibitor will reduce the amount of pNP formed.[13]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae[13]
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)[13]
-
Test iminosugar inhibitor (e.g., this compound)
-
Positive control (e.g., acarbose)[15]
-
Phosphate buffer (100 mM, pH 6.8)[13]
-
Sodium carbonate (Na2CO3) solution (1 M)[13]
-
96-well microplate[14]
-
Microplate reader[14]
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test iminosugar inhibitor and the positive control in a suitable solvent (e.g., DMSO or phosphate buffer).
-
Prepare a series of dilutions of the test compound and positive control in phosphate buffer.
-
Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.[13]
-
Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.[13]
-
-
Assay in 96-well Plate:
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the diluted test compound or positive control to the respective wells. For the control (100% enzyme activity), add 10 µL of buffer.
-
Add 20 µL of the α-glucosidase solution to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.[14]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes.[14]
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.[14]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Glycosidase inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blog Archives - The Science Snail [sciencesnail.com]
- 9. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 10. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 11. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
A Side-by-Side Comparison of Synthetic vs. Naturally Sourced Nojirimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nojirimycin and its more stable derivative, 1-deoxythis compound (DNJ), are potent alpha-glucosidase inhibitors with significant therapeutic potential, particularly in the management of type 2 diabetes and other metabolic disorders.[1][2] As iminosugars, they mimic the structure of carbohydrates, allowing them to competitively inhibit enzymes involved in carbohydrate digestion and metabolism.[2][3] The sourcing of these valuable compounds, either through chemical synthesis or extraction from natural sources, presents distinct advantages and disadvantages. This guide provides an objective, data-driven comparison of synthetic and naturally sourced this compound, focusing on their production, physicochemical properties, and biological activity.
Sourcing and Production
Naturally Sourced this compound (1-Deoxythis compound)
The primary natural source of 1-deoxythis compound is the leaves of the mulberry tree (Morus alba L.).[4][5] It is also produced by various microorganisms, including species of Bacillus and Streptomyces.[6] The extraction from mulberry leaves is a common method for obtaining natural DNJ. The process typically involves solvent extraction, followed by purification using techniques such as column chromatography.[4][7] Fermentation of mulberry leaves with microorganisms like Ganoderma lucidum has been shown to enhance the yield of DNJ.[8]
Synthetic this compound
The chemical synthesis of this compound and its derivatives is a multi-step process, often starting from readily available carbohydrates like D-glucose or D-mannose.[9][10] These synthetic routes can be complex and require careful control of stereochemistry to obtain the desired product.[9] While chemical synthesis offers the potential for high purity and the creation of novel derivatives with improved therapeutic properties, it can also be associated with lower overall yields and the use of harsh reagents.[11]
Physicochemical Properties: A Comparative Analysis
| Property | Synthetic 1-Deoxythis compound | Naturally Sourced 1-Deoxythis compound (from Morus alba) |
| Typical Yield | 13% to 44% overall yield for derivatives (from starting material)[11] | Approx. 256 mg per 100 g of dry mulberry leaves[4][7] |
| Purity | High (>95-98% for commercial standards) | >15% in extracts after initial purification; high purity achievable with further processing[4][7] |
| Production Scale | Scalable, but can be costly | Dependent on crop availability and extraction efficiency |
| Key Advantage | High purity, potential for derivatization | "Green" sourcing, established extraction methods |
| Key Disadvantage | Complex multi-step synthesis, potentially lower overall yield | Variability in yield due to environmental factors, extensive purification required |
Biological Activity: α-Glucosidase Inhibition
Both synthetic and naturally sourced this compound are potent competitive inhibitors of α-glucosidase.[2][12] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1] The inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The table below presents IC50 values for 1-deoxythis compound from various studies. The variation in reported IC50 values can be attributed to differences in assay conditions, enzyme sources, and the purity of the tested compound.
| Compound | Enzyme Source | IC50 Value (µM) | Reference |
| 1-Deoxythis compound | Not specified | 8.15 ± 0.12 | [12] |
| 1-Deoxythis compound | Not specified | 85.29 | [1] |
| Synthetic DNJ Derivatives | Yeast α-glucosidase | Varies (some in low µM range) | [13][14] |
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol outlines a common method for determining the α-glucosidase inhibitory activity of a test compound.
1. Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
1-Deoxythis compound (as a positive control)
-
Test compound
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compound and 1-deoxythis compound in phosphate buffer.
-
To the wells of a 96-well microplate, add the phosphate buffer, the test compound/control at various concentrations, and the α-glucosidase solution.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
HPLC Analysis for Purity Determination of 1-Deoxythis compound
This protocol describes a general method for determining the purity of a 1-deoxythis compound sample using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
1-Deoxythis compound sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acid (e.g., acetic acid)
-
Derivatizing agent (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl), if required for detection
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
Appropriate HPLC column (e.g., C18 or HILIC)
2. Procedure:
-
Prepare the mobile phase by mixing the appropriate solvents (e.g., acetonitrile and water with a small amount of acid).
-
Prepare a standard solution of 1-deoxythis compound of known concentration.
-
Prepare the sample solution by dissolving the 1-deoxythis compound sample in a suitable solvent.
-
If using a UV detector, derivatize both the standard and sample solutions with an appropriate agent like FMOC-Cl.
-
Set up the HPLC system with the chosen column and mobile phase. Equilibrate the system until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram to determine the retention time of 1-deoxythis compound.
-
Inject the sample solution and record the chromatogram.
-
The purity of the sample is determined by calculating the percentage of the peak area of 1-deoxythis compound relative to the total peak area of all components in the chromatogram.
NMR Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structure and assessing the purity of this compound.
1. Materials:
-
This compound sample
-
Deuterated solvent (e.g., D2O, MeOD)
-
NMR spectrometer
2. Procedure:
-
Dissolve a small amount of the this compound sample in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire 1D NMR spectra (e.g., ¹H and ¹³C) and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on the NMR spectrometer.
-
Process the NMR data using appropriate software.
-
The chemical shifts, coupling constants, and correlations observed in the spectra are used to confirm the chemical structure of this compound and identify any impurities.
Visualizations
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Caption: Mechanism of competitive inhibition of α-glucosidase by this compound.
Conclusion
Both synthetic and naturally sourced this compound offer viable pathways to obtaining this therapeutically important molecule. The choice between the two often depends on the specific application, required purity, scale of production, and cost considerations.
-
Naturally sourced this compound , primarily from mulberry leaves, represents a "greener" and more traditional approach. While extraction methods are well-established, the yield and purity can be variable, and extensive purification is necessary for high-grade applications.
-
Synthetic this compound provides the advantage of high purity and the potential for creating novel derivatives with enhanced biological activity. However, the synthetic routes can be complex and may have a lower overall yield compared to the amount of biomass processed for natural extraction.
For researchers and drug development professionals, a thorough evaluation of these factors is crucial. While naturally sourced extracts may be suitable for some applications, the high purity and consistency of synthetic this compound are often preferred for pharmaceutical development and detailed mechanistic studies. Future research focused on direct, side-by-side comparisons of this compound from both sources would be invaluable to the scientific community.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Deoxythis compound: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Deoxythis compound | 19130-96-2 [chemicalbook.com]
- 7. Response Surface Optimized Extraction of 1-Deoxythis compound from Mulberry Leaves (Morus alba L.) and Preparative Separation with Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved 1-Deoxythis compound (DNJ) production in mulberry leaves fermented by microorganism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-deoxy-L-gulothis compound (L-guloDNJ) and 1-deoxy-D-talothis compound (D-taloDNJ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. A Short and Practical Synthesis of 1-Deoxythis compound | Semantic Scholar [semanticscholar.org]
- 12. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxythis compound–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Studies of N‐Butyl‐1‐deoxythis compound (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Nojirimycin Derivatives Against Specific Glycosidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of various nojirimycin derivatives as inhibitors of specific glycosidases. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate the rational design and selection of this compound-based compounds for therapeutic and research applications.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values of various N-substituted 1-deoxythis compound (DNJ) derivatives against several glycosidases, providing a clear comparison of their potencies.
α-Glucosidase Inhibition
α-Glucosidases are key enzymes in carbohydrate metabolism and glycoprotein processing. Their inhibition is a therapeutic strategy for managing type 2 diabetes and certain viral infections.
| Compound | Derivative | Target α-Glucosidase | IC50 (µM) | Reference Compound (Acarbose) IC50 (µM) | Fold-Increase in Potency (vs. Acarbose) |
| 1 | N-pentyl-1-DNJ (Compound 43) | Saccharomyces cerevisiae | 30.0 ± 0.6 | 822.0 ± 1.5 | ~27x |
| 2 | N-ethyl-1-DNJ (Compound 40) | Saccharomyces cerevisiae | 160.5 ± 0.6 | 822.0 ± 1.5 | ~5x |
| 3 | 1-Deoxythis compound (DNJ) | Saccharomyces cerevisiae | 222.4 ± 0.5 | 822.0 ± 1.5 | ~3.7x |
| 4 | N-butyl-1-DNJ (Miglustat) | ER α-Glucosidase II | 16 | - | - |
| 5 | 5'-tocopheroxypentyl-DNJ (ToP-DNJ) | ER α-Glucosidase II | 9 | - | - |
| 6 | 1-Deoxythis compound (DNJ) | ER α-Glucosidase II | 13 | - | - |
| 7 | N-Nonyl-DNJ | Acid α-glucosidase | 0.42 | - | - |
| 8 | N-Nonyl-DNJ | α-1,6-glucosidase | 8.4 | - | - |
| 9 | 1-DNJ-chrysin derivative (Compound 6) | Saccharomyces cerevisiae | 0.51 ± 0.02 | 8.15 ± 0.12 (DNJ) | ~16x (vs. DNJ) |
Key Structure-Activity Relationship Insights for α-Glucosidase Inhibition:
-
N-Alkylation: The length and nature of the N-alkyl chain significantly influence inhibitory activity. For instance, an N-alkyl chain with five carbons (Compound 43) resulted in a nearly 27-fold increase in potency against Saccharomyces cerevisiae α-glucosidase compared to the standard drug, acarbose[1].
-
N-Substitution with Bulky Groups: The addition of larger hydrophobic moieties, such as in ToP-DNJ and a 1-DNJ-chrysin derivative, can lead to highly potent and selective inhibitors of specific α-glucosidases like ER α-glucosidase II and yeast α-glucosidase, respectively[2][3].
β-Glucosidase and Other Glycosidase Inhibition
The selectivity of this compound derivatives is a critical factor in their therapeutic development. The following table presents inhibitory data for a selection of glycosidases other than α-glucosidase.
| Compound | Derivative | Target Glycosidase | Ki (µM) | Notes |
| 10 | N-butyl-1-DNJ | GBA1 | 34 | - |
| 11 | N-butyl aminocyclopentitol | GBA1 | 0.032 | ~1000-fold more potent than N-butyl-1-DNJ |
| 12 | N-nonyl aminocyclopentitol | GBA2 | 0.043 | >10,000-fold selectivity for GBA2 over CGT |
| 13 | This compound B | Apricot β-glucosidase | - | Powerful inhibitor |
| 14 | D-mannonic-δ-lactam | Apricot β-glucosidase | - | Powerful inhibitor |
| 15 | This compound B | Rat epididymal α-mannosidase | - | Powerful inhibitor |
| 16 | D-mannonic-δ-lactam | Rat epididymal α-mannosidase | - | Powerful inhibitor |
Note: GBA1 and GBA2 refer to glucocerebrosidase 1 and 2, which are β-glucosidases. CGT refers to ceramide glucosyltransferase. Ki values are reported where available, as they represent the dissociation constant of the enzyme-inhibitor complex and are a direct measure of binding affinity.
Experimental Protocols
The following are detailed methodologies for the in vitro determination of α-glucosidase and β-glucosidase inhibitory activity.
α-Glucosidase Inhibition Assay
This colorimetric assay is a standard method for quantifying the inhibitory potential of test compounds against α-glucosidase.
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, a yellow-colored product. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this reaction.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (100 mM, pH 6.8)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Acarbose)
-
Sodium carbonate (Na₂CO₃) solution (100 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solutions at various concentrations to the respective wells. For the control, add 10 µL of buffer or the solvent used for the test compounds.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the pNPG substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
β-Glucosidase Inhibition Assay
A similar colorimetric method can be employed to assess the inhibitory activity against β-glucosidase, using a specific substrate.
Principle: The enzyme β-glucosidase hydrolyzes the substrate p-nitrophenyl-β-D-glucopyranoside to produce p-nitrophenol, which can be measured spectrophotometrically at 405 nm.
Materials:
-
β-Glucosidase (e.g., from almonds)
-
p-Nitrophenyl-β-D-glucopyranoside
-
Acetate buffer (e.g., 0.1 M, pH 5.0) or Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Test compounds
-
Positive control
-
Stopping reagent (e.g., Sodium Carbonate solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare enzyme, substrate, and inhibitor solutions as described for the α-glucosidase assay, using the appropriate buffer for β-glucosidase.
-
Assay Procedure: The steps are analogous to the α-glucosidase assay. Pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for evaluating glycosidase inhibitors and the key signaling pathways affected by their activity.
Experimental Workflow for Glycosidase Inhibition Assay
Caption: Workflow for the in vitro glycosidase inhibition assay.
N-Linked Glycosylation Pathway in the Endoplasmic Reticulum
Caption: N-linked glycosylation and quality control in the ER.
Unfolded Protein Response (UPR) Signaling Pathway
Caption: The three branches of the Unfolded Protein Response pathway.
References
- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxythis compound–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Context: A Comparative Guide to Nojirimycin's Antiviral Efficacy Across Different Cell Lines
For researchers, scientists, and drug development professionals, understanding the cellular context of a drug's antiviral activity is paramount. This guide provides a comparative analysis of the antiviral activity of nojirimycin and its derivatives, focusing on how different cell lines can influence their efficacy. By presenting supporting experimental data, detailed protocols, and clear visualizations of the underlying mechanisms, this document aims to facilitate informed decisions in the pursuit of novel antiviral therapies.
This compound and its derivatives, a class of iminosugars, have emerged as promising broad-spectrum antiviral agents. Their primary mechanism of action involves the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] This inhibition disrupts the proper folding of viral glycoproteins, a critical step in the life cycle of many enveloped viruses, leading to reduced viral infectivity and secretion.[1][2] However, the potency of these compounds can vary significantly depending on the virus, the specific derivative, and importantly, the host cell line used for evaluation. This guide delves into the cross-validation of this compound's antiviral activity, highlighting the importance of cellular environment in determining therapeutic potential.
Comparative Antiviral Activity of this compound Derivatives
The antiviral efficacy of this compound derivatives is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic window of an antiviral compound.
The following table summarizes the antiviral activity of various this compound derivatives against different viruses in a range of cell lines. This comparative data underscores the influence of the cellular background on the antiviral potency of these compounds.
| Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| N-nonyldeoxythis compound (NN-DNJ) | Dengue Virus (DENV) | Immature Dendritic Cells (imDCs) | 3.3 | >100 | >30.3 | [1] |
| Dengue Virus (DENV) | Monocyte-Derived Macrophages (MDMΦs) | Similar to imDCs | >100 | - | [1] | |
| Bovine Viral Diarrhea Virus (BVDV) | Madin-Darby Bovine Kidney (MDBK) | 2.5 | >200 | >80 | [3] | |
| EOO-DNJ | Dengue Virus (DENV) | Immature Dendritic Cells (imDCs) | 3.1 | >1000 | >322.6 | [1] |
| 2THO-DNJ | Dengue Virus (DENV) | Immature Dendritic Cells (imDCs) | 1.6 | >100 | >62.5 | [1] |
| N-butyl-deoxythis compound (NB-DNJ) | Human Immunodeficiency Virus 1 (HIV-1) | Peripheral Blood Mononuclear Cells (PBMCs) | 282 | >1000 | >3.5 | [4] |
| Human Immunodeficiency Virus 2 (HIV-2) | Peripheral Blood Mononuclear Cells (PBMCs) | 211 | >1000 | >4.7 | [4] | |
| CM-10-18 | Dengue Virus (DENV) | Baby Hamster Kidney (BHK) | 6.5 | >500 | >76.9 | [5][6] |
| Analogues (2h, 2l, 3j, 3l, 3v, 4b-4c) | Dengue Virus (DENV) | Baby Hamster Kidney (BHK) | 0.3-0.5 | >500 | >1000 | [5][6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antiviral data, detailed experimental protocols are essential. The following are methodologies for key assays used to evaluate the antiviral activity of this compound derivatives.
Plaque Reduction Assay
This assay is a gold-standard method for quantifying infectious virus particles and determining the EC50 of an antiviral compound.[7]
-
Cell Seeding: Plate a suitable host cell line (e.g., MDBK for BVDV, Vero for Dengue) in 6-well or 12-well plates and grow to 90-100% confluency.[2][8]
-
Virus Infection: Infect the cell monolayer with a predetermined amount of virus (multiplicity of infection, MOI) for 1 hour at 37°C to allow for viral adsorption.[2]
-
Compound Treatment: After removing the virus inoculum, wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium containing serial dilutions of the this compound derivative.[9]
-
Overlay and Incubation: After a suitable incubation period (e.g., 2-3 days), remove the medium and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or Avicel) to restrict virus spread to adjacent cells.[2]
-
Plaque Visualization and Counting: Following a further incubation period to allow for plaque formation, visualize the plaques by staining with a dye such as neutral red. Count the number of plaques in each well.[2]
-
EC50 Calculation: The EC50 is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[2]
Cytotoxicity Assay (MTT or MTS Assay)
This assay measures the metabolic activity of cells and is used to determine the CC50 of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase during the assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of the this compound derivative used in the antiviral assay.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for a few hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
CC50 Calculation: The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
A typical experimental workflow for evaluating the antiviral activity of this compound derivatives.
Inhibition of ER α-glucosidases by this compound derivatives disrupts viral glycoprotein folding.
References
- 1. Antiviral effects of deoxythis compound (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Butyldeoxythis compound is a broadly effective anti-HIV therapy significantly enhanced by targeted liposome delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of N-alkylated deoxythis compound (DNJ) derivatives for the treatment of dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nojirimycin and Castanospermine: Effects on Glycoprotein Folding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely studied glucosidase inhibitors, nojirimycin and castanospermine, with a focus on their effects on glycoprotein folding. Both are natural alkaloids that interfere with the processing of N-linked glycans in the endoplasmic reticulum (ER), making them valuable tools for studying protein quality control and potential therapeutic agents for various diseases, including viral infections and certain genetic disorders.
Mechanism of Action: Inhibition of ER Glucosidases
This compound (and its more stable derivative, 1-deoxythis compound) and castanospermine are potent competitive inhibitors of two key ER enzymes: α-glucosidase I and α-glucosidase II.[1][2] These enzymes are responsible for the sequential trimming of the three terminal glucose residues from the N-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂) that is transferred to nascent polypeptide chains.[2]
This trimming process is a critical step in the calnexin/calreticulin (CNX/CRT) cycle, a major protein folding and quality control pathway in the ER. The removal of the first two glucose residues by glucosidases I and II generates a monoglucosylated glycoprotein (Glc₁Man₉GlcNAc₂) that is recognized and bound by the lectin-like chaperones, calnexin and calreticulin. This interaction prevents aggregation and promotes the proper folding of the glycoprotein.
By inhibiting glucosidases I and II, this compound and castanospermine prevent the trimming of glucose residues, leading to the accumulation of glucosylated glycoproteins.[2] This disrupts the CNX/CRT cycle, impairing the folding and maturation of many glycoproteins. Misfolded glycoproteins are often retained in the ER and targeted for ER-associated degradation (ERAD).
Quantitative Comparison of Inhibitory Activity
Direct comparison of the inhibitory potency of this compound and castanospermine can be challenging due to variations in experimental conditions across different studies. However, the available data consistently demonstrate that both are potent inhibitors of glucosidases I and II. Castanospermine is often reported to be a more potent inhibitor of glucosidase I than 1-deoxythis compound.
| Inhibitor | Target Enzyme | IC50 / Ki | Cell/System | Reference |
| 1-Deoxythis compound | Glucosidase I & II | IC50: 1.2 µg/mL (combined effect) | Moloney murine leukemia virus infected cells | [1] |
| Castanospermine | Glucosidase I & II | IC50: 1.2 µg/mL (combined effect) | Moloney murine leukemia virus infected cells | [1] |
| Castanospermine | Glucosidase I | - | Porcine Kidney | [3] |
| 1-Deoxythis compound | Glucosidase I & II | - | Rat hepatocytes | [2] |
| Castanospermine | Glucosidase I & II | - | Rat hepatocytes | [2] |
Differential Effects on Glycoprotein Processing and Secretion
Studies on specific glycoproteins have revealed some differences in the effects of this compound and castanospermine. For instance, in studies on the glycosylation of rat alpha 1-proteinase inhibitor (α1PI) and alpha 1-acid glycoprotein (α1AGP), 1-deoxythis compound was found to not only inhibit oligosaccharide trimming but also de novo glycosylation, resulting in the formation of proteins with fewer oligosaccharide side chains.[2][4] In contrast, castanospermine primarily led to the accumulation of glycoproteins with triglucosylated high-mannose oligosaccharides (Glc₃Man₇₋₉GlcNAc₂).[2]
| Feature | This compound (1-Deoxythis compound) | Castanospermine | Reference |
| Accumulated Oligosaccharide Species | Mainly monoglucosylated (Glc₁Man₉GlcNAc₂) | Mainly triglucosylated (Glc₃Man₇₋₉GlcNAc₂) | [2] |
| Effect on de novo Glycosylation | Can inhibit, leading to fewer glycan chains on some proteins | Primarily affects trimming, not attachment | [2] |
| Impact on α1PI and α1AGP Secretion | Leads to secretion of glycoproteins with a mix of high-mannose and complex-type oligosaccharides. | Leads to secretion of glycoproteins with a mix of high-mannose and complex-type oligosaccharides. | [2] |
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of glucosidase inhibitors on glycoprotein folding.
Pulse-Chase Analysis of Glycoprotein Folding and Secretion
This method is used to track the synthesis, folding, and trafficking of a specific glycoprotein over time.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-incubate the cells with the desired concentration of this compound or castanospermine for a specified time (e.g., 1-2 hours).
-
Starvation: Wash the cells with methionine/cysteine-free medium and incubate for 30-60 minutes to deplete intracellular pools of these amino acids.
-
Pulse Labeling: Replace the starvation medium with the same medium containing [³⁵S]methionine/cysteine and the glucosidase inhibitor. Incubate for a short period (e.g., 5-15 minutes) to label newly synthesized proteins.
-
Chase: Remove the labeling medium, wash the cells with complete medium containing an excess of unlabeled methionine and cysteine, and the glucosidase inhibitor. Incubate the cells for various time points (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis: At each chase point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Immunoprecipitate the glycoprotein of interest from the cell lysates and media using a specific antibody.
-
SDS-PAGE and Autoradiography: Analyze the immunoprecipitated proteins by SDS-PAGE and visualize the radiolabeled protein bands by autoradiography or phosphorimaging.
Endoglycosidase H (Endo H) Digestion Assay
This assay is used to determine the glycosylation state and intracellular localization of a glycoprotein. High-mannose oligosaccharides present on glycoproteins in the ER are sensitive to Endo H cleavage, while complex-type oligosaccharides found on glycoproteins that have traversed the Golgi are resistant.
-
Immunoprecipitation: Immunoprecipitate the glycoprotein of interest as described in the pulse-chase protocol.
-
Denaturation: Elute the immunoprecipitated protein from the beads and denature it by boiling in a buffer containing SDS and DTT.
-
Endo H Digestion: Add Endo H enzyme and the appropriate reaction buffer to the denatured protein and incubate at 37°C for a specified time (e.g., 1-3 hours).
-
SDS-PAGE Analysis: Analyze the digested and undigested samples by SDS-PAGE. A shift in the molecular weight of the protein after Endo H digestion indicates the presence of high-mannose glycans.
References
- 1. Antiretroviral activity of castanospermine and deoxythis compound, specific inhibitors of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different effects of the glucosidase inhibitors 1-deoxythis compound, N-methyl-1-deoxythis compound and castanospermine on the glycosylation of rat alpha 1-proteinase inhibitor and alpha 1-acid glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different effects of the glucosidase inhibitors 1-deoxythis compound, N-methyl-1-deoxythis compound and castanospermine on the glycosylation of rat alpha 1-proteinase inhibitor and alpha 1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of N-Alkylated Nojirimycin Analogues as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-alkylated nojirimycin analogues, focusing on their structural activity relationships (SAR) as potent glycosidase inhibitors. By presenting key experimental data, detailed protocols, and visual representations of molecular interactions, this guide aims to facilitate the rational design of next-generation therapeutics. Deoxythis compound (DNJ), a naturally occurring iminosugar, and its derivatives have garnered significant attention for their therapeutic potential, primarily as α-glucosidase inhibitors for the management of type 2 diabetes. The strategic modification of the DNJ scaffold, particularly at the nitrogen atom, has led to the development of a diverse library of analogues with varying potencies and selectivities.
Comparative Analysis of α-Glucosidase Inhibition
The inhibitory activity of N-alkylated this compound analogues against α-glucosidase is a key determinant of their potential as antidiabetic agents. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of various N-substituted DNJ analogues, providing a clear comparison of their potencies.
| Compound ID | N-Substitution | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Acarbose (Standard) | - | α-Glucosidase | 822.0 ± 1.5 | - | [1][2] |
| 1-Deoxythis compound (DNJ) | - | α-Glucosidase | 35 | - | [3] |
| Compound 43 | N-pentyl-cinnamoyl | α-Glucosidase | 30.0 ± 0.6 | 10 | [1][2] |
| Compound 40 | N-ethyl-cinnamoyl | α-Glucosidase | 160.5 ± 0.6 | 52 | [1][2] |
| Compound 34 | N-hexyl-benzoyl | α-Glucosidase | 417.0 ± 0.14 | 150 | [1][2] |
| Compound 27 | N-butyl-benzoyl | α-Glucosidase | 559.3 ± 0.28 | - | [2] |
| Compound 11a | N-(4-phenylbutyl) | β-Glucosidase | 8.4 | - | [3] |
| Compound 11c | N-(6-phenylhexyl) | β-Glucosidase | 4.6 | - | [3] |
| Compound 11g | N-(10-phenyldecyl) | β-Glucosidase | 5.2 | - | [3] |
| N-Butyl-DNJ (Miglustat) | N-butyl | α-Glucosidase I | - | - | [4] |
| Compound 6 | N-(6'-(4''-azido-2''-nitrophenylamino)hexyl) | α-Glucosidase I | 0.017 | - | [4] |
Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of N-alkylated DNJ analogues as α-glucosidase inhibitors:
-
N-Alkylation: The length and nature of the N-alkyl chain significantly influence inhibitory activity. For instance, an N-alkyl chain with five carbons attached to a cinnamoyl group (Compound 43) resulted in a nearly 27-fold increase in potency compared to the standard drug, acarbose.[2][5]
-
Aromatic Moieties: The presence of aromatic rings, such as phenyl and cinnamoyl groups, can enhance inhibitory activity. Molecular docking studies suggest that these groups can participate in π–π stacking interactions with aromatic residues in the active site of the enzyme, contributing to a stronger binding affinity.[1][2]
-
Substituents on Aromatic Rings: The type and position of substituents on the aromatic rings can further modulate activity. For example, compounds without a methoxy group in the 3'-position of the phenyl ring were found to be more active than those with a methoxy group.[2]
-
Lipophilicity: Increasing the lipophilicity of the N-substituent can lead to a reversal of selectivity from α-glucosidases to β-glucosidases.[3]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
A common method to determine the α-glucosidase inhibitory activity of DNJ analogues involves the following steps:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.[5]
-
Incubation: The test compounds (N-alkylated this compound analogues) are pre-incubated with the α-glucosidase solution for a specific period (e.g., 5-15 minutes) at 37°C.[5]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.[5]
-
Measurement: The reaction is allowed to proceed for a set time, and the amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.[5]
-
IC50 Determination: The percentage of inhibition is calculated for various concentrations of the test compounds. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features of N-alkylated this compound analogues and their influence on α-glucosidase inhibitory activity.
Caption: Key structural modifications of the this compound core and their impact on inhibitory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning the activity of iminosugars: novel N-alkylated deoxythis compound derivatives as strong BuChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological characterisation of novel N-alkyl-deoxythis compound alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Preclinical Comparative Guide to the Therapeutic Potential of Nojirimycin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of nojirimycin and its derivatives against alternative therapies for type 2 diabetes, Gaucher disease, and influenza. The information presented is based on available experimental data to assist researchers in evaluating the therapeutic potential of these compounds.
Executive Summary
This compound and its more stable derivative, 1-deoxythis compound (DNJ), are iminosugars that act as potent α-glucosidase inhibitors. This mechanism of action forms the basis of their therapeutic potential in various diseases. In preclinical models of type 2 diabetes, DNJ has demonstrated efficacy in reducing postprandial hyperglycemia, comparable to the established α-glucosidase inhibitor, acarbose. For Gaucher disease, a lysosomal storage disorder, DNJ derivatives like miglustat function as substrate reduction therapy by inhibiting glucosylceramide synthase. In the realm of infectious diseases, these iminosugars have shown antiviral activity, particularly against influenza virus, by interfering with viral glycoprotein processing, a mechanism distinct from neuraminidase inhibitors like oseltamivir and zanamivir. This guide will delve into the preclinical data supporting these therapeutic potentials and provide a comparative analysis with current alternative treatments.
Comparison of Preclinical Efficacy and Toxicity
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound derivatives and alternative therapies across different disease models.
Type 2 Diabetes Mellitus
Target: α-glucosidase inhibition to delay carbohydrate digestion and absorption.
| Compound | Animal Model | Dosage | Efficacy Metric | Results | Reference |
| 1-Deoxythis compound (DNJ) | Streptozotocin-induced diabetic mice | 50 mg/kg (oral) | Oral Glucose Tolerance Test (OGTT) | Significantly reduced the area under the curve (AUC) for glucose. | |
| db/db mice | 20, 40, 80 mg/kg/day (intravenous) for 4 weeks | Fasting Blood Glucose & Serum Insulin | Significantly reduced blood glucose and serum insulin levels. | ||
| Acarbose | db/db mice | Not specified | Fasting Blood Glucose | Slightly but significantly reduced blood glucose. | |
| Sucrose-fed SHR/N-corpulent rats | 150 mg/kg in diet for 12 weeks | OGTT & Urinary Glucose | Improved glycemic response and normalized glucosuria in obese rats. | [1] | |
| Metformin | db/db mice | Not specified | Fasting Blood Glucose | Significantly reduced blood glucose. | |
| SHR mice | 100 mg/kg daily | Lifespan | Slowed aging and increased lifespan. | [2] |
Gaucher Disease
Target: Substrate reduction by inhibiting glucosylceramide synthase.
| Compound | Animal Model | Dosage | Efficacy Metric | Results | Reference |
| Miglustat (N-butyldeoxythis compound) | - | - | - | Preclinical evidence of crossing the blood-brain barrier. | [3] |
| Eliglustat | gbaD409V/null mouse model | 75 or 150 mg/kg/day (oral) for up to 10 weeks | Tissue Glucosylceramide Content | Dose-dependent decreases in tissue glucosylceramide and reduction in Gaucher cells. | [4] |
| CBE mouse model of Gaucher disease type 3 | 10 mg/kg | Brain Glucosylceramide and Glucosylsphingosine | Comparable reductions to venglustat. | [5] |
Influenza Virus Infection
Target: Inhibition of viral replication. This compound derivatives inhibit glycoprotein processing, while neuraminidase inhibitors prevent viral release.
| Compound | In Vitro/In Vivo Model | IC50/EC50 or Efficacy Metric | Results | Reference |
| 1-Deoxythis compound (DNJ) derivatives | - | - | Antiviral activity demonstrated by interfering with viral glycoprotein folding. | |
| Oseltamivir | Ferret model (Influenza A) | Viral shedding | Significant reduction in viral shedding with wild-type viruses (IC50 ~1 nM). | [6] |
| Mouse model | Viral titers | Improved viral clearance in wild-type mice. | [7] | |
| Zanamivir | MDCK cells (Plaque Reduction Assay) | IC50 | Variable, but effective inhibition of viral plaque formation. | [8] |
| Ferret model | In vivo susceptibility | Highly susceptible in vivo. | [8] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol is used to assess the effect of a compound on glucose metabolism following an oral glucose challenge.
Animal Model:
-
Male C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Animals are acclimatized for at least one week before the experiment.
Procedure:
-
Fast animals overnight for 16-18 hours with free access to water.[9]
-
Record the baseline blood glucose level (t=0 min) from a tail vein blood sample using a glucometer.
-
Administer the test compound (e.g., 1-deoxythis compound at 50 mg/kg) or vehicle (e.g., saline) via oral gavage.
-
After 15-30 minutes, administer a glucose solution (e.g., 2 g/kg body weight of a 20% glucose solution) via oral gavage.[9][10]
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration from tail vein blood samples.[9]
Data Analysis:
-
Plot blood glucose levels against time.
-
Calculate the Area Under the Curve (AUC) to determine the total glucose excursion. A lower AUC in the treated group compared to the control group indicates improved glucose tolerance.
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit the replication of a virus, measured by the reduction in the formation of viral plaques in a cell monolayer.
Cell Line:
Procedure:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.[8]
-
Prepare serial dilutions of the test compound (e.g., zanamivir) in a serum-free medium.
-
Infect the cell monolayers with a standardized amount of influenza virus (e.g., to produce 50-100 plaques per well) for 1 hour at 37°C.[6]
-
Remove the virus inoculum and overlay the cells with a medium (e.g., containing agarose or Avicel) containing the different concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells.[6][8]
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.[8]
-
Fix the cells (e.g., with 5% glutaraldehyde) and stain with a solution like crystal violet to visualize the plaques.[6][8] Plaques appear as clear zones where the virus has killed the cells.
Data Analysis:
-
Count the number of plaques at each drug concentration.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the 50% inhibitory concentration (IC50), which is the drug concentration that reduces the number of plaques by 50%.
Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase, which is crucial for the release of new virus particles from infected cells.
Principle:
-
The assay uses a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).[11][12]
Procedure:
-
Prepare serial dilutions of the test compound (e.g., oseltamivir).
-
In a microplate, mix the diluted compound with a standardized amount of influenza virus.
-
Add the MUNANA substrate to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[13]
-
Stop the reaction using a stop solution.
-
Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each drug concentration relative to the virus-only control.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives and their alternatives are mediated by distinct signaling pathways.
1-Deoxythis compound (DNJ) in Type 2 Diabetes
DNJ's primary mechanism is the competitive inhibition of α-glucosidases in the small intestine, which delays the breakdown of complex carbohydrates into glucose. This reduces the rate of glucose absorption and lowers postprandial blood glucose levels. Additionally, preclinical studies suggest that DNJ may improve insulin sensitivity in skeletal muscle through the activation of the PI3K/AKT signaling pathway, leading to increased GLUT4 translocation and glucose uptake.
Caption: Mechanism of 1-Deoxythis compound in regulating blood glucose.
Metformin in Type 2 Diabetes
Metformin's primary effect is to decrease hepatic glucose production, mainly through the activation of AMP-activated protein kinase (AMPK). Activation of AMPK inhibits gluconeogenesis and promotes glucose uptake in peripheral tissues like muscle.
Caption: Metformin's activation of the AMPK signaling pathway.
Substrate Reduction Therapy in Gaucher Disease
In Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide. Substrate reduction therapies like miglustat and eliglustat work by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide from ceramide and UDP-glucose. This reduces the rate of substrate accumulation.
Caption: Mechanism of substrate reduction therapy in Gaucher disease.
Neuraminidase Inhibitors for Influenza
Neuraminidase inhibitors like oseltamivir and zanamivir are structural analogs of sialic acid. They bind to the active site of the viral neuraminidase enzyme, preventing it from cleaving sialic acid residues on the surface of infected cells. This action blocks the release of newly formed virus particles, thus halting the spread of infection.
Caption: Inhibition of influenza virus release by neuraminidase inhibitors.
Preclinical Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a therapeutic candidate like this compound.
Caption: A generalized workflow for preclinical drug development.
References
- 1. Effect of acarbose (BAY-g-5421) on expression of noninsulin-dependent diabetes mellitus in sucrose-fed SHR/N-corpulent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase 2 study of eliglustat tartrate (Genz-112638), an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Eliglustat-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zanamivir Susceptibility Monitoring and Characterization of Influenza Virus Clinical Isolates Obtained during Phase II Clinical Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Nojirimycin and Miglitol in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of nojirimycin, specifically its derivative 1-deoxythis compound (DNJ), and miglitol, two prominent alpha-glucosidase inhibitors investigated in diabetes research. This analysis is supported by experimental data on their inhibitory activity, mechanisms of action, and pharmacokinetic profiles, offering a valuable resource for researchers in the field of metabolic diseases.
Introduction
This compound and its synthetic derivative miglitol are potent inhibitors of α-glucosidase enzymes, which are crucial for the digestion of carbohydrates in the small intestine.[1][2] By competitively and reversibly inhibiting these enzymes, they delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1][3][4][5] Miglitol (N-hydroxyethyl-DNJ) is an approved therapeutic agent for type 2 diabetes, while 1-deoxythis compound (DNJ), a naturally occurring iminosugar found in mulberry leaves, is a widely studied precursor and research compound.[6][7][8] This guide delves into a comparative analysis of their efficacy and characteristics based on available scientific literature.
Chemical Structures
A fundamental understanding of the chemical structures of 1-deoxythis compound and miglitol is essential to appreciate their mechanism of action and the basis for their differing pharmacokinetic properties.
Mechanism of Action: α-Glucosidase Inhibition
Both this compound and miglitol function by competitively inhibiting α-glucosidase enzymes in the brush border of the small intestine.[1][9] This inhibition slows the digestion of complex carbohydrates, leading to a blunted postprandial glucose response. The nitrogen atom within their piperidine ring mimics the oxocarbenium ion transition state of the glycosidic bond cleavage, allowing for tight binding to the active site of the enzyme.[9]
Comparative Inhibitory Activity
The inhibitory potency of this compound and miglitol against various glycosidases is a key determinant of their therapeutic efficacy. The following table summarizes their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) from various studies.
| Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| α-Glucosidase (yeast) | 1-Deoxythis compound (DNJ) | 0.297 µg/mL (~1.82 µM) | - | Competitive | [10] |
| α-Glucosidase (rice) | 1-Deoxythis compound (DNJ) | 222.4 ± 0.5 | 150 | Competitive | [9] |
| α-Glucosidase (rice) | Miglitol | - | - | Competitive | [11] |
| Sucrase (rat intestine) | 1-Deoxythis compound derivatives | Potent inhibitors | Bay-m-1099 (Miglitol): 8.6 x 10⁻² | Competitive | [12] |
| Glucoamylase (rat intestine) | 1-Deoxythis compound derivatives | Strong inhibitors | - | Competitive | [12] |
| Lactase (rat intestine) | 1-Deoxythis compound derivatives | Considerable inhibitors | Bay-m-1099 (Miglitol): 4.9 | Competitive | [12] |
Note: Direct comparative studies providing IC50 and Ki values for both compounds against the same enzyme under identical conditions are limited. The data presented is compiled from multiple sources.
Pharmacokinetic Profiles
While both compounds are derivatives of 1-deoxythis compound, their pharmacokinetic properties exhibit notable differences, particularly in terms of absorption.
| Parameter | 1-Deoxythis compound (DNJ) | Miglitol | Reference |
| Absorption | Rapidly absorbed. | Almost completely absorbed at low doses; absorption is saturable at higher doses.[5][13][14] | [6] |
| Metabolism | Not metabolized; excreted unchanged. | Not metabolized; excreted unchanged.[3][5] | [3] |
| Excretion | Primarily renal. | Primarily renal.[3][5] | [3] |
| Tmax (Time to max. plasma conc.) | ~30 minutes in rats. | 2-3 hours.[3][5] | [6] |
| Plasma Half-life | Rapid excretion. | Approximately 2 hours.[5] | [6][14] |
| Protein Binding | - | Negligible (<4.0%). | [5] |
The slower absorption rate of miglitol compared to DNJ may be attributed to the N-hydroxyethyl group, which can alter the lipo-hydro partition coefficient and reduce its affinity for glucose transporters.[6] This prolonged presence in the gastrointestinal tract may contribute to its sustained therapeutic effect.[6]
In Vivo Efficacy in Animal Models
Studies in animal models of diabetes have demonstrated the efficacy of both this compound and miglitol in improving glycemic control.
In a study using Goto-Kakizaki (GK) rats, an animal model for type 2 diabetes, acute oral administration of miglitol (1, 3, or 10 mg/kg) resulted in dose-dependent decreases in the incremental blood glucose concentrations after sucrose-loading.[15] At a dose of 10 mg/kg, the area under the curve for blood glucose was reduced by 45% compared to the control group.[15] Chronic administration of miglitol in the diet for 8 weeks also significantly decreased HbA1c levels.[15]
Another study in rabbits showed that pre-ischemic treatment with miglitol (5 or 10 mg/kg) significantly and dose-dependently reduced myocardial infarct size, suggesting potential cardioprotective effects beyond its glycemic control.[16]
Research on 1-deoxythis compound has shown that it can markedly decrease blood glucose and glycated hemoglobin (HbA1c) levels in diet/drug-induced diabetic animal models.[2] Some studies suggest that DNJ exhibits better anti-hyperglycemic activity compared to acarbose in streptozotocin high-fat diet-induced hyperglycemic rats.[2]
Experimental Protocols
In Vitro α-Glucosidase Inhibitory Assay
A common method to determine the α-glucosidase inhibitory activity of compounds like this compound and miglitol involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of α-glucosidase, the test compound (this compound or miglitol) at various concentrations, and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).[17]
-
Pre-incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with different concentrations of the inhibitor for a short period (e.g., 5-10 minutes) at 37°C.[17][18]
-
Reaction Initiation: Add the pNPG substrate to each well to start the enzymatic reaction.[17]
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).[17]
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).[17]
-
Measurement: Measure the absorbance of the resulting yellow p-nitrophenol at 405 nm using a microplate reader.[17][18]
-
Calculation: The percentage of inhibition is calculated using the formula: [(Ac+ - Ac-) - (As - Ab)] / (Ac+ - Ac-) * 100, where Ac+ is the absorbance of the 100% enzyme activity control, Ac- is the absorbance of the 0% enzyme activity control, As is the absorbance of the test sample, and Ab is the absorbance of the blank.[17] The IC50 value is then determined from a dose-response curve.
Conclusion
Both this compound (as DNJ) and its derivative miglitol are potent α-glucosidase inhibitors with demonstrated efficacy in the context of diabetes research. Miglitol, as a clinically approved drug, has a well-characterized pharmacokinetic profile with slower absorption, which may contribute to its sustained action. DNJ, being a natural product, serves as a crucial lead compound and research tool. While both exhibit a competitive mode of inhibition, their potencies against specific glycosidases can vary. The choice between these compounds for research purposes will depend on the specific experimental goals, with miglitol being more relevant for studies involving clinically approved agents and DNJ for foundational research into the broader class of iminosugar inhibitors. Further head-to-head comparative studies under standardized conditions would be beneficial to delineate their subtle differences in inhibitory profiles and in vivo efficacy more precisely.
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1-Deoxythis compound: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Miglitol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. 1-Deoxythis compound: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Insights into the Activities and Usefulness of Deoxythis compound and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism for the Inhibitory Effect of 1-Deoxythis compound on α-Glucosidase [spkx.net.cn]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory mechanism of acarbose and 1-deoxythis compound derivatives on carbohydrases in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Miglitol, a new alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of miglitol. Absorption, distribution, metabolism, and excretion following administration to rats, dogs, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of miglitol, an alpha-glucosidase inhibitor, on glycaemic status and histopathological changes in islets in non-obese, non-insulin-dependent diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel anti-diabetic drug, miglitol, markedly reduces myocardial infarct size in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro α-glucosidase inhibitory assay [protocols.io]
- 18. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Nojirimycin
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials. Nojirimycin, a potent glucosidase inhibitor, requires meticulous handling and disposal to ensure the safety of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in its chemical properties and standard laboratory safety practices.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound and its derivatives. While specific SDSs for this compound may vary, the consistent recommendation for related azasugars is to treat them as hazardous chemical waste.
Personal Protective Equipment (PPE): Adherence to proper PPE protocols is the first line of defense against accidental exposure.
| PPE Category | Specification |
| Hand Protection | Wear two pairs of chemically resistant gloves (e.g., nitrile). |
| Eye Protection | Use safety goggles or a face shield. |
| Skin Protection | A lab coat is mandatory to prevent skin contact. |
| Respiratory Protection | If handling the solid form, a dust mask (e.g., N95) is recommended to prevent inhalation. |
In the event of a spill, immediately alert personnel in the vicinity, secure the area, and follow your institution's established spill cleanup procedures. For spills of this compound derivatives, decontamination of the spill site with a 10% caustic solution has been suggested.
Step-by-Step Disposal Protocol
The inherent chemical instability of this compound, particularly in neutral to alkaline conditions due to its hemiaminal structure, allows for a chemical degradation approach to its disposal.[1][2] The following protocol for alkaline hydrolysis is a recommended procedure for the neutralization of this compound waste.
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
This protocol is designed for the chemical degradation of aqueous solutions containing this compound.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH) pellets or a concentrated stock solution (e.g., 10 M)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate glass beaker or flask
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: In a designated fume hood, place the this compound waste solution in a suitable glass beaker or flask equipped with a stir bar.
-
Basification: While stirring, slowly add sodium hydroxide to the solution to raise the pH to >12. Monitor the pH carefully using a calibrated pH meter or pH indicator strips. The use of a concentrated NaOH solution is preferred to minimize volume changes.
-
Degradation: Continue stirring the alkaline solution at room temperature for a minimum of 24 hours. This allows for the hydrolysis of the unstable hemiaminal linkage in the this compound molecule, leading to its degradation into biologically inactive derivatives.[1]
-
Neutralization: After the 24-hour degradation period, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8. This step is crucial before final disposal.
-
Final Disposal: The neutralized, degraded solution can now be disposed of in accordance with local, state, and federal regulations for non-hazardous aqueous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Nojirimycin
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Nojirimycin is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to minimize exposure and ensure a safe laboratory environment. Adherence to these procedures is critical due to the compound's potential hazards.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the correct and consistent use of Personal Protective Equipment (PPE). All personnel handling this compound must be trained in the proper use of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended.[1] | Provides a robust barrier against skin contact. |
| Eye Protection | Safety goggles or a face shield should be worn.[1] | Protects against splashes and aerosols that could come into contact with the eyes. |
| Lab Coat | A lab coat is mandatory to prevent skin contact.[1] | Protects the body from contamination. |
| Respiratory Protection | When handling the solid form, a dust mask (type N95 or equivalent) is recommended to avoid inhalation.[1] | Prevents inhalation of hazardous particles. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for maintaining a safe working environment.
Step-by-Step Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a designated, well-ventilated, and secure area according to the manufacturer's instructions.
-
Personal Protective Equipment (PPE): Before handling, put on the appropriate PPE as detailed in the table above. This includes double gloves, a lab coat, and eye protection. If working with the solid form, an N95 respirator is also required.[1]
-
Preparation of Solutions:
-
Conduct all weighing and solution preparation in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Use a dedicated set of equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Clean all equipment thoroughly after use.
-
-
Experimental Use: When using this compound in experiments, ensure that all procedures are performed in a manner that minimizes the generation of aerosols or dust.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
